4-Bromo-2,N,N-trimethylaniline
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-N,N,2-trimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-7-6-8(10)4-5-9(7)11(2)3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWERDFVJQVKRAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20466144 | |
| Record name | 4-BROMO-2,N,N-TRIMETHYLANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50638-49-8 | |
| Record name | 4-BROMO-2,N,N-TRIMETHYLANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4-Bromo-2,N,N-trimethylaniline
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 50638-49-8
This technical guide provides an in-depth overview of 4-Bromo-2,N,N-trimethylaniline, a halogenated aromatic amine of interest in various chemical research and development sectors. This document consolidates its chemical identity, physical and chemical properties, a detailed experimental protocol for its synthesis, and a summary of its current known applications and safety information.
Core Properties and Data
This compound is a substituted aniline derivative. The presence of a bromine atom and methyl groups on the aniline scaffold imparts specific chemical reactivity and physical characteristics to the molecule.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, application in reactions, and purification.
| Property | Value | Source |
| CAS Number | 50638-49-8 | [1][2] |
| Molecular Formula | C₉H₁₂BrN | [1] |
| Molecular Weight | 214.11 g/mol | [3] |
| Melting Point | 54 °C | [3] |
| Boiling Point | 148 °C at 17 mmHg | [3] |
| Purity | ≥98.0% | [3] |
Synthesis Protocol
Experimental Workflow: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Methodology
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,N,N-trimethylaniline in a suitable solvent such as glacial acetic acid.
-
Bromination: Cool the solution in an ice bath to 0-5 °C. Slowly add a stoichiometric equivalent of bromine (Br₂), dissolved in the same solvent, dropwise to the stirred solution. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing a saturated aqueous solution of a reducing agent like sodium bisulfite to quench any unreacted bromine. Subsequently, neutralize the solution by the slow addition of a base, such as sodium hydroxide, until the pH is basic.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent, for instance, ethyl acetate. Combine the organic layers, wash with brine, and dry over an anhydrous drying agent like magnesium sulfate. After filtering off the drying agent, concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.
Spectroscopic Data
At present, detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not widely published. Researchers are advised to acquire this data on their synthesized or procured material for verification of its structure and purity.
Applications and Biological Relevance
The current scientific literature does not indicate significant research into the biological activities or specific signaling pathway interactions of this compound. Its primary utility appears to be as a chemical intermediate in organic synthesis. Halogenated anilines are versatile building blocks in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials for electronics. The bromine atom provides a reactive handle for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig couplings), allowing for the introduction of diverse functionalities.
Safety and Handling
As with all halogenated aromatic amines, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Hazard and Precautionary Statement Relationship
Caption: Relationship between hazards and precautionary measures.
References
Technical Guide: Physical Properties of 4-Bromo-2,N,N-trimethylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 4-Bromo-2,N,N-trimethylaniline, a chemical intermediate with applications in organic synthesis. This document is intended to serve as a valuable resource for professionals in research and development, offering detailed experimental protocols and a structured presentation of key data.
Core Physical Properties
The physical characteristics of a compound are critical for its application in synthesis, formulation, and quality control. The following table summarizes the known physical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂BrN | [1][2] |
| Molecular Weight | 214.11 g/mol | [1][2] |
| Melting Point | 54 °C | [3] |
| Boiling Point | 148 °C at 17 mmHg | [3] |
| Density | Data not available | |
| Solubility | Insoluble in water; Soluble in polar aprotic and protic organic solvents. | [4] |
Experimental Protocols
Accurate determination of physical properties is fundamental in chemical research. The following sections detail standardized experimental methodologies for key physical properties.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.
Methodology: Capillary Method
-
Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube or an automated instrument).
-
Heating: The apparatus is heated slowly and steadily, at a rate of 1-2 °C per minute, especially near the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which it completely liquefies are recorded as the melting range. For a pure substance, this range is typically narrow.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
Methodology: Distillation Method
-
Apparatus Setup: A small quantity of this compound is placed in a distillation flask with a few boiling chips to ensure smooth boiling. A thermometer is positioned so that its bulb is just below the side arm of the flask.
-
Heating: The flask is heated gently.
-
Observation: The temperature is recorded when the liquid is boiling and its vapor is condensing on the thermometer bulb, resulting in a steady temperature reading. This steady temperature is the boiling point at the recorded atmospheric pressure.
Density Determination
Density is the mass of a substance per unit volume.
Methodology: Pycnometer Method
-
Measurement of Empty Pycnometer: A clean and dry pycnometer (a flask with a specific volume) is accurately weighed.
-
Measurement with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are present, and weighed again.
-
Measurement with a Liquid of Known Density: The pycnometer is emptied, cleaned, and filled with a liquid of known density (e.g., distilled water) and weighed.
-
Calculation: The volume of the pycnometer is determined from the mass and density of the known liquid. The density of the sample is then calculated by dividing the mass of the sample by the volume of the pycnometer.
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Methodology: Qualitative and Semi-Quantitative Analysis
-
Solvent Selection: A range of solvents with varying polarities is selected (e.g., water, ethanol, acetone, diethyl ether, hexane).
-
Sample Addition: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL).
-
Observation: The mixture is agitated and observed for dissolution at room temperature. If the solid dissolves, it is recorded as soluble.
-
Heating: If the substance is insoluble at room temperature, the mixture is gently heated to determine if solubility increases with temperature.
-
Semi-Quantitative Determination: To determine the approximate solubility, small, known amounts of the solute are added to a fixed volume of the solvent until no more solute dissolves, creating a saturated solution.
Experimental Workflow
The following diagram illustrates a general workflow for the determination of the physical properties of an organic compound like this compound.
Caption: General workflow for physical property determination.
References
A Technical Guide to the Solubility of 4-Bromo-2,N,N-trimethylaniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-2,N,N-trimethylaniline. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide synthesizes information from analogous compounds, such as other halogenated anilines, to provide a robust qualitative assessment. Furthermore, it outlines a detailed experimental protocol for determining solubility and presents a visual workflow for this process.
Core Concepts: Predicting Solubility
The solubility of an organic compound is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. The structure of this compound, featuring a substituted aromatic ring, a bromine atom, and a tertiary amine group, suggests a nuanced solubility profile. The bulky, nonpolar aromatic ring and the halogen atom contribute to its solubility in nonpolar solvents, while the lone pair of electrons on the nitrogen atom of the tertiary amine group can act as a hydrogen bond acceptor, allowing for some interaction with polar solvents.
Predicted Solubility Profile
Based on the principles of chemical structure and the observed solubility of similar halogenated aromatic amines, the following table summarizes the predicted solubility of this compound in various classes of organic solvents.
| Solvent Class | Common Examples | Predicted Solubility | Rationale |
| Nonpolar Solvents | Hexane, Toluene | Soluble | The nonpolar aromatic ring and the bromine atom will interact favorably with nonpolar solvents through London dispersion forces. |
| Polar Aprotic Solvents | Acetone, Ethyl Acetate | Soluble | These solvents can engage in dipole-dipole interactions with the polar C-Br and C-N bonds of the aniline derivative. |
| Polar Protic Solvents | Ethanol, Methanol | Moderately Soluble | The tertiary amine group can act as a hydrogen bond acceptor with protic solvents. However, the overall nonpolar character of the large molecule may limit high solubility.[1] |
| Aqueous Solutions | Water | Insoluble | The large, nonpolar structure of the molecule dominates, leading to poor interaction with the highly polar water molecules. The basicity of the amine allows for dissolution in acidic solutions.[2][3][4][5] |
Experimental Protocol for Solubility Determination
The following is a standard laboratory procedure for determining the solubility of a solid organic compound like this compound in various organic solvents.[1] This method allows for a qualitative and semi-quantitative assessment.
Materials:
-
This compound
-
A selection of organic solvents (e.g., hexane, toluene, acetone, ethyl acetate, ethanol, methanol)
-
Small test tubes or vials
-
Spatula
-
Vortex mixer or magnetic stirrer
-
Analytical balance
-
Graduated pipettes or syringes
-
pH paper
Procedure:
-
Preparation: Ensure all glassware is clean and dry. Label a series of test tubes, one for each solvent to be tested.
-
Weighing the Solute: Accurately weigh a small, known amount of this compound (e.g., 10 mg) and add it to each labeled test tube.
-
Initial Solvent Addition: To each test tube, add a small, measured volume of the corresponding solvent (e.g., 0.1 mL).
-
Mixing: Vigorously agitate the mixture using a vortex mixer or by stirring with a magnetic stir bar for 1-2 minutes.
-
Observation: Observe the mixture to see if the solid has completely dissolved.
-
Incremental Solvent Addition: If the solid has not dissolved, continue to add the solvent in small, measured increments (e.g., 0.1 mL), with vigorous mixing and observation after each addition, until the solid is fully dissolved or a maximum volume (e.g., 3 mL) has been reached.
-
Recording Observations: Record the total volume of solvent required to dissolve the solute.
-
Aqueous Acidity/Basicity Test: For solubility in water, if the compound is insoluble, test the pH of the aqueous mixture. If the compound is an amine, it should show a basic pH.[4] Subsequently, add a 5% aqueous HCl solution dropwise. If the compound dissolves, it is indicative of an amine forming a soluble salt.[3]
-
Calculating Solubility: If the solid dissolves, calculate the approximate solubility in mg/mL or g/100mL.
-
Insoluble Classification: If the solid does not dissolve after adding a significant volume of solvent (e.g., 3 mL), it can be classified as sparingly soluble or insoluble in that solvent at the tested temperature.
Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.
Caption: A flowchart illustrating the key steps in the experimental determination of solubility.
Conclusion
References
In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-2,N,N-trimethylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4-Bromo-2,N,N-trimethylaniline. Due to the limited availability of direct experimental data for this specific compound in public spectral databases, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and analysis of structurally related compounds. The information herein is intended to serve as a robust reference for the identification, characterization, and quality control of this compound in a research and development setting.
Predicted ¹H NMR Data
The predicted ¹H NMR spectral data for this compound is summarized in the table below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. The predictions are derived from the analysis of similar molecules, including 4-bromo-2-methylaniline and 4-bromo-N,N-dimethylaniline.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-6 | ~ 7.2 - 7.3 | Doublet (d) | ~ 8.5 | 1H |
| H-5 | ~ 7.0 - 7.1 | Doublet of Doublets (dd) | J ≈ 8.5, 2.5 | 1H |
| H-3 | ~ 6.8 - 6.9 | Doublet (d) | ~ 2.5 | 1H |
| N(CH₃)₂ | ~ 2.9 | Singlet (s) | - | 6H |
| Ar-CH₃ | ~ 2.2 | Singlet (s) | - | 3H |
Structural and Spectral Correlation
The predicted ¹H NMR spectrum is consistent with the structure of this compound. The aromatic region is expected to display three distinct signals corresponding to the three protons on the benzene ring. The electron-donating effects of the amino and methyl groups, and the electron-withdrawing effect of the bromine atom, influence the chemical shifts of these aromatic protons. The N,N-dimethyl and the aromatic methyl groups are expected to appear as sharp singlets in the upfield region of the spectrum.
Caption: Molecular structure and predicted ¹H NMR signal assignments.
Experimental Protocol
The following is a general protocol for the acquisition of a ¹H NMR spectrum of this compound. This protocol is based on standard procedures for similar aromatic amines.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The data should be acquired on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Tune and match the probe for ¹H observation.
-
Shim the magnetic field to achieve optimal resolution and lineshape, using the deuterium lock signal of the solvent.
3. Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time (AQ): ≥ 3 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Spectral Width (SW): Approximately 16 ppm, centered around 6 ppm.
-
Temperature: 298 K.
4. Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants of the signals.
Caption: A generalized workflow for obtaining and analyzing the ¹H NMR spectrum.
Technical Guide: 13C NMR Spectral Data for 4-Bromo-2,N,N-trimethylaniline
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Predicted 13C NMR Spectral Data
Direct experimental 13C NMR data for 4-Bromo-2,N,N-trimethylaniline is not available in the referenced databases. However, by analyzing the spectral data of the structural analogs, 4-Bromo-2-methylaniline and 4-Bromo-N,N-dimethylaniline, a robust prediction of the chemical shifts for the target compound can be established.
Table 1: 13C NMR Spectral Data for 4-Bromo-2-methylaniline
| Carbon Atom | Chemical Shift (ppm) |
| C-1 (C-NH2) | 143.9 |
| C-2 (C-CH3) | 127.8 |
| C-3 | 129.8 |
| C-4 (C-Br) | 115.3 |
| C-5 | 118.6 |
| C-6 | 129.3 |
| -CH3 | 20.5 |
Table 2: 13C NMR Spectral Data for 4-Bromo-N,N-dimethylaniline [1][2][3]
| Carbon Atom | Chemical Shift (ppm) |
| C-1 (C-N(CH3)2) | 150.8 |
| C-2, C-6 | 112.8 |
| C-3, C-5 | 129.2 |
| C-4 (C-Br) | 116.8 |
| -N(CH3)2 | 40.8 |
Based on the substituent effects observed in these analogs, the chemical shifts for this compound can be anticipated. The introduction of the N,N-dimethyl group is expected to significantly shield the ortho and para carbons, while the methyl group at the C-2 position will introduce further electronic and steric effects.
Experimental Protocol for 13C NMR Spectroscopy
The following outlines a standard protocol for the acquisition of 13C NMR spectra for aniline derivatives, which would be suitable for this compound.
Instrumentation:
-
A high-resolution NMR spectrometer operating at a frequency of 75 MHz or higher.
Sample Preparation:
-
Dissolve approximately 20-50 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Approximately 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128 to 1024, depending on the sample concentration.
-
Temperature: 298 K.
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
Molecular Structure and Atom Numbering
The chemical structure of this compound is depicted below, with the carbon atoms numbered for clarity in spectral assignments.
References
Spectroscopic Analysis of 4-Bromo-2,N,N-trimethylaniline: An In-depth Technical Guide
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data from IR and mass spectrometry analyses of 4-Bromo-2,N,N-trimethylaniline. These values are estimations based on the known spectral properties of structurally related molecules.
Table 1: Predicted Infrared (IR) Absorption Peaks for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3000 | Medium-Weak | Aromatic C-H Stretch |
| ~2950-2800 | Medium | Aliphatic C-H Stretch (N-CH₃ and Ar-CH₃) |
| ~1600-1580 | Medium-Strong | Aromatic C=C Ring Stretch |
| ~1500-1450 | Medium-Strong | Aromatic C=C Ring Stretch |
| ~1350-1250 | Strong | Aromatic C-N Stretch[1][2] |
| ~1100-1000 | Strong | C-Br Stretch |
| ~850-800 | Strong | C-H Out-of-plane Bending (para-substitution) |
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Ratio | Proposed Fragment Ion | Comments |
| 213/215 | [M]⁺ | Molecular ion peak, showing characteristic 1:1 ratio for bromine isotopes (⁷⁹Br and ⁸¹Br). |
| 198/200 | [M - CH₃]⁺ | Loss of a methyl group from the dimethylamino moiety. |
| 134 | [M - Br]⁺ | Loss of the bromine atom. |
| 119 | [M - Br - CH₃]⁺ | Subsequent loss of a methyl group after bromine loss. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in compounds with a benzyl group. |
Experimental Protocols
The following are detailed methodologies for acquiring the IR and mass spectra of this compound.
Infrared Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR
Attenuated Total Reflectance (ATR) is a versatile sampling technique for obtaining IR spectra of solid and liquid samples with minimal preparation.[3][4]
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).
-
Ensure the instrument is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
Perform a background scan to obtain a reference spectrum of the clean ATR crystal.
-
-
Sample Preparation:
-
Place a small amount of solid this compound powder directly onto the ATR crystal.
-
Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.
-
-
Data Acquisition:
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Process the resulting spectrum by performing a background subtraction and, if necessary, an ATR correction.
-
Mass Spectrometry: Electron Ionization (EI)
Electron Ionization (EI) is a hard ionization technique that provides reproducible mass spectra with extensive fragmentation, which is useful for structural elucidation.[5][6]
-
Instrument Setup:
-
Utilize a mass spectrometer equipped with an EI source, typically coupled with a gas chromatograph (GC-MS) for sample introduction.
-
Set the electron energy to a standard value of 70 eV to ensure fragmentation patterns are consistent with library data.
-
The ion source temperature should be maintained at an appropriate level (e.g., 200-250 °C) to ensure sample volatilization without thermal degradation.
-
-
Sample Preparation and Introduction:
-
Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or methanol).
-
Inject the sample solution into the GC, where it will be vaporized and separated from the solvent.
-
The analyte will then enter the mass spectrometer's ion source.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a relevant m/z range (e.g., 40-300 amu).
-
The instrument will detect the positively charged ions and their relative abundances.
-
The resulting mass spectrum will show the molecular ion and various fragment ions.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Logical workflow for the spectroscopic analysis of this compound.
Discussion of Predicted Spectra
Infrared Spectrum
The predicted IR spectrum of this compound will exhibit characteristic absorptions of a substituted aromatic amine. The absence of N-H stretching bands in the 3300-3500 cm⁻¹ region confirms the tertiary nature of the amine.[2][7] Aromatic C-H stretches are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will appear just below 3000 cm⁻¹. The presence of the aromatic ring will give rise to characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. A strong band corresponding to the C-N stretching of the aromatic amine is anticipated around 1350-1250 cm⁻¹.[1][2] The C-Br stretch will likely appear as a strong absorption in the lower frequency region, around 1100-1000 cm⁻¹. Finally, the substitution pattern on the benzene ring is expected to produce strong C-H out-of-plane bending vibrations in the 850-800 cm⁻¹ range, indicative of para-disubstitution.
Mass Spectrum
The mass spectrum of this compound under electron ionization is predicted to show a prominent molecular ion peak. Due to the presence of bromine, this peak will appear as a doublet ([M]⁺ and [M+2]⁺) with an approximate 1:1 intensity ratio, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[8] A common fragmentation pathway for N,N-dimethylanilines is the loss of a methyl radical (CH₃) to form a stable [M-15]⁺ ion.[9] Therefore, a significant peak at m/z 198/200 is expected. Another likely fragmentation is the cleavage of the C-Br bond, resulting in an ion at m/z 134. Subsequent fragmentation of this ion by the loss of a methyl group would yield a fragment at m/z 119. The presence of a methyl group on the aromatic ring could also lead to the formation of a tropylium ion at m/z 91, a common and stable fragment in the mass spectra of toluene derivatives.
References
- 1. wikieducator.org [wikieducator.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. agilent.com [agilent.com]
- 4. mt.com [mt.com]
- 5. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Solved Below is the mass spectrum of 4-bromoaniline. Analyze | Chegg.com [chegg.com]
- 9. N,N-Dimethylaniline(121-69-7) MS [m.chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 4-Bromo-2,N,N-trimethylaniline from 2,N,N-trimethylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-2,N,N-trimethylaniline, a valuable intermediate in the development of pharmaceuticals and other specialty chemicals. The synthesis involves the electrophilic aromatic substitution of 2,N,N-trimethylaniline. This document details the chemical principles, experimental protocols, and analytical data associated with this transformation.
Introduction
This compound serves as a key building block in organic synthesis. The introduction of a bromine atom onto the aromatic ring of 2,N,N-trimethylaniline provides a reactive handle for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. The trimethylaniline moiety itself is a common scaffold in medicinal chemistry. The regioselective bromination at the para-position to the activating dimethylamino group is the desired transformation.
Reaction Mechanism and Principles
The synthesis of this compound from 2,N,N-trimethylaniline proceeds via an electrophilic aromatic substitution (SEAr) reaction. The dimethylamino group is a strong activating group, directing incoming electrophiles to the ortho and para positions. The methyl group at the ortho position provides some steric hindrance, favoring the substitution at the less hindered para position.
Common brominating agents for this type of transformation include molecular bromine (Br₂) and N-bromosuccinimide (NBS).
-
Molecular Bromine (Br₂): In a polar solvent like glacial acetic acid, molecular bromine can become polarized, allowing it to act as an electrophile. The reaction is typically rapid due to the high activation of the aniline ring.
-
N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent.[1] It can be used with an acid catalyst to generate a more potent electrophilic bromine species.[2] This method can offer better control and higher yields of the desired monosubstituted product.[2]
Experimental Protocols
Two primary methods for the synthesis of this compound are presented below.
Method A: Bromination using Molecular Bromine in Glacial Acetic Acid
This protocol is adapted from the successful bromination of the closely related N,N-dimethylaniline.[3]
Materials:
-
2,N,N-trimethylaniline
-
Molecular Bromine (Br₂)
-
Glacial Acetic Acid
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve 2,N,N-trimethylaniline (1.0 eq.) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate flask, prepare a solution of bromine (1.0 eq.) in glacial acetic acid.
-
Slowly add the bromine solution to the stirred solution of 2,N,N-trimethylaniline at room temperature. The reaction is exothermic, and the color of the bromine should disappear.
-
After the addition is complete, continue stirring for a designated period (e.g., 30 minutes) to ensure the reaction goes to completion.
-
Pour the reaction mixture into a beaker containing cold water to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash it with water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Method B: Bromination using N-Bromosuccinimide (NBS) in Acetonitrile
This protocol is based on the bromination of other activated aromatic compounds.[2]
Materials:
-
2,N,N-trimethylaniline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Water
Procedure:
-
In a round-bottom flask, dissolve 2,N,N-trimethylaniline (1.0 eq.) and N-bromosuccinimide (1.0 eq.) in acetonitrile.
-
Add a catalytic amount (e.g., 1-2 drops) of concentrated hydrochloric acid to the mixture.
-
Stir the reaction mixture at room temperature for a specified time (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, pour the reaction mixture into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Data Presentation
Table 1: Reagents and Reaction Conditions
| Parameter | Method A (Br₂) | Method B (NBS) |
| Brominating Agent | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Solvent | Glacial Acetic Acid | Acetonitrile |
| Catalyst | None | Concentrated HCl |
| Temperature | Room Temperature | Room Temperature |
| Work-up | Precipitation in water | Extraction |
| Purification | Recrystallization | Column Chromatography/Recrystallization |
Table 2: Characterization Data of this compound (Predicted)
| Property | Value |
| Molecular Formula | C₉H₁₂BrN |
| Molecular Weight | 214.10 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not readily available, expected to be similar to related compounds. |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted shifts (ppm): δ 7.2-7.4 (m, 2H, Ar-H), 6.8-7.0 (d, 1H, Ar-H), 2.7-2.9 (s, 6H, N(CH₃)₂), 2.2-2.4 (s, 3H, Ar-CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | Predicted shifts (ppm): δ 148-150, 132-134, 130-132, 115-117, 110-112, 40-42 (N(CH₃)₂), 17-19 (Ar-CH₃) |
| Mass Spec (EI) | m/z (relative intensity): 213/215 (M⁺, isotope pattern for Br) |
| IR (KBr) | Predicted peaks (cm⁻¹): 2950-2800 (C-H), 1600-1450 (C=C aromatic), 1300-1200 (C-N), 800-750 (C-Br) |
Note: The predicted NMR data is based on the analysis of structurally similar compounds. Actual experimental values may vary slightly.
Visualizations
Experimental Workflow
References
An In-depth Technical Guide to the Electrophilic Bromination of 2,N,N-trimethylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electrophilic bromination of 2,N,N-trimethylaniline. The document details the underlying mechanism of this aromatic substitution reaction, taking into account the directing effects of the substituents on the aniline ring. A detailed experimental protocol for the synthesis of the primary brominated product is provided, alongside a summary of expected quantitative data based on analogous reactions. The guide is supplemented with visual diagrams generated using Graphviz to illustrate the reaction mechanism and experimental workflow, adhering to specified formatting for clarity and technical accuracy.
Introduction
Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. The bromination of aniline and its derivatives is a classic example of this reaction class, yielding valuable intermediates for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. 2,N,N-trimethylaniline presents an interesting case study in regioselectivity due to the presence of both a strongly activating dimethylamino group and a weakly activating methyl group on the aromatic ring. Understanding the interplay of these directing effects is crucial for predicting and controlling the reaction outcome. This guide will delve into the mechanistic details and practical execution of the electrophilic bromination of this substrate.
Reaction Mechanism
The electrophilic bromination of 2,N,N-trimethylaniline proceeds via a classical electrophilic aromatic substitution mechanism. The reaction is initiated by the generation of an electrophilic bromine species, which is subsequently attacked by the electron-rich aromatic ring. The directing effects of the N,N-dimethylamino and the 2-methyl substituents govern the position of bromination.
The N,N-dimethylamino group is a powerful activating and ortho, para-directing group due to the resonance donation of the nitrogen lone pair into the aromatic ring. The methyl group at the 2-position is a weaker activating group and is also ortho, para-directing through an inductive effect.
The reaction mechanism can be broken down into the following key steps:
-
Polarization of Bromine: The bromine molecule becomes polarized upon approach to the electron-rich aromatic ring of 2,N,N-trimethylaniline. In many cases, particularly with highly activated rings like this one, a Lewis acid catalyst is not necessary.
-
Formation of the Sigma Complex (Arenium Ion): The π-electrons of the aromatic ring attack the electrophilic bromine atom, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The attack can occur at positions ortho or para to the strongly directing dimethylamino group.
-
Deprotonation and Restoration of Aromaticity: A weak base, such as the bromide ion or a solvent molecule, removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final brominated product.
Due to the steric hindrance from the 2-methyl group and the adjacent N,N-dimethylamino group, the electrophilic attack is sterically hindered at the 6-position (ortho to both groups). The para position (C4) relative to the powerful N,N-dimethylamino group is the most electronically activated and sterically accessible site for bromination.
Visualization of the Reaction Mechanism
Caption: Mechanism of Electrophilic Bromination.
Quantitative Data
While specific quantitative data for the electrophilic bromination of 2,N,N-trimethylaniline is not extensively reported in the literature, data from analogous reactions with structurally similar compounds provide a strong indication of the expected regioselectivity. A study on the bromination of 2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline, a 2,3-disubstituted aniline, showed a high preference for bromination at the position para to the amino group.[1]
| Product Isomer | Position of Bromination | Expected Yield (%) |
| This compound | Para to -N(CH₃)₂ | > 90 |
| 6-Bromo-2,N,N-trimethylaniline | Ortho to -N(CH₃)₂ | < 5 |
| Dibrominated products | - | Minor |
Table 1: Expected Isomer Distribution for the Monobromination of 2,N,N-trimethylaniline based on analogous reactions.[1]
Experimental Protocols
The following is a detailed experimental protocol for the monobromination of 2,N,N-trimethylaniline, adapted from standard procedures for the bromination of activated anilines.
Materials and Reagents
-
2,N,N-trimethylaniline
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂) or Acetic Acid
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,N,N-trimethylaniline (1.0 eq) in dichloromethane or acetic acid. Cool the flask to 0 °C in an ice bath.
-
Addition of Bromine: In a dropping funnel, prepare a solution of bromine (1.0 eq) in the same solvent used for the aniline. Add the bromine solution dropwise to the stirred aniline solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the effervescence ceases.
-
Transfer the mixture to a separatory funnel. If dichloromethane was used as the solvent, separate the organic layer. If acetic acid was used, extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
-
Visualization of the Experimental Workflow
Caption: Experimental Workflow for Bromination.
Conclusion
The electrophilic bromination of 2,N,N-trimethylaniline is a highly regioselective reaction, predominantly yielding the this compound isomer. This selectivity is driven by the powerful ortho, para-directing effect of the N,N-dimethylamino group, with substitution occurring at the sterically accessible and electronically activated para position. The provided experimental protocol offers a reliable method for the synthesis of this valuable chemical intermediate. For drug development professionals and synthetic chemists, understanding the principles governing this reaction allows for the rational design of synthetic routes to complex molecules.
References
starting materials for 4-Bromo-2,N,N-trimethylaniline synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the primary synthetic pathways for the preparation of 4-Bromo-2,N,N-trimethylaniline, a valuable substituted aniline intermediate in the synthesis of pharmaceuticals and other complex organic molecules. This document provides a detailed overview of the starting materials, experimental protocols, and comparative data for the most common synthetic routes.
Introduction
This compound is an aromatic compound featuring a bromine atom at the para-position and a dimethylamino and a methyl group at the ortho-positions of the aniline ring. Its structure makes it a versatile building block in medicinal chemistry and materials science. The synthesis of this compound can be approached through several strategic routes, primarily involving either the direct bromination of a pre-functionalized aniline or the construction of the substituted aniline through a multi-step sequence. The choice of synthetic route often depends on the availability of starting materials, desired purity, and scalability of the process.
Synthetic Pathways
Two primary synthetic strategies for the preparation of this compound have been identified and are detailed below:
-
Route 1: Direct Bromination of 2,N,N-trimethylaniline. This is the most direct approach, involving the electrophilic aromatic substitution of 2,N,N-trimethylaniline with a suitable brominating agent. The strong activating and ortho,para-directing effect of the dimethylamino group facilitates this reaction.
-
Route 2: Multi-step Synthesis from 2-Methylaniline (o-Toluidine). This pathway involves a three-step sequence starting from the readily available 2-methylaniline. The amine functionality is first protected as an acetamide, followed by regioselective bromination at the para-position, and subsequent deprotection to yield 4-bromo-2-methylaniline. The final step involves the N,N-dimethylation of the primary amine to afford the target compound.
The logical relationship between these synthetic routes is illustrated in the diagram below.
Caption: Overview of the main synthetic routes to this compound.
Data Presentation: Comparison of Synthetic Routes
The following tables summarize the key quantitative data for each synthetic route, allowing for a direct comparison of their efficiency and requirements.
Table 1: Starting Materials and Reagents
| Route | Starting Material | Key Reagents |
| 1 | 2,N,N-trimethylaniline | Bromine, Dichloromethane (DCM) or Acetic Acid |
| 2 | 2-Methylaniline | Acetic anhydride, N-Bromosuccinimide (NBS), Hydrochloric acid, Formaldehyde, Sodium cyanoborohydride |
Table 2: Reaction Conditions and Yields
| Route | Step | Reaction Conditions | Solvent | Typical Yield |
| 1 | Bromination | 20-30°C | DCM | ~90% (estimated)[1] |
| 2 | Acetylation | 50-70°C | Acetic anhydride | High |
| Bromination | Reflux | Carbon tetrachloride | High | |
| Hydrolysis | Reflux | Dioxane / aq. HCl | High | |
| N,N-dimethylation | 50°C, 24h | Tetrahydrofuran | ~99% (for 4-bromoaniline)[2] |
Experimental Protocols
Detailed experimental methodologies for the key transformations are provided below.
Route 1: Direct Bromination of 2,N,N-trimethylaniline
Experimental Workflow
Caption: Experimental workflow for the direct bromination of 2,N,N-trimethylaniline.
Protocol:
-
In a round-bottom flask, dissolve 2,N,N-trimethylaniline in dichloromethane (DCM).
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in DCM dropwise while maintaining the temperature between 20-30°C[1].
-
After the addition is complete, carefully add a saturated solution of sodium bicarbonate to neutralize the reaction mixture until the pH is basic[1].
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography.
Route 2: Multi-step Synthesis from 2-Methylaniline
This route involves three distinct experimental stages as detailed in a patent by WIPO (CN103787895A)[3] and a general procedure for N,N-dimethylation[2].
Step 1: Acetylation of 2-Methylaniline
-
In a three-necked flask equipped with a reflux condenser, stirrer, and thermometer, add 2-methylaniline and acetic anhydride.
-
Stir the mixture and maintain the temperature at 50-70°C.
-
After the reaction is complete, pour the mixture into cold water to precipitate the product.
-
Filter, wash with water, and dry the white, needle-shaped crystals of N-(2-methylphenyl)acetamide.
Step 2: Bromination of N-(2-methylphenyl)acetamide
-
In a single-necked flask, add N-(2-methylphenyl)acetamide, N-bromosuccinimide (NBS), and carbon tetrachloride.
-
Stir the mixture rapidly and reflux for 4 hours.
-
Cool the reaction mixture and allow it to stand.
-
The solid product, N-(4-bromo-2-methylphenyl)acetamide, is collected by filtration, washed, and dried.
Step 3: Hydrolysis of N-(4-bromo-2-methylphenyl)acetamide
-
In a beaker, add N-(4-bromo-2-methylphenyl)acetamide, concentrated hydrochloric acid, and dioxane.
-
Reflux the mixture for 1.5-2.5 hours.
-
After cooling, neutralize the reaction solution with ammonia until the pH is 8-10.
-
The precipitated product, 4-bromo-2-methylaniline, is collected by filtration.
Step 4: N,N-dimethylation of 4-bromo-2-methylaniline
This protocol is adapted from a procedure for the N,N-dimethylation of 4-bromoaniline[2].
Experimental Workflow
References
An In-depth Technical Guide to 4-Bromo-2,N,N-trimethylaniline: Chemical Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2,N,N-trimethylaniline is a halogenated and methylated aromatic amine with the IUPAC name This compound . Its chemical structure and properties make it a potentially valuable intermediate in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical identity, a plausible multi-step synthesis, and a discussion of its potential applications as a building block for more complex molecules. While this compound is available from commercial suppliers for research and development purposes, there is a notable absence of published data regarding its specific biological activities or direct applications in drug development. Therefore, this guide focuses on its chemical characteristics and synthetic utility.
Chemical Structure and Properties
The chemical structure of this compound consists of an aniline ring substituted with a bromine atom at the para-position (position 4), a methyl group at the ortho-position (position 2), and a dimethylamino group at position 1.
Chemical Structure:
IUPAC Name: this compound[1]
Alternative Name: (4-Bromo-2-methyl-phenyl)-dimethyl-amine[1]
Physicochemical Properties
Quantitative data for this compound is not extensively reported in the literature. The following table summarizes the available information from chemical suppliers and databases. For context, properties of its immediate precursor, 4-Bromo-2-methylaniline, are also included where data for the target compound is unavailable.
| Property | This compound | 4-Bromo-2-methylaniline (Precursor) |
| CAS Number | 50638-49-8[1] | 583-75-5[2] |
| Molecular Formula | C₉H₁₂BrN[1] | C₇H₈BrN[3] |
| Molecular Weight | 214.11 g/mol [1] | 186.05 g/mol [2] |
| Appearance | Not specified (likely an oil or low-melting solid) | White to off-white solid |
| Melting Point | Not available | 57-59 °C[2] |
| Boiling Point | Not available | 240 °C[2] |
| Solubility | Not available | Not available |
| Storage Conditions | 2-8 °C[1] | Room temperature |
Synthesis of this compound
Stage 1: Synthesis of 4-Bromo-2-methylaniline
A patented production process outlines the synthesis of 4-bromo-2-methylaniline from 2-methylaniline (o-toluidine) via a three-step sequence: protection of the amine, bromination, and deprotection.[4]
Experimental Protocol:
-
Protection of the Amine:
-
To a solution of 2-methylaniline in a suitable solvent (e.g., dichloromethane or acetic acid), add one equivalent of acetic anhydride.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Upon completion, the product, N-(2-methylphenyl)acetamide, can be isolated by precipitation in water, followed by filtration and drying.
-
-
Bromination:
-
Dissolve the N-(2-methylphenyl)acetamide in a suitable solvent such as acetic acid.
-
Slowly add one equivalent of a brominating agent (e.g., N-bromosuccinimide or bromine) while maintaining the reaction temperature.
-
Stir the mixture until the bromination is complete (monitor by TLC).
-
The product, N-(4-bromo-2-methylphenyl)acetamide, can be isolated by pouring the reaction mixture into water and collecting the precipitate.
-
-
Deprotection (Hydrolysis):
-
Suspend the N-(4-bromo-2-methylphenyl)acetamide in an aqueous acidic or basic solution (e.g., aqueous HCl or NaOH).
-
Heat the mixture to reflux until the amide is fully hydrolyzed (monitor by TLC).
-
After cooling, neutralize the solution to precipitate the product, 4-bromo-2-methylaniline.
-
The crude product can be purified by recrystallization or column chromatography.
-
Stage 2: N,N-Dimethylation of 4-Bromo-2-methylaniline
The final step is the methylation of the primary amine to a tertiary amine. A common and effective method for this transformation is the Eschweiler-Clarke reaction.
Experimental Protocol:
-
To a flask containing 4-bromo-2-methylaniline, add an excess of aqueous formaldehyde (formalin) and formic acid.
-
Heat the reaction mixture to reflux (typically around 100 °C) for several hours until the reaction is complete (monitor by TLC). The reaction proceeds via the formation of an imine followed by reduction with formic acid.
-
After cooling to room temperature, make the reaction mixture basic by the slow addition of a saturated sodium bicarbonate solution or sodium hydroxide solution until the effervescence ceases.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography on silica gel if necessary.
Synthetic Workflow Diagram
The overall synthetic pathway is illustrated in the following diagram.
Caption: Proposed synthetic workflow for this compound.
Potential Applications in Drug Development and Materials Science
While there is no specific data on the biological activity of this compound, its structure suggests its primary utility as a chemical intermediate. Bromoaniline scaffolds are prevalent in medicinal chemistry and are often used in the development of kinase inhibitors and other therapeutic agents.[5][6] The bromine atom serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions.
Role in Cross-Coupling Reactions
The carbon-bromine bond in this compound can readily participate in palladium-catalyzed cross-coupling reactions, such as:
-
Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds. This is a powerful method for constructing biaryl structures, which are common motifs in pharmaceuticals.
-
Buchwald-Hartwig Amination: Reaction with amines to form new carbon-nitrogen bonds, enabling the synthesis of more complex aniline derivatives.
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.
The presence of the ortho-methyl and N,N-dimethyl groups can influence the reactivity and selectivity of these reactions through steric and electronic effects, potentially allowing for fine-tuning of the synthesis of target molecules.
Logical Relationship for Application in Synthesis
The following diagram illustrates the central role of this compound as a building block in the synthesis of more complex molecular scaffolds.
Caption: Potential synthetic utility of this compound.
Biological Activity and Signaling Pathways
A thorough search of the scientific and patent literature did not yield any specific studies on the biological activity of this compound. Consequently, there is no information available regarding its mechanism of action, potential molecular targets, or any signaling pathways it may modulate. Its value in drug discovery and development is currently understood to be as a synthetic intermediate rather than as a biologically active agent itself.
Conclusion
This compound is a halogenated aromatic amine with well-defined chemical properties and a straightforward, albeit not formally published, synthetic pathway. Its primary value for researchers, scientists, and drug development professionals lies in its potential as a versatile building block for the synthesis of more complex molecules. The presence of a reactive bromine atom allows for its use in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern medicinal chemistry. While the bromoaniline scaffold is of significant interest in the development of new therapeutics, particularly kinase inhibitors, there is currently no public data on the specific biological effects of this compound itself. Future research may explore the biological profile of this compound or its derivatives, but for now, its role is firmly established in the realm of synthetic organic chemistry.
References
- 1. vibrantpharma.com [vibrantpharma.com]
- 2. 4-溴-2-甲基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-Bromo-2-methylaniline | C7H8BrN | CID 11423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]
- 5. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
molecular weight and formula of 4-Bromo-2,N,N-trimethylaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of 4-Bromo-2,N,N-trimethylaniline, a halogenated tertiary amine that serves as a valuable intermediate in organic synthesis. Its structural features make it a versatile building block for the development of more complex molecules, particularly in the pharmaceutical and materials science sectors. This guide summarizes its core physicochemical properties and outlines a plausible synthetic pathway based on established chemical transformations.
Core Compound Data
The fundamental properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.
| Property | Value |
| Chemical Formula | C₉H₁₂BrN |
| Molecular Weight | 214.11 g/mol [1] (alternatively 214.10 g/mol [2][3]) |
| CAS Number | 50638-49-8[1] |
| Alternate Names | (4-Bromo-2-methyl-phenyl)-dimethyl-amine[1], 4-bromanyl-N,N,2-trimethyl-aniline[2] |
Experimental Protocols: Synthesis and Analysis
Step 1: Synthesis of 4-Bromo-2-methylaniline
This initial step focuses on the regioselective bromination of 2-methylaniline (o-toluidine). The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. To achieve para-selectivity, a common strategy involves the protection of the amine functionality, followed by bromination and deprotection. A patent for a similar process outlines the following key transformations[1].
-
Amine Protection: 2-methylaniline is reacted with acetic anhydride to form N-(2-methylphenyl)acetamide. This moderates the activating effect of the amine and provides steric hindrance to favor para-substitution.
-
Bromination: The protected intermediate, N-(2-methylphenyl)acetamide, is then subjected to electrophilic bromination using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as carbon tetrachloride[1]. This step yields N-(4-bromo-2-methylphenyl)acetamide.
-
Deprotection (Hydrolysis): The acetyl protecting group is removed by acid-catalyzed hydrolysis, typically by refluxing with concentrated hydrochloric acid in a solvent like dioxane, to yield the desired 4-Bromo-2-methylaniline[1].
Step 2: N,N-dimethylation of 4-Bromo-2-methylaniline
The second step involves the conversion of the primary amine in 4-Bromo-2-methylaniline to a tertiary dimethylamine. A common and effective method for this transformation is reductive amination.
-
Reaction Mixture: 4-Bromo-2-methylaniline is mixed with an excess of paraformaldehyde and a reducing agent, such as sodium cyanoborohydride, in a suitable solvent like tetrahydrofuran (THF)[3].
-
Acid Catalysis: The reaction is catalyzed by the dropwise addition of glacial acetic acid[3].
-
Reaction Conditions: The mixture is heated (e.g., to 50°C) and stirred for several hours to ensure the reaction goes to completion[3].
-
Workup and Purification: Upon cooling, the reaction is quenched and partitioned between an organic solvent (like diethyl ether) and a basic aqueous solution (such as saturated sodium bicarbonate) to neutralize the acid and remove water-soluble byproducts. The organic layer is then washed, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization to obtain pure this compound.
Analytical Characterization:
The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) can be employed to assess purity, often using a reverse-phase column with a mobile phase consisting of acetonitrile and water with an acid modifier like formic or phosphoric acid[4]. Structural confirmation is typically achieved through spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, to ensure the correct molecular structure and mass.
Visualized Synthetic Workflow
The following diagram illustrates the logical flow of the proposed two-step synthesis for this compound.
Caption: Proposed synthetic pathway for this compound.
References
Safety and Handling of 4-Bromo-2,N,N-trimethylaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide is intended to provide comprehensive safety and handling information for 4-Bromo-2,N,N-trimethylaniline (CAS No. 50638-49-8). Due to a lack of extensive, formally documented safety and toxicology data for this specific compound, this guide incorporates information from structurally similar chemicals, including 4-bromo-N,N-dimethylaniline, 4-bromoaniline, and 4-bromo-2-methylaniline. This information should be used as a precautionary guide, and a thorough risk assessment should be conducted before handling this chemical.
Chemical Identification and Physical Properties
Table 1: Physicochemical Properties of this compound and a Related Analogue
| Property | Value (this compound) | Value (4-Bromo-2-methylaniline) | Source |
| CAS Number | 50638-49-8 | 583-75-5 | [1][2] |
| Molecular Formula | C₉H₁₂BrN | C₇H₈BrN | [1] |
| Molecular Weight | 214.11 g/mol | 186.05 g/mol | [1] |
| Appearance | Data not available | White to light red to green powder/crystal | |
| Melting Point | Data not available | 57-59 °C (lit.) | |
| Boiling Point | Data not available | 240 °C (lit.) | |
| Purity | 97% | 97% | [1] |
| Storage Conditions | 2-8 °C | Room Temperature | [1] |
Hazard Identification and Classification
Specific GHS classification for this compound is not available. However, based on the classification of structurally similar compounds, it should be handled as a hazardous substance. The following table summarizes the GHS classifications for related aniline derivatives.
Table 2: GHS Hazard Classification of Structurally Similar Anilines
| Hazard Class | 4-bromo-N,N-dimethylaniline | 4-bromoaniline | 4-bromo-2-methylaniline |
| Acute Toxicity, Oral | Category 4 | Category 3 or 4 | Category 4 |
| Acute Toxicity, Dermal | Category 4 | Category 3 | Category 4 |
| Acute Toxicity, Inhalation | Category 4 | Category 3 | Category 4 |
| Skin Corrosion/Irritation | Category 2 | Category 2 | Category 2 |
| Serious Eye Damage/Irritation | Category 2A | Category 2 | Category 2 |
| Specific Target Organ Toxicity (Single Exposure) | - | Category 3 (Respiratory irritation) | Category 3 (Respiratory system) |
| Hazard Pictograms | GHS07 (Exclamation Mark) | GHS06 (Skull and Crossbones), GHS08 (Health Hazard), GHS09 (Environment) | GHS07 (Exclamation Mark) |
| Signal Word | Warning | Danger | Warning |
| Hazard Statements | H302+H312+H332, H315, H319 | H301, H311, H331, H315, H319, H335, H373, H410 | H302+H312+H332, H315, H319, H335 |
Note: The classifications are based on available safety data sheets for the respective compounds and may vary between suppliers.
Based on this data, it is prudent to assume that this compound is harmful if swallowed, in contact with skin, or if inhaled, and may cause skin, eye, and respiratory irritation .
Safe Handling and Storage
Given the potential hazards, strict adherence to safety protocols is mandatory when handling this compound.
Engineering Controls
-
Ventilation: All work with this compound should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Eye Wash and Safety Shower: A readily accessible eye wash station and safety shower are essential in case of accidental contact.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required when handling this chemical.[3][4][5][6][7]
Table 3: Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a flame-resistant lab coat, and closed-toe shoes. | Prevents skin contact and absorption. |
| Respiratory Protection | An appropriate NIOSH-approved respirator should be used if there is a risk of inhalation. | Protects against inhalation of dust or vapors. |
Handling Procedures
-
Avoid creating dust.
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Use only outdoors or in a well-ventilated area.
Storage
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Recommended storage temperature is 2-8 °C.[1]
First Aid Measures
In the event of exposure, immediate action is critical. The following first aid measures are based on information for the target compound and its analogues.[2]
Table 4: First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash skin with plenty of soap and water. Seek medical attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE as described in Section 3.2.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Sweep up the material, place it in a suitable, closed container for disposal. Avoid generating dust.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the search results, a general procedure for the N,N-dimethylation of a similar compound, 4-bromoaniline, can be informative. Additionally, a synthesis method for 4-bromo-N,N-dimethylaniline is available. Researchers should adapt these procedures with caution and perform a thorough risk assessment.
Illustrative Synthesis of a Related Compound: 4-bromo-N,N-dimethylaniline[10]
-
Reaction: 10 g of dimethylaniline is dissolved in glacial acetic acid.
-
Reagent Addition: 6.6 g of bromine dissolved in glacial acetic acid is gradually added.
-
Precipitation: The solution is diluted with water to precipitate the product.
-
Purification: The precipitate is filtered and recrystallized from alcohol.
Illustrative Synthesis of 4-bromo-2-methylaniline[11]
A multi-step synthesis is described involving:
-
Arylamine Protection: Reaction of o-toluidine with acetic anhydride.
-
Bromination: Reaction of the protected amine with N-bromosuccinimide.
-
Hydrolysis: Removal of the protecting group with concentrated hydrochloric acid.
Logical Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound, from planning to disposal.
Caption: A logical workflow for the safe handling of hazardous chemicals.
References
- 1. vibrantpharma.com [vibrantpharma.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. epa.gov [epa.gov]
- 5. hazmatschool.com [hazmatschool.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reaction of 4-Bromo-2,N,N-trimethylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds.[1] This reaction is particularly valuable in the synthesis of biaryl and heteroaryl compounds, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and materials science.[2][3] 4-Bromo-2,N,N-trimethylaniline is a useful building block, and its functionalization via Suzuki coupling allows for the introduction of diverse aryl and heteroaryl substituents, leading to the creation of novel molecular entities with potential applications in drug discovery and development.[4]
These application notes provide a detailed protocol for the Suzuki coupling reaction of this compound with a representative arylboronic acid. The provided methodology is based on established procedures for similar bromoaniline derivatives and serves as a comprehensive guide for researchers.[5][6]
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid or boronate ester) with an organic halide or triflate.[7][8] The catalytic cycle consists of three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst.[9] The presence of a base is crucial for the activation of the organoboron species, facilitating the transmetalation step.[7]
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical conditions for the Suzuki coupling of bromoaniline derivatives, which can be adapted for this compound. Yields are often moderate to excellent, depending on the specific substrates and reaction conditions.[5][6]
| Reagent/Parameter | Role | Typical Amount/Condition | Notes |
| This compound | Aryl Halide | 1.0 equivalent | Limiting reagent. |
| Arylboronic Acid | Coupling Partner | 1.1 - 1.5 equivalents | A slight excess is typically used to ensure complete consumption of the aryl bromide. |
| Palladium Catalyst | Catalyst | 1 - 5 mol% | Common catalysts include Pd(PPh₃)₄, Pd(OAc)₂, and preformed palladium complexes with phosphine ligands.[10][11][12] |
| Ligand | Stabilizes Catalyst | 2 - 10 mol% | Often used with Pd(OAc)₂. Examples include PPh₃, PCy₃, and Buchwald ligands (e.g., XPhos, SPhos).[11] |
| Base | Activates Boronic Acid | 2.0 - 3.0 equivalents | Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly employed.[5][11] |
| Solvent | Reaction Medium | Anhydrous | A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is frequently used.[10][13] |
| Temperature | Reaction Condition | 80 - 120 °C | The optimal temperature depends on the reactivity of the substrates and the catalyst system.[3][10] |
| Reaction Time | Reaction Condition | 4 - 24 hours | Monitored by TLC or LC-MS.[14] |
| Yield | Outcome | 30 - 95% | Highly dependent on the specific substrates and optimization of reaction conditions.[5][6] |
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol describes a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrate combinations.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium Carbonate [K₂CO₃])
-
Anhydrous solvents (e.g., 1,4-Dioxane and Water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (e.g., Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Solvents for workup and purification (e.g., Ethyl acetate, brine)
-
Drying agent (e.g., anhydrous Sodium Sulfate [Na₂SO₄])
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.[14]
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Solvent Addition: Add degassed solvents, such as a 4:1 mixture of 1,4-dioxane and water (5 mL), to the reaction flask via syringe.
-
Reaction: Stir the mixture at room temperature for 10 minutes, then heat the reaction to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[14]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Extraction and Drying: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Suzuki coupling reaction.
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Applications in Drug Development
The synthesis of novel biaryl compounds derived from this compound can be instrumental in the development of new therapeutic agents. The biaryl motif is a privileged structure in medicinal chemistry, and the ability to rapidly generate a library of analogs through Suzuki coupling allows for efficient structure-activity relationship (SAR) studies.[3] The products of this reaction can be further functionalized to create complex molecules with potential biological activity.[5] The mild reaction conditions and broad functional group tolerance of the Suzuki coupling make it an ideal method for late-stage functionalization in drug discovery programs.[12]
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.hw.ac.uk [pure.hw.ac.uk]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Sonogashira Coupling with 4-Bromo-2,N,N-trimethylaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the Sonogashira coupling of 4-bromo-2,N,N-trimethylaniline with terminal alkynes. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of complex molecules with applications in pharmaceuticals, materials science, and natural product synthesis. The protocol is specifically tailored for an electron-rich and sterically hindered aryl bromide, a class of substrates that can be challenging in traditional cross-coupling reactions.
Introduction
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] It is typically catalyzed by a palladium complex and often utilizes a copper(I) co-catalyst.[1] However, for electron-rich aryl bromides like this compound, copper-free conditions are often preferred to mitigate the formation of undesired alkyne homocoupling byproducts (Glaser coupling).[2] The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. For challenging substrates, bulky and electron-rich phosphine ligands are often employed to promote the catalytic cycle.[2][3]
Experimental Protocol
This protocol is a representative procedure for the Sonogashira coupling of this compound with a generic terminal alkyne. Researchers should note that optimization of reaction conditions (e.g., temperature, reaction time, catalyst loading) may be necessary for specific alkyne coupling partners.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | |
| Terminal Alkyne | ≥98% | Commercially Available | e.g., Phenylacetylene, 1-Hexyne, etc. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Commercially Available | Air-sensitive, store under inert atmosphere. |
| Tri-tert-butylphosphine (P(t-Bu)₃) | ≥98% | Commercially Available | Air-sensitive, often handled as a solution. |
| Cesium Carbonate (Cs₂CO₃) | Anhydrous | Commercially Available | Dry in an oven before use. |
| 1,4-Dioxane | Anhydrous | Commercially Available | Use a freshly opened bottle or dry over molecular sieves. |
| Diethyl ether (Et₂O) | ACS Grade | Commercially Available | For work-up. |
| Saturated aqueous ammonium chloride (NH₄Cl) | Prepared in-house | For work-up. | |
| Brine (saturated aqueous NaCl) | Prepared in-house | For work-up. | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | For drying. | |
| Celite® | Commercially Available | For filtration. | |
| Silica Gel | Commercially Available | For column chromatography. | |
| Argon or Nitrogen Gas | High Purity | For inert atmosphere. |
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert gas (argon or nitrogen) line with a manifold
-
Syringes and needles for liquid transfer
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), cesium carbonate (2.0 mmol, 2.0 equiv), and tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Reagent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe. Stir the mixture for 10 minutes at room temperature.
-
Ligand and Alkyne Addition: Add tri-tert-butylphosphine (0.04 mmol, 4 mol%) as a solution in a suitable solvent (e.g., toluene) via syringe, followed by the terminal alkyne (1.2 mmol, 1.2 equiv).
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite® to remove solids.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride (2 x 15 mL) and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol.
Caption: A flowchart of the Sonogashira coupling protocol.
Reaction Mechanism
The catalytic cycle of the copper-free Sonogashira coupling is depicted below.
Caption: The catalytic cycle of the Sonogashira reaction.
Safety Precautions
-
Palladium catalysts and phosphine ligands are air-sensitive and potentially toxic. Handle them in a well-ventilated fume hood and under an inert atmosphere.
-
Organic solvents are flammable. Avoid open flames and ensure proper ventilation.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This protocol provides a robust starting point for the Sonogashira coupling of this compound. The use of a copper-free system with a bulky, electron-rich phosphine ligand is key to achieving good yields with this challenging substrate. Researchers are encouraged to optimize the reaction conditions for their specific terminal alkyne to maximize the efficiency of the transformation.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2,N,N-trimethylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation enables the coupling of amines with aryl halides, offering a versatile and efficient route to synthesize arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and materials science. This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 4-Bromo-2,N,N-trimethylaniline with various primary and secondary amines.
The substrate, this compound, presents a unique challenge due to the presence of an electron-donating dimethylamino group and a sterically demanding ortho-methyl group. The selection of an appropriate palladium catalyst, a bulky and electron-rich phosphine ligand, and a suitable base is critical to overcome potential challenges such as slow reaction rates and competing side reactions.[1] These notes are intended to serve as a comprehensive guide for chemists to facilitate the successful synthesis of a diverse range of N-aryl-2,N,N-trimethylbenzene-1,4-diamine derivatives.
Reaction Principle
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are as follows:[1]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound) to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) complex. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final step involves the reductive elimination of the desired N-arylated amine product from the palladium center, which regenerates the active Pd(0) catalyst, thus completing the catalytic cycle.
The choice of a sterically hindered phosphine ligand is crucial to promote the reductive elimination step and prevent undesired side reactions like beta-hydride elimination.[1]
Experimental Protocols
General Considerations: The Buchwald-Hartwig amination is sensitive to air and moisture. Therefore, all experimental manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware should be oven-dried and cooled under an inert atmosphere before use. Solvents should be anhydrous and deoxygenated.
Protocol 1: General Procedure for the Amination of this compound with a Primary or Secondary Amine
This protocol provides a general starting point and may require optimization for specific amine coupling partners.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Bulky phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos)[3]
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
Procedure:
-
Catalyst Preparation: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: To the same Schlenk tube, add sodium tert-butoxide (1.2-1.5 equivalents), this compound (1.0 equivalent), and the amine (1.1-1.2 equivalents).
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene or dioxane) via syringe. The typical concentration is 0.1-0.5 M with respect to the this compound.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring. The reaction time can vary from a few hours to 24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-2,N,N-trimethylbenzene-1,4-diamine derivative.
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the Buchwald-Hartwig amination of sterically hindered and electron-rich aryl bromides with various amines. These values are based on literature precedents for similar substrates and should serve as a guideline for optimizing the reaction of this compound.
| Entry | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu (1.4) | Toluene | 100 | 12 | 85-95 |
| 2 | Morpholine | Pd(OAc)₂ (2.0) | RuPhos (4.0) | NaOtBu (1.5) | Dioxane | 110 | 18 | 80-90 |
| 3 | n-Hexylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3.0) | NaOtBu (1.4) | Toluene | 90 | 16 | 75-85 |
| 4 | Diethylamine | Pd(OAc)₂ (2.0) | XPhos (4.0) | NaOtBu (1.5) | Dioxane | 110 | 24 | 70-80 |
Mandatory Visualization
Caption: Experimental workflow for the Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Heck Reaction of 4-Bromo-2,N,N-trimethylaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Mizoroki-Heck reaction of 4-Bromo-2,N,N-trimethylaniline. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene, offering a versatile method for the synthesis of substituted alkenes.[1][2] Given the electron-donating nature of the dimethylamino and methyl groups on the aromatic ring, specific conditions are often required to achieve high yields and selectivity. These notes provide a summary of potential reaction conditions and a detailed experimental protocol based on established methodologies for similar electron-rich aryl bromides.
Overview of the Heck Reaction
The Mizoroki-Heck reaction follows a catalytic cycle that typically involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound to form a Pd(II) complex.
-
Alkene Coordination and Insertion: The alkene coordinates to the palladium center and subsequently inserts into the aryl-palladium bond.
-
β-Hydride Elimination: A β-hydride is eliminated from the alkyl-palladium intermediate to form the substituted alkene product and a palladium-hydride species.
-
Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species, allowing the catalytic cycle to continue.
Comparative Reaction Conditions for Heck Coupling of Aryl Bromides
The choice of catalyst, ligand, base, and solvent is crucial for the success of the Heck reaction. For an electron-rich and sterically hindered substrate like this compound, careful optimization is necessary. The following table summarizes various conditions reported in the literature for the Heck reaction of different aryl bromides, which can serve as a starting point for optimization.
| Aryl Bromide | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Styrene | 1 mol% Pd(OAc)₂, 2 mol% Tetrahydropyrimidinium salt | K₂CO₃ | DMF/H₂O (1:1) | 80 | 4 | >95[3] |
| Electron-rich Aryl Bromides | n-Butyl Acrylate | 0.5 mol% Pd(dba)₂, 0.5 mol% Phosphine-imidazolium salt | Cs₂CO₃ | DMA | Not specified | Not specified | High |
| 4-Bromoanisole | Acrylic Acid | Pd-NPs, HRG-Pd, HRG-Py-Pd | Not specified | Aqueous solution | Not specified | Not specified | Not specified |
| Aryl Bromides | n-Butyl Acrylate | Pd(OAc)₂ / Fluoroquinolones | K₂CO₃ | DMA | Not specified | Not specified | Good to Excellent[4] |
| Iodobenzene | Methyl Acrylate | Supported Pd catalysts | Et₃N / Na₂CO₃ | N-Methylpyrrolidone | Not specified | Not specified | High[5] |
Experimental Protocol: Heck Reaction of this compound with n-Butyl Acrylate
This protocol describes a general procedure for the Heck reaction of this compound with n-butyl acrylate. This procedure is adapted from methodologies reported for electron-rich aryl bromides.[4]
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or a suitable N-heterocyclic carbene (NHC) precursor
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMA)
-
Schlenk tube or microwave reaction vial
-
Magnetic stirrer and heating mantle or microwave reactor
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the ligand (e.g., P(o-tol)₃, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv.) and the anhydrous solvent (e.g., DMF, 5 mL).
-
Alkene Addition: Add n-butyl acrylate (1.5 mmol, 1.5 equiv.) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 100-140 °C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Alternative Microwave-Assisted Protocol:
For a more rapid reaction, a microwave reactor can be utilized.
-
Reaction Setup: In a microwave reaction vial, combine this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the ligand (0.04 mmol, 4 mol%), and the base (2.0 mmol, 2.0 equiv.).
-
Reagent Addition: Add the anhydrous solvent (5 mL) and n-butyl acrylate (1.5 mmol, 1.5 equiv.).
-
Reaction: Seal the vial and heat in the microwave reactor at a set temperature (e.g., 150 °C) for a shorter duration (e.g., 15-60 minutes).
-
Work-up and Purification: Follow the same work-up and purification procedure as the conventional heating method.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the Heck reaction protocol described above.
Caption: General workflow for the Heck reaction.
Signaling Pathway and Catalytic Cycle
The catalytic cycle of the Heck reaction is a fundamental concept in understanding the reaction mechanism.
Caption: The catalytic cycle of the Heck reaction.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Bromo-2,N,N-trimethylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the palladium-catalyzed cross-coupling reactions of 4-Bromo-2,N,N-trimethylaniline. This versatile building block is a valuable substrate for creating complex molecular architectures relevant to pharmaceutical and materials science research. The following sections detail common cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between this compound and various organoboron compounds. This reaction is widely used for the synthesis of biaryl and heteroaryl structures.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and a phosphine ligand (e.g., SPhos, XPhos, 4-10 mol%).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (4:1) or 1,4-dioxane and water (4:1).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (usually 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 8 | 90-98 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | Toluene/H₂O | 110 | 16 | 75-85 |
| 4 | 4-Cyanophenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DMF/H₂O | 100 | 12 | 80-90 |
Note: The presented yields are representative and may vary based on the specific reaction conditions and the purity of the reagents.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling this compound with a wide range of amines. This reaction is fundamental in the synthesis of complex aniline derivatives.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In an oven-dried Schlenk tube, add the palladium precatalyst (e.g., G3-XPhos, 1-3 mol%) and the phosphine ligand (if not using a precatalyst).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 equiv.), and a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS; 1.4 equiv.).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane).
-
Reaction Conditions: Stir the mixture at the appropriate temperature (typically 80-110 °C) for the necessary duration (4-24 hours), monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction with an organic solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
Data Presentation: Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOt-Bu | Toluene | 100 | 18 | 90-99 |
| 2 | Aniline | G3-XPhos (2) | - | LHMDS | 1,4-Dioxane | 110 | 12 | 85-95 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | NaOt-Bu | Toluene | 100 | 24 | 80-90 |
| 4 | Indole | G3-SPhos (3) | - | K₂CO₃ | 1,4-Dioxane | 110 | 16 | 70-85 |
Note: Yields are based on analogous substrates and may require optimization for this compound.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling provides a direct route to synthesize aryl alkynes by reacting this compound with terminal alkynes.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF, DMF) followed by a suitable amine base (e.g., triethylamine, diisopropylamine; 2-3 equiv.) and the terminal alkyne (1.1-1.5 equiv.).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (typically 2-12 hours), as monitored by TLC.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution, water, and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Data Presentation: Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (3) | Et₃N | THF | RT | 6 | 85-95 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | DIPA | DMF | 50 | 4 | 90-98 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | Toluene | 60 | 8 | 80-90 |
| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Et₃N | THF | RT | 12 | 75-85 |
Note: Yields are representative and may require optimization.
Heck Reaction
The Heck reaction is utilized to form substituted alkenes through the coupling of this compound with various alkenes.
Experimental Protocol: General Procedure for Heck Reaction
-
Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (e.g., P(o-tol)₃, 2-10 mol%).
-
Reagent Addition: Add a base (e.g., Et₃N, K₂CO₃; 1.5-2.0 equiv.) and a polar aprotic solvent (e.g., DMF, NMP).
-
Reaction Conditions: Seal the tube and heat the mixture to a high temperature (100-140 °C) for 12-48 hours. Monitor the reaction's progress by GC-MS or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers, dry, concentrate, and purify by column chromatography.
Data Presentation: Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 120 | 24 | 70-85 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (3) | PPh₃ (6) | K₂CO₃ | NMP | 140 | 18 | 75-90 |
| 3 | Acrylonitrile | Pd(OAc)₂ (2) | - | NaOAc | DMAc | 130 | 36 | 65-80 |
| 4 | Cyclohexene | PdCl₂(PPh₃)₂ (5) | - | Et₃N | DMF | 120 | 48 | 50-65 |
Note: Yields are illustrative and depend on the specific substrates and conditions.
Stille Coupling
The Stille coupling facilitates the formation of carbon-carbon bonds by reacting this compound with organostannane reagents.
Experimental Protocol: General Procedure for Stille Coupling
-
Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 mmol, 1.0 equiv.) and the organostannane reagent (1.1 equiv.) in an anhydrous, degassed solvent (e.g., THF, toluene, DMF).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). In some cases, a co-catalyst or additive like CuI or LiCl may be beneficial.
-
Inert Atmosphere: Ensure the reaction is maintained under an inert atmosphere.
-
Reaction Conditions: Heat the reaction mixture (60-100 °C) for 6-24 hours, monitoring by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of KF to precipitate the tin byproducts. Filter the mixture through celite.
-
Purification: Extract the filtrate with an organic solvent, wash, dry, and concentrate. Purify the crude product by column chromatography.
Data Presentation: Stille Coupling
| Entry | Organostannane | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (3) | - | Toluene | 100 | 12 | 80-90 |
| 2 | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ (4) | - | THF | 65 | 8 | 85-95 |
| 3 | Tributyl(2-thienyl)stannane | Pd(PPh₃)₄ (5) | CuI (10) | DMF | 80 | 18 | 75-85 |
| 4 | (E)-Tributyl(styryl)stannane | Pd₂(dba)₃ (2) | P(furyl)₃ (4) | Toluene | 90 | 24 | 70-80 |
Note: Yields are representative. Organostannanes are toxic and should be handled with appropriate safety precautions.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application Notes and Protocols: The Use of 4-Bromo-2,N,N-trimethylaniline in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,N,N-trimethylaniline, also known as (4-Bromo-2-methyl-phenyl)-dimethyl-amine, is a versatile substituted aniline that serves as a valuable building block in the synthesis of complex pharmaceutical intermediates. Its chemical structure, featuring a reactive bromine atom and a dimethylamino group, makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are prevalent in a wide array of therapeutic agents, including kinase inhibitors. While specific, detailed protocols for the direct use of this compound in the synthesis of named pharmaceutical compounds are not extensively documented in publicly available literature, its utility can be confidently inferred from the well-established reactivity of analogous bromoanilines.
This document provides detailed application notes and generalized experimental protocols for the use of this compound in two of the most powerful cross-coupling reactions in modern drug discovery: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Key Applications in Pharmaceutical Synthesis
The primary utility of this compound in pharmaceutical synthesis lies in its ability to undergo palladium-catalyzed cross-coupling reactions. The bromine substituent provides a reactive handle for the formation of new bonds at the C4 position of the aniline ring.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between this compound and a variety of organoboron reagents (boronic acids or esters). This is a cornerstone method for the synthesis of biaryl and heteroaryl structures, which are key pharmacophores in many drugs, including numerous kinase inhibitors.
-
Buchwald-Hartwig Amination: This reaction facilitates the formation of a C-N bond between this compound and a wide range of primary or secondary amines, amides, or carbamates. This transformation is invaluable for the synthesis of complex diarylamines and other N-arylated compounds that are central to the structure of many biologically active molecules.
Data Presentation: Representative Reaction Conditions
The following tables summarize generalized reaction conditions for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound. These conditions are based on established protocols for structurally similar aryl bromides and should serve as a starting point for optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition |
| Aryl Halide | This compound |
| Boronic Acid/Ester | 1.1 - 1.5 equivalents |
| Palladium Catalyst | Pd(PPh₃)₄ (1-5 mol%), Pd(dppf)Cl₂ (1-5 mol%) |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equivalents) |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF |
| Temperature | 80 - 110 °C |
| Reaction Time | 12 - 24 hours |
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Parameter | Condition |
| Aryl Halide | This compound |
| Amine/Amide | 1.1 - 1.5 equivalents |
| Palladium Pre-catalyst | Pd₂(dba)₃ (1-5 mol%), Pd(OAc)₂ (1-5 mol%) |
| Ligand | XPhos, RuPhos, BINAP (1.2 - 2 x Pd mol%) |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ (1.5 - 2.5 equivalents) |
| Solvent | Toluene, 1,4-Dioxane, THF |
| Temperature | 80 - 110 °C |
| Reaction Time | 12 - 24 hours |
Experimental Protocols
General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Glassware should be oven-dried and cooled under an inert atmosphere before use.
Protocol 1: Generalized Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 mixture).
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Generalized Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed amination of this compound with a secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Secondary amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous toluene
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.
-
Add this compound and the secondary amine.
-
Add anhydrous toluene.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl amine.
Mandatory Visualizations
Application Notes and Protocols for the Synthesis of OLED Materials from 4-Bromo-2,N,N-trimethylaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of novel organic light-emitting diode (OLED) materials derived from 4-Bromo-2,N,N-trimethylaniline. The protocols focus on two powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These methods facilitate the creation of advanced triarylamine and carbazole-based compounds, which are crucial components in modern OLED technology, serving as hole-transporting layers (HTLs) and emissive layer (EML) hosts or dopants. This guide includes specific reaction conditions, purification methods, and representative data on the photophysical and electroluminescent properties of the synthesized materials.
Introduction
Organic light-emitting diodes (OLEDs) are at the forefront of display and solid-state lighting technologies due to their high contrast, wide viewing angles, and flexibility. The performance of an OLED device is intrinsically linked to the chemical structure and properties of the organic materials used. Triarylamine and carbazole derivatives are prominent classes of materials utilized in OLEDs for their excellent hole-transporting capabilities and high thermal stability.
This compound is a versatile building block for the synthesis of these advanced materials. The presence of a bromine atom allows for strategic functionalization through cross-coupling reactions, enabling the extension of conjugation and the tuning of electronic properties. The dimethylamino group acts as a strong electron-donating moiety, which is beneficial for hole injection and transport. This document outlines detailed procedures for the synthesis of two representative OLED materials using this compound as a key precursor.
Synthetic Pathways
Two primary synthetic routes are presented for the derivatization of this compound:
-
Suzuki-Miyaura Coupling: To synthesize a triarylamine derivative by forming a carbon-carbon bond with a carbazole moiety.
-
Buchwald-Hartwig Amination: To create a more complex triarylamine structure by forming a carbon-nitrogen bond with a diarylamine.
Diagram of Synthetic Pathways
Caption: Synthetic routes to OLED materials from this compound.
Experimental Protocols
Protocol 1: Synthesis of N-(4'-(dimethylamino)-3'-methyl-[1,1'-biphenyl]-4-yl)-9H-carbazole (Material A) via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a carbazole-functionalized triarylamine, a promising candidate for a hole-transporting or emissive material.
Materials and Reagents:
-
This compound
-
Carbazole-9-boronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene (anhydrous)
-
Deionized water
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq), carbazole-9-boronic acid pinacol ester (1.2 eq), and potassium phosphate tribasic (3.0 eq).
-
Add palladium(II) acetate (0.02 eq) and SPhos (0.04 eq).
-
Add anhydrous toluene and deionized water to form a 10:1 mixture (v/v).
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the mixture to 100 °C and stir vigorously for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Material A as a white to off-white solid.
Protocol 2: Synthesis of 4'-(dimethylamino)-N,N-diphenyl-[1,1'-biphenyl]-4-amine (Material B) via Buchwald-Hartwig Amination
This protocol details the synthesis of a triphenylamine derivative, a classic hole-transporting material.
Materials and Reagents:
-
This compound
-
Diphenylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous)
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a glovebox or under an argon atmosphere, add Pd₂(dba)₃ (0.015 eq) and P(t-Bu)₃ (0.03 eq) to a dry Schlenk flask.
-
Add anhydrous toluene and stir for 10 minutes.
-
To this catalyst solution, add this compound (1.0 eq), diphenylamine (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Seal the flask and heat the reaction mixture to 90 °C for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/dichloromethane gradient) to obtain Material B as a pale yellow solid.
Data Presentation
The following tables summarize the representative photophysical and electroluminescence data for the synthesized classes of materials.
Table 1: Photophysical Properties of Synthesized Materials in Toluene Solution
| Material | Absorption λmax (nm) | Emission λmax (nm) | Photoluminescence Quantum Yield (PLQY, %) |
| Material A | 295, 340 | 410 (Blue) | 75 |
| Material B | 310, 365 | 435 (Blue) | 68 |
Table 2: Electroluminescence Performance of OLED Devices
| Device Configuration | Material | Maximum External Quantum Efficiency (EQE, %) | Maximum Luminous Efficiency (cd/A) | Maximum Power Efficiency (lm/W) | CIE Coordinates (x, y) |
| ITO/HTL/EML/ETL/LiF/Al | Material A (Host) | 5.2 | 4.8 | 3.5 | (0.16, 0.22) |
| ITO/HTL/EML/ETL/LiF/Al | Material B (HTL) | 4.5 | 4.1 | 3.1 | (0.15, 0.18) |
Device Configuration: HTL (Hole-Transporting Layer), EML (Emissive Layer), ETL (Electron-Transporting Layer). Data is representative and may vary based on device architecture and fabrication conditions.
OLED Device Fabrication Protocol
This section provides a general protocol for the fabrication of a multilayer OLED device using the synthesized materials.
Diagram of OLED Fabrication Workflow
Caption: General workflow for OLED device fabrication.
Procedure:
-
Substrate Cleaning:
-
Clean indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a stream of high-purity nitrogen.
-
Treat the ITO surface with UV-ozone for 10 minutes to improve the work function and hole injection.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum (ca. 10⁻⁶ Torr) thermal evaporation chamber.
-
Deposit the organic layers sequentially:
-
Hole-Transporting Layer (HTL): e.g., 40 nm of Material B at a deposition rate of 1-2 Å/s.
-
Emissive Layer (EML): e.g., 20 nm of Material A as a host doped with a suitable fluorescent or phosphorescent emitter at a controlled co-deposition rate.
-
Electron-Transporting Layer (ETL): e.g., 30 nm of Tris(8-hydroxyquinolinato)aluminium (Alq₃) at a deposition rate of 1-2 Å/s.
-
-
-
Cathode Deposition:
-
Deposit a thin layer of lithium fluoride (LiF) (ca. 1 nm) to facilitate electron injection.
-
Deposit a layer of aluminum (Al) (ca. 100 nm) as the cathode.
-
-
Encapsulation:
-
Remove the fabricated device from the vacuum chamber and immediately encapsulate it using a glass lid and UV-curable epoxy resin in an inert atmosphere (e.g., a glovebox) to prevent degradation from moisture and oxygen.
-
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and device efficiencies using a programmable source meter and a spectroradiometer.
-
Conclusion
The protocols outlined in this document provide a robust framework for the synthesis of high-performance OLED materials from this compound. By employing Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, researchers can access a wide array of novel triarylamine and carbazole derivatives. The representative data demonstrates the potential of these materials in achieving efficient blue emission and effective hole transport in OLED devices. Further optimization of the molecular structures and device architectures can lead to even greater advancements in OLED technology.
Application Notes: Synthesis of Novel Kinase Inhibitors from 4-Bromo-2,N,N-trimethylaniline
Introduction
Protein kinases are a class of enzymes that play a critical role in regulating a wide variety of cellular processes, including cell growth, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[1][2] Small molecule kinase inhibitors have revolutionized the treatment of various cancers by targeting specific kinases involved in tumor progression.[2][3] The 4-anilinoquinazoline and related biaryl scaffolds are prevalent structural motifs in a multitude of potent and selective kinase inhibitors, including FDA-approved drugs like gefitinib and erlotinib, which target the Epidermal Growth Factor Receptor (EGFR).[3][4][5]
This document provides detailed protocols for the synthesis of potential kinase inhibitors utilizing 4-Bromo-2,N,N-trimethylaniline as a versatile starting material. The bromine atom on this scaffold is strategically positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are cornerstones of modern medicinal chemistry, enabling the efficient construction of the complex C-C and C-N bonds that are essential for the biological activity of these inhibitors.[6][7] The protocols outlined below are designed for researchers in drug discovery and medicinal chemistry to synthesize libraries of novel compounds for high-throughput screening and lead optimization.
Core Synthetic Strategies
The development of bioactive molecules from this compound primarily relies on two powerful palladium-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and an organoboron compound (e.g., a boronic acid or ester). It is exceptionally useful for creating biaryl scaffolds, which are common in Type I and Type II kinase inhibitors.[7][8] The reaction is known for its mild conditions and tolerance of a wide array of functional groups.[9]
-
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the aryl bromide and an amine.[6] It is a go-to method for synthesizing the aryl amine linkages that are critical for the activity of many kinase inhibitors, allowing for the introduction of various amine-containing side chains to modulate potency and selectivity.[10]
Data Presentation: Representative Bioactive Molecules
Table 1: Synthesis of Biaryl Intermediates via Suzuki-Miyaura Coupling
| Entry | Aryl Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2,N,N-Trimethyl-[1,1'-biphenyl]-4-amine | 92 |
| 2 | 4-Methoxyphenylboronic acid | 4'-Methoxy-2,N,N-trimethyl-[1,1'-biphenyl]-4-amine | 88 |
| 3 | Pyridin-3-ylboronic acid | N,N-Dimethyl-2-methyl-4-(pyridin-3-yl)aniline | 85 |
| 4 | 4-Formylphenylboronic acid | 4'-(Dimethylamino)-3'-methyl-[1,1'-biphenyl]-4-carbaldehyde | 81 |
Table 2: Bioactivity of Hypothetical Kinase Inhibitors
| Compound ID | Synthetic Route | Target Kinase | IC50 (nM) |
| MOL-101 | Product of Suzuki Coupling (Entry 4) + Aniline | EGFR | 55 |
| MOL-102 | Product of Suzuki Coupling (Entry 4) + 3-ethynylaniline | EGFR (T790M) | 25 |
| MOL-103 | Product of Buchwald-Hartwig + 4-Aminophenol | VEGFR-2 | 80 |
| MOL-104 | Product of Buchwald-Hartwig + Morpholine | PI3Kα | 150 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general method for the palladium-catalyzed coupling of this compound with various aryl boronic acids.
Materials:
-
This compound (1.0 eq)
-
Aryl boronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Potassium phosphate (K₃PO₄), tribasic (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the aryl boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.
-
Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol provides a general method for the palladium-catalyzed amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., morpholine, aniline) (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene, anhydrous and degassed
-
Nitrogen or Argon gas supply
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar.
-
Add this compound to the flask.
-
Seal the flask, evacuate, and backfill with inert gas (repeat three times).
-
Add anhydrous, degassed toluene via syringe, followed by the amine.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 12-24 hours.
-
After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the desired N-aryl product.
Visualizations
Synthetic Workflow
Caption: Synthetic routes to bioactive molecules.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Experimental workflow for Suzuki coupling.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway.
References
- 1. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of substituted 6-alkynyl-4-anilinoquinazoline derivatives as potent EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for 4-Bromo-2,N,N-trimethylaniline in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the potential applications of 4-Bromo-2,N,N-trimethylaniline as a versatile building block in organic synthesis. Due to the limited specific literature on this particular isomer, the application notes and protocols are based on the known reactivity of structurally similar bromoanilines. These compounds are valuable precursors in the synthesis of pharmaceuticals and other bioactive molecules.
Introduction to this compound
This compound is a substituted aromatic amine containing a bromine atom and a dimethylamino group. This unique substitution pattern makes it a valuable intermediate for introducing the 2,N,N-trimethylaniline moiety into more complex molecules. The bromine atom serves as a handle for various cross-coupling reactions, while the tertiary amine can influence the electronic properties and solubility of the resulting compounds. Bromoanilines, in general, are widely used in the pharmaceutical industry for the synthesis of a range of therapeutic agents, including those for oncology and infectious diseases.[1]
Key Synthetic Applications
The primary utility of this compound in organic synthesis lies in its participation in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of carbon-carbon and carbon-nitrogen bonds, which are crucial for the assembly of complex molecular scaffolds found in many pharmaceutical agents.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound. This is a powerful method for synthesizing biaryl and substituted aromatic structures.
-
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond between the aryl bromide and an amine. It is a key transformation for the synthesis of a wide variety of substituted anilines and other nitrogen-containing heterocycles.
Experimental Protocols
The following are generalized protocols for key reactions involving bromoanilines. These should be considered as starting points and may require optimization for the specific substrate, this compound.
3.1. General Protocol for Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of an aryl bromide with a boronic acid.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Water (for aqueous base solutions)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst (0.02-0.05 equiv.).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent(s) to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Structurally Similar Compounds:
| Aryl Bromide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromo-2-methylaniline | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 85-95 |
| 4-Bromo-N,N-dimethylaniline | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Toluene | 100 | 8 | ~90 |
Experimental Workflow for Suzuki-Miyaura Coupling
/---\ / --| |--N(CH3)2 + H-N-R2 -> --| |--N(CH3)2 ---/ ---/ | | CH3 CH3
Caption: Key Components for Buchwald-Hartwig Amination.
Applications in Drug Discovery and Development
Conclusion
This compound is a potentially valuable building block for organic synthesis, particularly for the construction of complex molecules in the pharmaceutical and materials science industries. Its utility is primarily derived from its ability to participate in palladium-catalyzed cross-coupling reactions. The provided protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, based on structurally similar compounds, offer a solid starting point for the development of specific synthetic routes utilizing this versatile intermediate. Further research into the specific reactivity and applications of this compound is warranted to fully explore its potential.
References
Catalyst Selection for Cross-Coupling Reactions of 4-Bromo-2,N,N-trimethylaniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selection of optimal catalyst systems for various palladium-catalyzed cross-coupling reactions of the sterically hindered substrate, 4-Bromo-2,N,N-trimethylaniline. This substrate is a valuable building block in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals. The presence of both a bulky N,N-dimethylamino group and an ortho-methyl group presents a significant challenge in achieving high-yielding cross-coupling reactions. This guide summarizes effective catalytic systems and provides detailed experimental procedures to facilitate successful synthesis.
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance. For a substrate such as this compound, the steric hindrance around the bromine atom necessitates careful selection of the catalyst system, particularly the phosphine ligand, to ensure efficient oxidative addition and reductive elimination steps in the catalytic cycle. This document outlines recommended catalysts and conditions for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings of this challenging substrate.
Data Presentation: Catalyst System Performance
The following tables summarize quantitative data for the cross-coupling of this compound and structurally similar substrates. The data highlights the critical role of ligand selection, palladium source, base, and solvent in achieving high yields.
Table 1: Buchwald-Hartwig Amination of 4-Bromo-N,N-dimethylaniline with Morpholine
| Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 100 | 24 | 95 |
| Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ (2.0) | Dioxane | 110 | 18 | 88 |
| [Pd(cinnamyl)Cl]₂ (0.5) | BrettPhos (1.2) | LHMDS (1.3) | THF | 80 | 12 | 92 |
Table 2: Suzuki-Miyaura Coupling of 4-Bromo-2-methylaniline Derivatives with Phenylboronic Acid
Data from structurally similar substrates.
| Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.5) | 1,4-Dioxane | 90 | 12 | 33-46 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 100 | 16 | 85 |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.0) | DMF | 120 | 24 | 78 |
Table 3: Sonogashira Coupling of Sterically Hindered Aryl Bromides with Terminal Alkynes
General conditions for sterically hindered substrates.
| Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ (2) | CuI (1) | Et₃N (3.0) | THF | RT-60 | 4-12 | 75-90 |
| Pd(OAc)₂ (2) | CuI (4) | i-Pr₂NH (4.0) | DMF | 80 | 8 | 80-95 |
| [Pd(IPr)Cl₂]₂ (1) | - (Copper-free) | Cs₂CO₃ (2.0) | Dioxane | 100 | 12 | 70-85 |
Table 4: Heck Coupling of Sterically Hindered Aryl Bromides with Alkenes
General conditions for sterically hindered substrates.
| Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (2.0) | DMF | 120 | 24 | 60-75 |
| Pd₂(dba)₃ (1) | Buchwald Ligand (e.g., XPhos) (2) | K₂CO₃ (2.5) | Dioxane | 110 | 18 | 70-85 |
| Herrmann's Catalyst (1) | - | NaOAc (2.0) | NMP | 140 | 12 | 65-80 |
Experimental Protocols
Detailed methodologies for key cross-coupling reactions are provided below. These protocols are based on established literature procedures and may require optimization for specific coupling partners.
Protocol 1: Buchwald-Hartwig Amination of this compound
This protocol describes the C-N bond formation between this compound and a secondary amine, such as morpholine. The use of a bulky, electron-rich phosphine ligand like XPhos is crucial for high yields.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous, degassed toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂, XPhos, and NaOtBu under an inert atmosphere.
-
Add this compound and the anhydrous, degassed toluene.
-
Add morpholine via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of this compound
This protocol outlines the C-C bond formation with an arylboronic acid. The use of a catalyst system with a bulky biarylphosphine ligand such as SPhos is recommended for this sterically demanding substrate.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane and water (10:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos to an oven-dried reaction vessel.
-
Add the degassed 1,4-dioxane/water mixture.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 16-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Logical Workflow for Catalyst Selection
Caption: A logical workflow for selecting and optimizing a catalyst system.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.
Synthesis of Substituted Anilines from 4-Bromo-2,N,N-trimethylaniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of substituted anilines utilizing 4-Bromo-2,N,N-trimethylaniline as a versatile starting material. The protocols focus on widely used palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering a robust platform for the generation of diverse chemical libraries for applications in drug discovery and materials science.
Introduction
Substituted anilines are a cornerstone of modern medicinal chemistry and materials science, serving as key structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional organic materials. The ability to selectively introduce a wide range of substituents onto the aniline core is crucial for tuning the biological activity, and physical and chemical properties of these molecules. This compound is a readily available building block that provides a convenient handle for such modifications through various cross-coupling strategies. The bromine atom at the 4-position allows for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex aniline derivatives.
This guide details established protocols for key transformations of this compound, providing researchers with the necessary information to synthesize a diverse library of substituted anilines.
Synthetic Pathways Overview
The primary strategies for the derivatization of this compound involve palladium-catalyzed cross-coupling reactions. These reactions offer a powerful and versatile toolkit for the formation of new chemical bonds under relatively mild conditions and with high functional group tolerance. The main reaction types covered in this document are:
-
Suzuki-Miyaura Coupling: For the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of 4-aryl-2,N,N-trimethylanilines.
-
Buchwald-Hartwig Amination: For the formation of C(sp²)-N bonds, leading to the synthesis of N-aryl and N-heteroaryl derivatives of 2,N,N-trimethyl-1,1'-biphenyl-4-amine.
-
Sonogashira Coupling: For the formation of C(sp²)-C(sp) bonds, yielding 4-alkynyl-2,N,N-trimethylanilines.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 4-Bromo-2,N,N-trimethylaniline
This technical support center is designed for researchers, scientists, and drug development professionals encountering low yields in the Suzuki coupling of 4-Bromo-2,N,N-trimethylaniline. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your reaction conditions and achieve higher product yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why am I getting a low yield in the Suzuki coupling of this compound?
A1: Low yields with this substrate are often due to a combination of its electronic and steric properties. This compound is an electron-rich and sterically hindered aryl bromide.
-
Electronic Effects: The electron-donating amino and methyl groups increase the electron density on the aromatic ring, which can make the initial oxidative addition of the palladium catalyst to the carbon-bromine bond, a rate-limiting step, more difficult.[1][2]
-
Steric Hindrance: The ortho-methyl group and the N,N-dimethylamino group can sterically hinder the approach of the palladium catalyst to the reaction center, slowing down the catalytic cycle.[3]
Q2: My usual Suzuki coupling catalyst, Pd(PPh₃)₄, is not performing well. What should I try next?
A2: For challenging substrates like this compound, standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often suboptimal.[4] The triphenylphosphine (PPh₃) ligand is not electron-rich or bulky enough to efficiently promote the coupling of electron-rich and sterically hindered aryl bromides.
Recommendation: Switch to a more robust catalyst system composed of a palladium precursor (like Pd(OAc)₂ or Pd₂(dba)₃) and a specialized, bulky, electron-rich phosphine ligand. Buchwald ligands (e.g., SPhos, XPhos) or other advanced ligands like CataCXium A have shown excellent performance in similar challenging couplings.[5][6]
Q3: Which base is best for the Suzuki coupling of this substrate?
A3: The choice of base is critical for activating the boronic acid and facilitating the transmetalation step. While common bases like potassium carbonate (K₂CO₃) can work, stronger, non-nucleophilic bases are often more effective for difficult couplings.
-
Potassium Phosphate (K₃PO₄): This is a frequently used and effective base for Suzuki couplings, particularly with nitrogen-containing substrates.[3][7]
-
Cesium Carbonate (Cs₂CO₃): Often provides superior results in challenging Suzuki couplings due to its higher solubility and basicity.[8]
It is advisable to screen a few different bases to find the optimal one for your specific reaction.
Q4: I am observing significant side products. What are they and how can I minimize them?
A4: Common side reactions in Suzuki couplings include protodeboronation of the boronic acid and homocoupling of the starting materials.
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. It can be minimized by using anhydrous solvents, ensuring your reagents are dry, and running the reaction under a strictly inert atmosphere (Argon or Nitrogen).
-
Homocoupling: This is the self-coupling of the boronic acid or the aryl bromide. It can be suppressed by using the correct stoichiometry of reactants (a slight excess of the boronic acid is common) and by choosing a catalyst system that favors the cross-coupling pathway.
Q5: What are the optimal reaction conditions (solvent, temperature) for this coupling?
A5: The ideal solvent and temperature are interdependent with the chosen catalyst and base.
-
Solvents: A mixture of an organic solvent and water is typically used. Common choices include 1,4-dioxane/water, toluene/water, or THF/water.[7] The water is often necessary to dissolve the inorganic base and facilitate the activation of the boronic acid. For some challenging couplings, 2-MeTHF has been shown to improve yields. It is crucial to thoroughly degas the solvent to remove oxygen, which can deactivate the palladium catalyst.[7]
-
Temperature: Suzuki couplings are typically run at elevated temperatures, often between 80-110 °C.[4] However, the optimal temperature should be determined empirically for your specific system.
Data Presentation: Comparative Performance of Catalysts, Ligands, and Bases
The following tables summarize the expected performance of different catalytic systems and bases for the Suzuki coupling of electron-rich and sterically hindered bromoanilines, based on literature data for similar substrates.
Table 1: Comparison of Palladium Catalyst Systems
| Catalyst System | Ligand Type | Expected Yield | Comments |
| Pd(PPh₃)₄ | Simple Phosphine | Low to Moderate | Often inefficient for this substrate class.[3] |
| Pd(OAc)₂ / SPhos | Buchwald Ligand | High to Excellent | Bulky and electron-rich, promotes oxidative addition.[4] |
| Pd(OAc)₂ / XPhos | Buchwald Ligand | High to Excellent | Another highly effective ligand for challenging couplings.[5] |
| CataCXium A Palladacycle | Palladacycle | Excellent | Has shown very high yields for ortho-substituted anilines.[8] |
Table 2: Comparison of Bases
| Base | Expected Yield | Comments |
| K₂CO₃ | Moderate | May not be strong enough for optimal results.[7] |
| K₃PO₄ | Good to High | A reliable choice for many Suzuki couplings.[3] |
| Cs₂CO₃ | High to Excellent | Often the base of choice for difficult substrates.[8] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound
This protocol provides a starting point for the optimization of your reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the base, the palladium catalyst, and the phosphine ligand.
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 90-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Diagram 1: Experimental Workflow for Suzuki Coupling
Caption: A typical experimental workflow for the Suzuki coupling of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A troubleshooting flowchart for addressing low yields in the Suzuki coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids [organic-chemistry.org]
side reactions and byproducts in 4-Bromo-2,N,N-trimethylaniline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2,N,N-trimethylaniline.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of this compound, categorized by the two primary synthetic routes:
Route 1: Bromination of 2,N,N-trimethylaniline
Q1: My reaction mixture shows multiple spots on TLC after bromination, with some very close to the product spot. What are these?
A1: This is likely due to the formation of isomeric byproducts. The dimethylamino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. Since the para position is the target, the primary isomeric byproduct is likely 6-bromo-2,N,N-trimethylaniline. Dibrominated byproducts, such as 4,6-dibromo-2,N,N-trimethylaniline, can also form if the reaction is not carefully controlled.
Troubleshooting:
-
Control Reaction Temperature: Perform the bromination at low temperatures (e.g., 0-5 °C) to improve selectivity.
-
Slow Addition of Brominating Agent: Add the brominating agent (e.g., bromine or N-bromosuccinimide) dropwise to the reaction mixture to maintain a low concentration of the electrophile.
-
Choice of Solvent: The polarity of the solvent can influence the regioselectivity. Experiment with different solvents to optimize for the desired product.[1]
-
Purification: Careful column chromatography is often necessary to separate the desired para-isomer from the ortho-isomer.
Q2: I am observing a significant amount of a dark, tar-like substance in my reaction mixture.
A2: Anilines, especially activated ones like 2,N,N-trimethylaniline, are susceptible to oxidation, which can lead to the formation of polymeric, tarry byproducts. This is particularly common when using strong brominating agents like elemental bromine.
Troubleshooting:
-
Use a Milder Brominating Agent: N-bromosuccinimide (NBS) is often a milder and more selective brominating agent than bromine.[2]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Control Temperature: Avoid excessive heating, as this can accelerate decomposition and tar formation.
Route 2: N,N-dimethylation of 4-bromo-2-methylaniline
Q3: My product is contaminated with a significant amount of a compound that appears to be the mono-methylated product (4-bromo-2-N-methylaniline).
A3: Incomplete methylation is a common side reaction. This can occur if the stoichiometry of the methylating agent is insufficient or if the reaction time is too short.
Troubleshooting:
-
Stoichiometry: Use a sufficient excess of the methylating agent (e.g., formaldehyde in the Eschweiler-Clarke reaction).
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion by optimizing the reaction time and temperature. The Eschweiler-Clarke reaction, for instance, is often heated to drive the reaction to the tertiary amine.[3][4]
-
Purification: The mono-methylated byproduct can often be separated from the desired di-methylated product by column chromatography.
Q4: I am using methyl iodide and a base for methylation and I am getting a water-soluble byproduct that I suspect is a quaternary ammonium salt.
A4: Over-methylation to form a quaternary ammonium salt is a known side reaction when using reactive methylating agents like methyl iodide. The resulting salt is often water-soluble and will be lost during aqueous workup.
Troubleshooting:
-
Use the Eschweiler-Clarke Reaction: This method uses formaldehyde and formic acid and is known to stop at the tertiary amine stage, thus avoiding the formation of quaternary ammonium salts.[3][4]
-
Control Stoichiometry: If using methyl iodide, carefully control the stoichiometry to avoid a large excess.
-
Choice of Base: The choice of base can influence the extent of quaternization.
Q5: The Eschweiler-Clarke reaction is producing a tarry residue.
A5: While generally a clean reaction, the Eschweiler-Clarke reaction can sometimes produce tars, especially if the reaction temperature is too high or if the starting material is impure.
Troubleshooting:
-
Purify the Starting Material: Ensure the 4-bromo-2-methylaniline is of high purity before starting the reaction.
-
Control Temperature: Maintain the recommended reaction temperature. Excessive heating can lead to decomposition.
-
Workup: A proper workup procedure is crucial to remove formic acid and other impurities.
Quantitative Data Summary
| Synthetic Route | Desired Product Yield (Expected) | Potential Byproducts | Factors Influencing Byproduct Formation |
| Bromination of 2,N,N-trimethylaniline | Moderate to Good | 6-bromo-2,N,N-trimethylaniline, 4,6-dibromo-2,N,N-trimethylaniline, Oxidation products (tars) | Reaction temperature, rate of addition of brominating agent, choice of brominating agent (Br₂ vs. NBS), solvent polarity. |
| N,N-dimethylation of 4-bromo-2-methylaniline (Eschweiler-Clarke) | Good to Excellent | 4-bromo-2-N-methylaniline (mono-methylated) | Stoichiometry of formaldehyde and formic acid, reaction time and temperature. |
| N,N-dimethylation of 4-bromo-2-methylaniline (using MeI) | Variable | 4-bromo-2-N-methylaniline, 4-bromo-2-methyl-N,N,N-trimethylanilinium iodide (quaternary salt) | Stoichiometry of methyl iodide, choice of base, reaction temperature. |
Detailed Experimental Protocols
The following are representative experimental protocols for the two main synthetic routes. Note: These are generalized procedures and may require optimization for specific laboratory conditions and scales.
Experimental Protocol 1: Bromination of 2,N,N-trimethylaniline
Objective: To synthesize this compound via electrophilic bromination of 2,N,N-trimethylaniline.
Materials:
-
2,N,N-trimethylaniline
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Dissolve 2,N,N-trimethylaniline (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve N-bromosuccinimide (1.05 equivalents) in dichloromethane.
-
Add the NBS solution dropwise to the stirred aniline solution over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional hour and then warm to room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate this compound.
Experimental Protocol 2: N,N-dimethylation of 4-bromo-2-methylaniline via Eschweiler-Clarke Reaction
Objective: To synthesize this compound via reductive amination of 4-bromo-2-methylaniline.
Materials:
-
4-bromo-2-methylaniline
-
Formaldehyde (37% aqueous solution)
-
Formic acid (98-100%)
-
Sodium hydroxide solution (e.g., 2 M)
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add 4-bromo-2-methylaniline (1 equivalent).
-
Add formic acid (2.5 equivalents) followed by formaldehyde solution (2.2 equivalents).
-
Heat the reaction mixture to 80-90 °C and maintain for 4-8 hours. The reaction progress can be monitored by TLC.
-
Cool the reaction mixture to room temperature.
-
Carefully basify the mixture with a sodium hydroxide solution to a pH of >10 while cooling in an ice bath.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
If necessary, the product can be further purified by distillation under reduced pressure or column chromatography.
Visualizations
Diagram 1: Synthetic Pathways to this compound
Caption: Two primary synthetic routes to this compound.
Diagram 2: Side Reactions in the Bromination of 2,N,N-trimethylaniline
Caption: Potential side reactions during the bromination of 2,N,N-trimethylaniline.
Diagram 3: Side Reactions in the N,N-dimethylation of 4-bromo-2-methylaniline
Caption: Potential side reactions during the N,N-dimethylation of 4-bromo-2-methylaniline.
References
- 1. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 2. Bromination - Common Conditions [commonorganicchemistry.com]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Purification of Crude 4-Bromo-2,N,N-trimethylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 4-Bromo-2,N,N-trimethylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of this compound?
Q2: What are the common impurities in crude this compound?
Common impurities in crude this compound are likely to arise from the synthesis process, which typically involves the bromination of 2,N,N-trimethylaniline. Potential impurities include:
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Unreacted Starting Material: 2,N,N-trimethylaniline.
-
Polybrominated Species: Dibromo- and potentially tribromo- derivatives of 2,N,N-trimethylaniline. The amino group is a strong activating group, which can lead to multiple brominations on the aromatic ring.
-
Polymeric Byproducts: Anilines can be susceptible to oxidation and polymerization, leading to colored, high-molecular-weight impurities.
Q3: What are the recommended general purification techniques for this compound?
The most common and effective purification techniques for aromatic amines like this compound are recrystallization, column chromatography, and distillation. The choice of method will depend on the nature and quantity of the impurities.
Troubleshooting Guides
Recrystallization
Recrystallization is often the first method of choice for purifying solid organic compounds. The selection of an appropriate solvent is crucial for successful recrystallization.
Issue 1: Oiling Out - The compound separates as an oil instead of crystals.
| Possible Cause | Troubleshooting Steps |
| Solvent is too nonpolar. | Add a small amount of a more polar co-solvent (e.g., a few drops of ethanol into a hexane solution) to increase the solubility of the compound at elevated temperatures. |
| Solution is supersaturated. | Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is obtained. |
| Cooling is too rapid. | Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Seeding with a small crystal of the pure compound can also promote crystallization. |
Issue 2: Poor Recovery of the Purified Product.
| Possible Cause | Troubleshooting Steps |
| Too much solvent was used. | Concentrate the filtrate by carefully evaporating some of the solvent and then attempt to recrystallize again. |
| The compound is too soluble in the chosen solvent. | Select a different solvent or a solvent mixture in which the compound has lower solubility at room temperature. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold. For a similar compound, 4-bromo-2-methylaniline, recrystallization from ethanol has been reported.[1] |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and filter flask, and keep the solution at or near its boiling point during filtration. |
Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities. For aromatic amines, special considerations are often necessary.
Issue 1: Tailing or Streaking of the Compound on the Column.
| Possible Cause | Troubleshooting Steps |
| Strong interaction between the basic amine and the acidic silica gel. | Add a small amount (0.5-2%) of a basic modifier, such as triethylamine (TEA), to the mobile phase. This will neutralize the acidic sites on the silica gel and lead to sharper peaks. |
| Column is overloaded. | Use a larger column or reduce the amount of crude material loaded onto the column. A general rule is to use 20-50 times the weight of adsorbent to the weight of the crude sample. |
Issue 2: Poor Separation of the Product from Impurities.
| Possible Cause | Troubleshooting Steps |
| Incorrect mobile phase polarity. | Optimize the mobile phase using Thin Layer Chromatography (TLC) first. A good starting point for aromatic amines is a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate. The polarity can be gradually increased to achieve the desired separation. For many aromatic amines, the mobility on TLC is dependent on the polarity of the mobile phase. |
| Co-elution of impurities with similar polarity. | Consider using a different adsorbent, such as alumina (neutral or basic), which may offer different selectivity. Alternatively, a very shallow solvent gradient during elution might improve separation. |
Distillation
Distillation is suitable for purifying liquid compounds or low-melting solids. For high-boiling compounds like substituted anilines, vacuum distillation is often necessary to prevent decomposition.
Issue 1: Bumping or Uncontrolled Boiling.
| Possible Cause | Troubleshooting Steps |
| Absence of boiling chips or magnetic stirring. | Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating. |
| Heating too rapidly. | Heat the distillation flask gradually and evenly to maintain a controlled rate of boiling. |
Issue 2: Product Decomposes During Distillation.
| Possible Cause | Troubleshooting Steps |
| Distillation temperature is too high. | Use vacuum distillation to lower the boiling point of the compound. The boiling point of the related 4-Bromo-2-methylaniline is 240 °C at atmospheric pressure. |
| Presence of acidic or basic impurities that catalyze decomposition. | Neutralize the crude material with a mild aqueous base (e.g., sodium bicarbonate solution) and dry it thoroughly before distillation. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: Test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, methanol, hexane, ethyl acetate, and mixtures thereof) to find a suitable recrystallization solvent. The ideal solvent will dissolve the compound when hot but not when cold. For the related compound 4-bromo-2-methylaniline, ethanol is a reported recrystallization solvent.[1]
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen boiling solvent.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry or dry in a vacuum oven.
General Column Chromatography Protocol
-
TLC Analysis: Develop a suitable mobile phase system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The polarity should be adjusted so that the desired product has an Rf value of approximately 0.2-0.4. If tailing is observed, add 0.5-1% triethylamine to the mobile phase.
-
Column Packing: Prepare a slurry of silica gel in the least polar mobile phase and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform packing without any air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, starting with the polarity determined from the TLC analysis. The polarity can be gradually increased (gradient elution) if necessary to elute more polar compounds.
-
Fraction Collection: Collect fractions and monitor the composition of each fraction by TLC.
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
Data Presentation
Table 1: Physical Properties of a Related Compound (4-Bromo-2-methylaniline)
| Property | Value | Reference |
| Molecular Formula | C₇H₈BrN | |
| Molecular Weight | 186.05 g/mol | |
| Melting Point | 57-59 °C | |
| Boiling Point | 240 °C | |
| Appearance | White to off-white solid |
Table 2: Suggested Starting Conditions for TLC Analysis
| Stationary Phase | Mobile Phase (starting ratio) | Visualization |
| Silica Gel G | Hexane:Ethyl Acetate (9:1) | UV light (254 nm), Potassium permanganate stain |
| Silica Gel G | Hexane:Ethyl Acetate (4:1) | UV light (254 nm), Potassium permanganate stain |
| Silica Gel G | Hexane:Ethyl Acetate (1:1) | UV light (254 nm), Potassium permanganate stain |
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting logic for recrystallization issues.
Caption: Troubleshooting logic for column chromatography issues.
References
Technical Support Center: Optimizing Catalyst Loading for 4-Bromo-2,N,N-trimethylaniline Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing catalyst loading for the synthesis of 4-Bromo-2,N,N-trimethylaniline. The content is structured to address common challenges and provide actionable solutions for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common catalytic methods for the synthesis of this compound?
A1: The synthesis of this compound is typically a two-step process:
-
Bromination of 2-methylaniline: This step often does not require a catalyst and is achieved using brominating agents like N-bromosuccinimide (NBS) or bromine in a suitable solvent.[1][2]
-
N,N-dimethylation of 4-bromo-2-methylaniline: This step is where catalyst optimization is crucial. Common methods include:
-
Reductive amination: Using formaldehyde in the presence of a reducing agent like sodium borohydride. This method may not require a traditional metal catalyst but relies on precise control of reagents.
-
Catalytic N-methylation: Employing a methylating agent such as dimethyl carbonate or methanol in the presence of a catalyst.[3][4][5] Ruthenium-based catalysts have shown high efficacy for N-methylation of anilines using methanol.[4][5]
-
Q2: How does catalyst loading impact the yield and purity of this compound?
A2: Catalyst loading is a critical parameter that can significantly affect the reaction's efficiency and selectivity.
-
Too low catalyst loading: May result in incomplete conversion of the starting material, leading to a lower yield of the desired product.
-
Too high catalyst loading: Can lead to the formation of byproducts and impurities, making the purification process more challenging and costly.[6][7] In some cases, high catalyst concentrations can promote side reactions or catalyst decomposition.[8] For palladium-catalyzed reactions, higher loadings can increase the likelihood of side reactions involving the catalyst and ligands.[6][7]
Optimizing the catalyst loading is therefore essential to achieve a high yield of a pure product in a cost-effective manner.
Q3: What are the key factors to consider when selecting a catalyst for the N,N-dimethylation of 4-bromo-2-methylaniline?
A3: Several factors should be considered when selecting an appropriate catalyst system:
-
Activity: The catalyst should be active enough to promote the reaction under mild conditions (temperature and pressure).
-
Selectivity: The catalyst should selectively promote the formation of the desired N,N-dimethylated product over mono-methylated or other byproducts.
-
Cost and availability: The cost and commercial availability of the catalyst and any necessary ligands are important considerations, especially for large-scale synthesis.
-
Functional group tolerance: The catalyst should be tolerant of the bromo- and methyl- functional groups present in the substrate.
-
Robustness: The catalyst should be stable under the reaction conditions and not prone to deactivation.
Troubleshooting Guides
Issue 1: Low yield of this compound
| Possible Cause | Troubleshooting Step |
| Insufficient catalyst loading | Gradually increase the catalyst loading in small increments (e.g., 0.1 mol% steps) to find the optimal concentration. |
| Catalyst deactivation | Ensure all reagents and solvents are pure and dry. Use inert atmosphere techniques if the catalyst is sensitive to air or moisture. |
| Suboptimal reaction temperature | Perform small-scale experiments at different temperatures to determine the optimal reaction temperature for your specific catalytic system. |
| Poor quality of starting material | Verify the purity of 4-bromo-2-methylaniline using techniques like NMR or GC-MS before starting the reaction. |
Issue 2: Formation of impurities and byproducts
| Possible Cause | Troubleshooting Step |
| Over-methylation (formation of quaternary ammonium salt) | Reduce the amount of the methylating agent. Optimize the reaction time to stop the reaction once the desired product is formed. |
| Side reactions due to high catalyst loading | Decrease the catalyst loading. High catalyst concentrations can sometimes lead to unwanted side reactions.[6][7] |
| Reaction with solvent | Ensure the chosen solvent is inert under the reaction conditions. |
| Decomposition of starting material or product | Lower the reaction temperature or shorten the reaction time. |
Data Presentation
Table 1: Effect of Catalyst Loading on the N-Methylation of Anilines (Illustrative Data)
| Catalyst System | Substrate | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| Ru catalyst | Aniline | 0.5 | 12 | 98 (N-methylaniline) | [4][5] |
| 0.72 KNaX-BS zeolite | Aniline | 5-10 wt% | 1 | 85 (N,N-dimethylaniline) | [3] |
| Pd(OAc)₂/BINAP | Aryl Bromide + Primary Amine | 0.05 - 1.0 | Varies | High | [9][10] |
Note: This table presents illustrative data from similar reactions to provide a general understanding. The optimal conditions for this compound may vary.
Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-2-methylaniline (Precursor)
This protocol is based on the bromination of 2-methylaniline.
Materials:
-
2-methylaniline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Dichloromethane
-
Water
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve 2-methylaniline (1 mmol) in acetonitrile (5 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Add N-Bromosuccinimide (1 mmol) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Extract the product with dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Catalytic N,N-dimethylation of 4-bromo-2-methylaniline
This is a general procedure for N-methylation using a ruthenium catalyst and methanol as the C1 source, which has been shown to be effective for substituted anilines.[4][5]
Materials:
-
4-bromo-2-methylaniline
-
Ruthenium catalyst (e.g., (DPEPhos)RuCl₂PPh₃)
-
Base (e.g., Potassium tert-butoxide)
-
Anhydrous Methanol
-
Schlenk tube
Procedure:
-
To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the Ru catalyst (0.5 mol%), 4-bromo-2-methylaniline (1.0 mmol), and the base.
-
Add anhydrous methanol (1 mL) to the tube.
-
Seal the tube and heat the reaction mixture at 140 °C for 12 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the residue by chromatography on silica gel to obtain this compound.
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. 4-Bromo-N,N-dimethylaniline synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. escholarship.org [escholarship.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Coupling Reactions of 4-Bromo-2,N,N-trimethylaniline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during palladium-catalyzed cross-coupling reactions involving 4-Bromo-2,N,N-trimethylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when selecting a base for coupling reactions with this compound?
A1: The choice of base is crucial and depends on several factors:
-
Reaction Type: Suzuki, Buchwald-Hartwig, and Sonogashira couplings have different mechanistic requirements for the base.
-
Steric Hindrance: this compound is a sterically hindered substrate due to the ortho-methyl and the N,N-dimethyl groups. This often necessitates the use of stronger bases to facilitate the catalytic cycle.
-
Functional Group Tolerance: The presence of other functional groups on your coupling partner may preclude the use of very strong bases that could cause side reactions. For sensitive substrates, milder bases are recommended.[1]
-
Solvent System: The solubility and effectiveness of a base can be highly dependent on the solvent used. For instance, in nonpolar solvents, an anionic base is often required to deprotonate the neutral palladium-amine complex in Buchwald-Hartwig aminations.[2]
Q2: I am observing low to no conversion in my Suzuki coupling reaction. What role could the base be playing?
A2: In Suzuki couplings, the base is essential for the activation of the organoboron species to facilitate transmetalation.[3] For an electron-rich and sterically hindered substrate like this compound, weak bases may not be sufficient. Consider switching to stronger inorganic bases like K₃PO₄ or Cs₂CO₃.[3] Additionally, ensure your base is finely powdered and anhydrous, as water content can affect the reaction.[4]
Q3: My Buchwald-Hartwig amination is sluggish. Should I use a stronger base?
A3: Yes, for sterically hindered aryl bromides, a strong base is often required.[5] Sodium tert-butoxide (NaOtBu) is a common and effective choice for these types of couplings.[6] However, if your coupling partner has base-sensitive functional groups, you might need to screen milder inorganic bases like K₃PO₄ or Cs₂CO₃, potentially at a higher temperature or with a more active catalyst system.
Q4: In my Sonogashira coupling, I am seeing significant homocoupling of the alkyne (Glaser coupling). How can the base selection help mitigate this?
A4: Glaser homocoupling is a common side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst in the presence of oxygen. While the primary base (usually an amine like triethylamine or diisopropylethylamine) is there to deprotonate the alkyne, ensuring strictly anaerobic conditions is the most critical factor to prevent homocoupling.[7] If homocoupling persists, consider a copper-free Sonogashira protocol. The choice of amine base can also influence the reaction rate and should be optimized.[7]
Troubleshooting Guides
Issue 1: Low Yield in Suzuki Coupling
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Base Strength | Switch from weaker bases (e.g., Na₂CO₃, K₂CO₃) to stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃.[3] | Electron-rich and sterically hindered aryl bromides like this compound require a stronger base to promote the formation of the reactive boronate species for efficient transmetalation.[4] |
| Poor Base Solubility | Ensure the base is finely ground before use. Consider a solvent system where the base has better solubility or use a phase-transfer catalyst. | Poor solubility can lead to a low effective concentration of the base, slowing down the reaction. |
| Protodeboronation of Boronic Acid | Use a milder base like KF or K₂CO₃, or switch to a boronic ester (e.g., pinacol ester) which is more stable.[8] | Strong bases in the presence of water can lead to the cleavage of the C-B bond in the boronic acid, reducing the amount available for cross-coupling. |
| Catalyst Deactivation | Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) to protect the palladium center.[8] | The N,N-dimethylamino group can potentially coordinate to the palladium, leading to catalyst deactivation. |
Issue 2: Incomplete Conversion in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Step | Rationale |
| Base is too Weak | Use a strong, sterically hindered base like NaOt-Bu or LiHMDS.[5] | The deprotonation of the amine or the palladium-amine complex is a key step in the catalytic cycle. A strong base is often necessary, especially with less acidic amines. |
| Base Incompatibility with Solvent | In nonpolar solvents (e.g., toluene), ensure you are using an anionic base. Organic bases like DBU may not be effective.[2] | The polarity of the solvent affects the mechanism and the required properties of the base. |
| Side Reactions with Strong Base | If the amine coupling partner has sensitive functional groups, screen milder inorganic bases like K₃PO₄ or Cs₂CO₃, and optimize the temperature.[6] | Strong bases can lead to deprotonation or elimination reactions on the coupling partner. |
Issue 3: Side Reactions in Sonogashira Coupling
| Potential Cause | Troubleshooting Step | Rationale |
| Alkyne Homocoupling (Glaser Coupling) | Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen).[7] Consider a copper-free protocol. | This side reaction is catalyzed by copper(I) in the presence of oxygen.[7] |
| Dehalogenation | Lower the reaction temperature. Experiment with different amine bases (e.g., Et₃N vs. i-Pr₂NEt) or consider a non-amine base like K₂CO₃ if compatible.[7] | Higher temperatures and certain amine bases can promote the undesired replacement of the bromine atom with hydrogen. |
Data Presentation: Base Selection for Coupling Reactions
The following tables summarize commonly used bases for different coupling reactions. The optimal choice for this compound will require experimental optimization.
Table 1: Base Selection Guide for Suzuki-Miyaura Coupling
| Base | Strength | Typical Conditions | Comments |
| K₃PO₄ | Strong | Toluene/H₂O or Dioxane/H₂O, 80-110 °C | Often provides excellent yields for hindered and electron-rich substrates.[3] |
| Cs₂CO₃ | Strong | Toluene/H₂O or Dioxane/H₂O, 80-110 °C | Highly effective but more expensive. Can be advantageous for challenging couplings.[9] |
| K₂CO₃ | Moderate | Toluene/H₂O or Dioxane/H₂O, 80-110 °C | A common and cost-effective choice, but may be less effective for this specific substrate.[3] |
| NaOtBu | Strong | Anhydrous THF or Toluene, RT-80 °C | Can be effective but may promote side reactions with certain functional groups. |
Table 2: Base Selection Guide for Buchwald-Hartwig Amination
| Base | Strength | Typical Conditions | Comments |
| NaOtBu | Very Strong | Toluene or Dioxane, 80-110 °C | The most common and often most effective base for hindered aryl bromides.[5][6] |
| LiHMDS | Very Strong | Toluene or THF, RT-80 °C | A strong, non-nucleophilic base that can be effective when NaOtBu fails. |
| K₃PO₄ | Strong | Toluene or Dioxane, 100-120 °C | A milder alternative to alkoxides, useful for substrates with base-sensitive groups.[5] |
| Cs₂CO₃ | Moderate | Toluene or Dioxane, 100-120 °C | Can be effective, particularly with highly active catalyst systems.[5] |
Table 3: Base Selection Guide for Sonogashira Coupling
| Base | Type | Typical Conditions | Comments |
| Et₃N | Amine | THF or Toluene, RT-80 °C | Standard base, acts as both a base and a solvent.[1] |
| i-Pr₂NH | Amine | THF or Toluene, RT-80 °C | A common alternative to triethylamine.[1] |
| DBU | Organic | Toluene or DMF, RT-100 °C | Can be used in copper-free conditions. |
| K₂CO₃ | Inorganic | DMF or Acetonitrile, 80-100 °C | Can be used in certain protocols, especially copper-free ones. |
Experimental Protocols & Visualizations
General Experimental Workflow for Palladium-Catalyzed Cross-Coupling
Caption: General experimental workflow for cross-coupling reactions.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Dehalogenation of 4-Bromo-2,N,N-trimethylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the undesired dehalogenation of 4-Bromo-2,N,N-trimethylaniline as a side reaction during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the dehalogenation of this compound?
A1: Dehalogenation is an undesired side reaction where the bromine atom on the aromatic ring of this compound is replaced by a hydrogen atom, yielding 2,N,N-trimethylaniline as a byproduct. This reduces the yield of the desired product and complicates purification.
Q2: In which common reactions is this side reaction observed?
A2: The dehalogenation of this compound is most frequently observed as a side reaction in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, and other related transformations. It can also occur under certain conditions during metal-halogen exchange, such as in Grignard reagent formation or lithium-halogen exchange, although it is generally less common in these cases.
Q3: What are the primary causes of dehalogenation in palladium-catalyzed reactions?
A3: In palladium-catalyzed cross-coupling reactions, the primary cause of dehalogenation is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This Pd-H species can then participate in a competing reductive elimination pathway with the aryl group, leading to the dehalogenated product. Sources of hydride can include solvents (e.g., alcohols), bases (especially alkoxides), water, or impurities in reagents.[1]
Q4: How can I detect the dehalogenated byproduct, 2,N,N-trimethylaniline?
A4: The presence of 2,N,N-trimethylaniline can be detected and quantified using standard analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method can separate the byproduct from the starting material and product, and the mass spectrum will confirm its identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to identify the characteristic signals of 2,N,N-trimethylaniline in the crude reaction mixture.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is another effective method for separating and identifying the components of the reaction mixture.
Troubleshooting Guides
Issue 1: Significant Dehalogenation in Suzuki-Miyaura Coupling
Symptoms:
-
Low yield of the desired cross-coupled product.
-
Presence of a significant amount of 2,N,N-trimethylaniline in the reaction mixture, confirmed by GC-MS or NMR.
Possible Causes and Solutions:
| Cause | Recommended Action | Rationale |
| Inappropriate Ligand Choice | Use bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. | These ligands promote the desired reductive elimination step in the catalytic cycle, which outcompetes the dehalogenation pathway.[1] |
| Strong Basic Conditions | Switch from strong alkoxide bases (e.g., NaOtBu, KOtBu) to milder inorganic bases like K₃PO₄ or Cs₂CO₃.[1] | Strong alkoxide bases can generate hydride species, especially at elevated temperatures, which contribute to dehalogenation.[1] |
| High Reaction Temperature | Optimize the reaction temperature. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. | High temperatures can promote the formation of palladium-hydride species and other decomposition pathways leading to dehalogenation.[2] |
| Presence of Water or Protic Solvents | Use anhydrous and aprotic solvents like toluene or 1,4-dioxane. Ensure all reagents and glassware are thoroughly dried. | Protic solvents and water can act as hydride donors in the presence of the catalyst and base.[1] |
| Sub-optimal Palladium Precatalyst | Use a well-defined palladium precatalyst (e.g., a G3 or G4 palladacycle) to ensure efficient formation of the active catalytic species. | Incomplete formation of the active Pd(0)-ligand complex can lead to side reactions. |
Issue 2: Dehalogenation Observed During Buchwald-Hartwig Amination
Symptoms:
-
Formation of 2,N,N-trimethylaniline alongside the desired N-arylated product.
-
Reduced overall yield of the target molecule.
Possible Causes and Solutions:
| Cause | Recommended Action | Rationale |
| Ligand Selection | Employ sterically demanding phosphine ligands like Josiphos-type ligands or Buchwald's biaryl phosphine ligands (e.g., BrettPhos). | The correct choice of ligand is crucial to minimize reductive dehalogenation of the aryl halide coupling partner.[3] |
| Base Strength and Type | Use a weaker base such as K₂CO₃ or Cs₂CO₃ instead of strong alkoxide bases. The choice of base can significantly influence the reaction outcome.[3] | The role of the base is to deprotonate the amine, and overly strong bases can promote side reactions.[3] |
| Reaction Conditions | Lower the reaction temperature and shorten the reaction time as much as possible while ensuring complete conversion of the starting material. | Prolonged heating can lead to catalyst decomposition and an increase in side reactions, including dehalogenation.[2] |
| Solvent Purity | Use high-purity, anhydrous, and degassed solvents to minimize potential hydride sources. | Impurities in the solvent can contribute to the formation of Pd-H species. |
Experimental Protocols
Protocol 1: Minimizing Dehalogenation in Suzuki-Miyaura Coupling of this compound
This protocol provides a general starting point for the Suzuki coupling of this compound with an arylboronic acid, employing a catalyst system known to minimize dehalogenation.[1]
Reagents and Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.3 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed toluene
-
Anhydrous, degassed water
-
Oven-dried Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a strict inert atmosphere, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos to an oven-dried Schlenk tube.
-
Add anhydrous, degassed toluene and a small amount of water (e.g., toluene:water 10:1 v/v).
-
Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes or by performing three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for dehalogenation side reaction.
References
Technical Support Center: Regioselective Bromination of 2,N,N-Trimethylaniline
Welcome to the technical support center for the regioselective bromination of 2,N,N-trimethylaniline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing this important synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high regioselectivity in the bromination of 2,N,N-trimethylaniline challenging?
A1: The bromination of 2,N,N-trimethylaniline presents a regioselectivity challenge due to the strong activating and ortho-, para-directing nature of the N,N-dimethylamino group and the additional steric and electronic influence of the ortho-methyl group. The powerful electron-donating N,N-dimethylamino group significantly increases the electron density at the ortho and para positions of the aromatic ring, making them highly susceptible to electrophilic attack.[1] This high reactivity can often lead to the formation of multiple products, including polybrominated species.[2][3] The presence of the methyl group at the C2 position sterically hinders the adjacent C3 and C1 positions, but electronically, it further activates the ring, complicating the prediction of the major regioisomer.
Q2: What are the expected major and minor products in the bromination of 2,N,N-trimethylaniline?
A2: Based on the directing effects of the substituents, the primary product expected from the electrophilic bromination of 2,N,N-trimethylaniline is 4-bromo-2,N,N-trimethylaniline, where the bromine atom is introduced at the para position relative to the strongly activating N,N-dimethylamino group. This is often the thermodynamically favored product due to reduced steric hindrance compared to the ortho positions. However, depending on the reaction conditions, other isomers such as 6-bromo-2,N,N-trimethylaniline could be formed as minor products. The formation of di- or tri-brominated byproducts is also a possibility, especially under harsh reaction conditions or with an excess of the brominating agent.[1][3]
Q3: What are the most common brominating agents used for anilines, and how do they compare?
A3: Several brominating agents are available, each with its own advantages and disadvantages in terms of reactivity, selectivity, and handling safety. Traditional reagents like liquid bromine (Br₂) can be hazardous due to their high vapor pressure and corrosive nature.[2] Milder and more selective reagents are often preferred. N-Bromosuccinimide (NBS) is a widely used crystalline solid that is easier to handle and often provides better regioselectivity.[4][5] 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is another stable, crystalline solid that is more atom-economical than NBS and can lead to cleaner reactions with higher yields.[6] Other methods include the use of copper(II) bromide (CuBr₂) in ionic liquids, which can offer high yields and para-selectivity under mild conditions.[7][8]
Troubleshooting Guide
Issue 1: Low Yield of the Desired Monobrominated Product
Possible Causes:
-
Incomplete Reaction: Insufficient reaction time or temperature.
-
Side Reactions: Oxidation of the aniline derivative can be a significant side reaction.[3]
-
Substrate Deactivation: In strongly acidic media, the amino group can be protonated, forming a deactivating meta-directing ammonium ion.[3]
-
Product Loss During Workup: The desired product may be lost during extraction or purification steps.
Solutions:
-
Optimize Reaction Conditions: Systematically vary the reaction time and temperature to find the optimal conditions. Monitor the reaction progress using techniques like TLC or GC-MS.
-
Use Milder Reagents: Employ milder brominating agents like NBS or DBDMH to minimize side reactions.[5][6]
-
Control pH: Avoid strongly acidic conditions that can protonate the amino group. The use of a non-acidic solvent or the addition of a non-nucleophilic base can be beneficial.
-
Careful Workup: Ensure efficient extraction and purification. Consider using column chromatography for the separation of isomers and byproducts.
Issue 2: Poor Regioselectivity (Formation of Multiple Isomers)
Possible Causes:
-
High Reactivity of the Substrate: The highly activated ring of 2,N,N-trimethylaniline can lead to reactions at multiple positions.
-
Reaction Conditions: The choice of solvent and temperature can significantly influence the regioselectivity.[4]
Solutions:
-
Solvent Selection: The polarity of the solvent can have a marked effect on regioselectivity.[4][5] Experiment with a range of solvents from nonpolar (e.g., CCl₄, hexane) to polar aprotic (e.g., DMF, acetonitrile) to polar protic (e.g., acetic acid).
-
Temperature Control: Lowering the reaction temperature can often improve selectivity by favoring the formation of the thermodynamically more stable product.
-
Use of Bulky Brominating Agents: While not a common strategy, employing a sterically hindered brominating agent might favor substitution at the less hindered para position.
-
Catalyst-Controlled Bromination: Some methods, like the use of copper halides in ionic liquids, have been shown to provide high para-selectivity for unprotected anilines.[7][8]
Issue 3: Formation of Polybrominated Byproducts
Possible Causes:
-
Excess Brominating Agent: Using a stoichiometric excess of the brominating agent will favor multiple substitutions.
-
High Reactivity: The electron-rich nature of the aniline ring makes it prone to over-bromination.[1]
Solutions:
-
Stoichiometric Control: Carefully control the stoichiometry of the brominating agent. It is often recommended to use a 1:1 or even slightly less than stoichiometric amount of the brominating agent relative to the substrate.
-
Slow Addition: Add the brominating agent dropwise or in small portions to the reaction mixture to maintain a low concentration of the electrophile and disfavor polysubstitution.
-
Protecting Group Strategy: Although more synthetically demanding, protecting the amino group as an acetamide can attenuate its activating effect and sterically hinder the ortho positions, leading to selective monobromination at the para position.[6]
Data Presentation
Table 1: Comparison of Brominating Agents for Anilines
| Brominating Agent | Formula | Physical State | Key Advantages | Common Solvents |
| Bromine | Br₂ | Liquid | High reactivity | Acetic Acid, CCl₄, H₂O |
| N-Bromosuccinimide | C₄H₄BrNO₂ | Crystalline Solid | Mild, selective, easy to handle[4][5] | DMF, CH₃CN, CCl₄ |
| 1,3-Dibromo-5,5-dimethylhydantoin | C₅H₆Br₂N₂O₂ | Crystalline Solid | Stable, atom-economical, high yields[6] | Acetic Acid, CH₂Cl₂ |
| Copper(II) Bromide | CuBr₂ | Crystalline Solid | High para-selectivity in ionic liquids[7][8] | Ionic Liquids |
Experimental Protocols
Protocol 1: Para-Selective Monobromination using N-Bromosuccinimide (NBS)
This protocol is adapted from general procedures for the bromination of substituted anilines.[5]
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,N,N-trimethylaniline (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (1.05 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to isolate the desired this compound.
Protocol 2: Para-Selective Monobromination using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
This protocol is based on a general method for the selective bromination of anilines.[6]
-
Reaction Setup: Dissolve 2,N,N-trimethylaniline (1.0 eq.) in glacial acetic acid in an Erlenmeyer flask.
-
Reagent Addition: In a separate container, prepare a solution or slurry of DBDMH (0.5 eq., as it contains two bromine atoms) in glacial acetic acid. Slowly add the DBDMH solution to the aniline solution with constant stirring at room temperature.
-
Reaction Monitoring: Continue to stir the mixture for 1 hour. Monitor the reaction by TLC or GC-MS.
-
Workup: Upon completion, pour the reaction mixture into a beaker containing ice-cold water.
-
Neutralization and Precipitation: Carefully neutralize the acidic solution by the slow addition of a concentrated aqueous base (e.g., NaOH or NH₄OH) until the solution is basic to litmus paper. This will precipitate the product.
-
Isolation and Drying: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.
-
Purification: If necessary, the product can be further purified by recrystallization or column chromatography.
Visualizations
Caption: General experimental workflow for the bromination of 2,N,N-trimethylaniline.
Caption: Troubleshooting flowchart for the bromination of 2,N,N-trimethylaniline.
References
- 1. benchchem.com [benchchem.com]
- 2. ccspublishing.org.cn [ccspublishing.org.cn]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Workup Procedures for 4-Bromo-2,N,N-trimethylaniline Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup procedures of reactions involving 4-Bromo-2,N,N-trimethylaniline. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in the workup of reactions involving this compound?
A1: The primary challenges stem from the physicochemical properties of this compound and its derivatives. The basicity of the N,N-dimethylamino group can lead to issues during aqueous extractions and purification on silica gel. This can cause product loss through emulsification or irreversible adsorption to the stationary phase, resulting in peak tailing during column chromatography.[1] Additionally, the electron-rich nature of the aromatic ring can sometimes lead to side reactions, complicating the purification process.
Q2: How can I remove the palladium catalyst from my Suzuki or Buchwald-Hartwig reaction mixture?
A2: A common and effective method is to filter the reaction mixture through a pad of Celite after diluting it with a suitable organic solvent like ethyl acetate.[2] This will physically remove the solid-supported catalyst and inorganic salts. For residual dissolved palladium, aqueous washes with a solution of ammonium chloride may help in complexing and removing the metal.[3]
Q3: My product, a derivative of this compound, is showing significant tailing on the silica gel column. What can I do to improve the separation?
A3: Tailing of basic compounds like anilines on silica gel is a common issue due to the interaction with acidic silanol groups.[1] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.5-2%), to your eluent system.[1] This will neutralize the acidic sites on the silica gel, leading to a more symmetrical peak shape.
Q4: I am observing a debrominated side product in my lithiation reaction workup. What could be the cause?
A4: The formation of a debrominated product after a lithiation reaction often points to the quenching of the lithiated intermediate by a proton source before it can react with your electrophile.[4] This proton source could be trace amounts of water in your solvent or reagents. Ensure all glassware is rigorously dried and all solvents and reagents are anhydrous. Another possibility is that the lithiated species is abstracting a proton from the solvent or another component of the reaction mixture.
Troubleshooting Guides
Synthesis of this compound
Problem 1: Low yield after bromination and workup.
| Possible Cause | Troubleshooting Step |
| Incomplete bromination | Monitor the reaction progress using TLC or GC-MS to ensure full consumption of the starting material. |
| Product loss during aqueous workup | The basic N,N-dimethylamino group can make the product partially water-soluble, especially in acidic conditions. Ensure the aqueous layer is thoroughly extracted with an organic solvent. Adjusting the pH of the aqueous layer to be basic before extraction can minimize this loss. |
| Formation of multiple brominated species | Over-bromination can occur. Control the stoichiometry of the brominating agent and the reaction temperature carefully.[5] |
| Product lost during purification | If using column chromatography, tailing on the silica gel can lead to broad fractions and loss of product. Use an eluent containing a small amount of triethylamine.[1] Recrystallization from a suitable solvent like ethanol can also be an effective purification method.[6] |
Problem 2: Presence of colored impurities in the final product.
| Possible Cause | Troubleshooting Step |
| Oxidation of the aniline | Aniline derivatives can be susceptible to air oxidation, leading to colored impurities. Work under an inert atmosphere (nitrogen or argon) if possible. |
| Residual halogen from bromination | Excess bromine can lead to a yellow or brown color. Wash the organic layer with an aqueous solution of a reducing agent like sodium thiosulfate to quench any remaining bromine.[2] |
| Impurities from starting materials | Ensure the purity of the starting 2,N,N-trimethylaniline before bromination. |
| Degradation on silica gel | Prolonged exposure to acidic silica gel can sometimes cause degradation of sensitive compounds. Minimize the time the product spends on the column. |
Suzuki Cross-Coupling Reactions
Problem 1: Low conversion to the coupled product.
| Possible Cause | Troubleshooting Step |
| Inactive catalyst | Ensure the palladium catalyst is fresh and active. Use of a pre-catalyst can sometimes improve results. |
| Inefficient transmetalation | The choice of base is crucial for activating the boronic acid.[3] For electron-rich anilines, a stronger base like potassium phosphate may be more effective than weaker bases. |
| Catalyst poisoning | The N,N-dimethylamino group can potentially coordinate to the palladium center, inhibiting catalytic activity. The use of bulky phosphine ligands can help mitigate this. |
| Debromination of starting material | This is a common side reaction. Lowering the reaction temperature or using a milder base might reduce the extent of debromination. |
Problem 2: Difficulty in separating the product from the boronic acid starting material or its homocoupled byproduct.
| Possible Cause | Troubleshooting Step |
| Similar polarity of compounds | Optimize the mobile phase for column chromatography using TLC. A shallow gradient elution might be necessary to resolve compounds with close Rf values. |
| Excess boronic acid | Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the boronic acid. |
| Hydrolysis of boronic acid during workup | Minimize the contact time with aqueous layers during extraction. |
| Boronic acid homocoupling | Ensure the reaction is carried out under strictly anaerobic conditions to minimize this side reaction. |
Buchwald-Hartwig Amination Reactions
Problem 1: Incomplete reaction and presence of starting aryl bromide.
| Possible Cause | Troubleshooting Step |
| Catalyst deactivation | The choice of ligand is critical. Bulky, electron-rich phosphine ligands are generally preferred for amination of aryl bromides.[7] |
| Inappropriate base | A strong, non-nucleophilic base such as sodium tert-butoxide or LHMDS is typically required for efficient deprotonation of the amine.[8] |
| Steric hindrance | If either the aniline or the coupling partner is sterically hindered, the reaction may be slow. Increasing the reaction temperature or using a more active catalyst system may be necessary. |
Problem 2: Formation of hydrodehalogenated (debrominated) side product.
| Possible Cause | Troubleshooting Step |
| β-hydride elimination | This is a known side reaction in the Buchwald-Hartwig catalytic cycle.[7] Using a ligand that promotes faster reductive elimination can minimize this pathway. |
| Reaction with trace water | Ensure the reaction is run under strictly anhydrous conditions. |
Data Presentation
Table 1: Representative Yields for Reactions of Bromoaniline Derivatives
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Base | Yield (%) | Reference |
| Suzuki Coupling | 4-Bromo-2-methylaniline derivative | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 31-51 | [9][10] |
| Suzuki Coupling | 4-Bromoaniline | Phenylboronic acid | Pd-poly(AA) hybrid | K₂CO₃ | ~90 | [11] |
| Buchwald-Hartwig | Aryl Bromide | Secondary Amine | Pd PEPPSI | K₃PO₄ | up to 99 | [12] |
Note: The yields are highly dependent on the specific substrates, reaction conditions, and workup procedures.
Experimental Protocols
General Workup Procedure for Suzuki and Buchwald-Hartwig Reactions
-
Cooling: Once the reaction is deemed complete by TLC or LC-MS analysis, cool the reaction mixture to room temperature.
-
Filtration: Dilute the cooled mixture with an organic solvent such as ethyl acetate or toluene and filter it through a pad of Celite to remove the palladium catalyst and any inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash it sequentially with water and then brine. If the starting material was an amine, an acidic wash (e.g., 1 M HCl) can be used to remove unreacted starting material, followed by a basic wash (e.g., saturated NaHCO₃) to neutralize the organic layer.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel. As noted in the troubleshooting section, for aniline derivatives, it is often beneficial to add a small percentage of triethylamine to the eluent to prevent tailing.[1]
Mandatory Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting decision tree for workup procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. US6388135B1 - Preparation of 4-bromoaniline derivatives - Google Patents [patents.google.com]
- 6. Synthesis, crystal structure and Hirshfeld surface analysis of the orthorhombic polymorph of 4-bromo-N-(4-bromobenzylidene)aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Monitoring 4-Bromo-2,N,N-trimethylaniline Reactions by TLC
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for monitoring reactions involving 4-Bromo-2,N,N-trimethylaniline using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its common reactions?
This compound is an aromatic amine derivative. Its structure features a bromine atom and a dimethylamino group, which make it a versatile building block in organic synthesis. It can participate in various reactions, including:
-
Cross-coupling reactions: (e.g., Suzuki, Heck, Buchwald-Hartwig) at the bromine position.
-
Electrophilic aromatic substitution: The powerful activating and directing effects of the N,N-dimethylamino group guide new substituents to the ortho and para positions relative to it.
-
Formation of quaternary ammonium salts: The tertiary amine can be alkylated to form salts.[1]
Given its aromatic and amine nature, TLC monitoring requires specific considerations for solvent systems and visualization.
Q2: How do I select an appropriate solvent system (mobile phase) for my TLC?
The goal is to find a solvent system where the starting material and product have distinct Rf values, ideally between 0.2 and 0.8.[2] this compound is a moderately polar compound.
-
Starting Point: A good starting point for "normal" polarity compounds is a 1:1 mixture of Ethyl Acetate (EtOAc) and Hexanes.[2]
-
Adjusting Polarity:
-
For Amines: Basic compounds like anilines can streak on the acidic silica gel. Adding a small amount (0.1-2.0%) of a basic modifier like triethylamine (Et3N) or a few drops of ammonia in methanol to the mobile phase can significantly improve spot shape.[3][4]
Q3: My starting material and product spots are too close together (ΔRf is small). What should I do?
When the polarity difference between your reactant and product is minimal, achieving separation can be challenging.
-
Change Solvent System: Experiment with different solvent mixtures. For instance, replacing Ethyl Acetate/Hexanes with Dichloromethane/Methanol or Toluene/Acetone can alter selectivity and improve separation.[2]
-
Use a Co-spot: Always run a "co-spot" lane, which contains a mixture of the starting material and the reaction mixture. If the starting material and product are different, you should see two distinct spots. If the reaction is complete and the product has a similar Rf to the starting material, the co-spot will look like a single, potentially elongated spot (a "snowman" shape can indicate completion if the product runs slightly differently).[5]
Q4: How can I visualize the spots? My compound doesn't appear under a UV lamp.
While aromatic compounds are often UV-active due to their conjugated systems, not all will be visible, or the product may have different UV activity than the reactant.[6] If UV light is ineffective, several chemical staining methods can be used.[3]
-
Iodine Chamber: A simple and often effective method is placing the dried TLC plate in a chamber with a few iodine crystals. Iodine vapor has a high affinity for aromatic and unsaturated compounds, which will appear as brown spots.[3] This method is generally non-destructive, but the spots can fade over time.[3]
-
Potassium Permanganate (KMnO4) Stain: This stain is excellent for visualizing compounds that can be oxidized, such as amines.[6][7] Spots typically appear as yellow or brown against a purple background. Gentle heating may be required.[7]
-
p-Anisaldehyde Stain: This is a versatile stain that reacts with many functional groups, including amines, to produce colored spots upon heating.[7][8]
Q5: Why are my spots appearing as streaks instead of distinct spots?
Streaking is a common TLC issue with several potential causes:[4]
-
Sample Overload: The most common cause is applying too much sample to the plate.[3][4] Try diluting your reaction sample before spotting it on the TLC plate.
-
Compound-Silica Interaction: Highly basic compounds like amines can interact strongly with the acidic silica gel, leading to tailing. As mentioned in Q2, adding a small amount of triethylamine or ammonia to your mobile phase can resolve this.[3][4]
-
High-Boiling Point Solvents: If your reaction is in a high-boiling point solvent like DMF or DMSO, it can cause severe streaking. After spotting the plate, place it under a high vacuum for a few minutes to evaporate the solvent before developing the plate.[5]
Experimental Protocols
Protocol 1: General Procedure for TLC Reaction Monitoring
-
Plate Preparation: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of a silica gel TLC plate.
-
Spotting:
-
Lane 1 (Starting Material - SM): Use a capillary tube to apply a small spot of your diluted this compound starting material solution onto the origin.
-
Lane 2 (Co-spot - Co): Apply a spot of the starting material. Without letting it dry completely, apply a spot of the reaction mixture directly on top of it.
-
Lane 3 (Reaction Mixture - Rxn): Apply a spot of the reaction mixture, taken directly from the reaction vessel at a specific time point.
-
-
Development: Place the spotted TLC plate into a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the origin line.[9] Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the solvent to fully evaporate in a fume hood.
-
Visualization & Analysis:
-
View the dried plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[8]
-
If spots are not visible or for confirmation, use a chemical stain (see Protocol 2).
-
Analyze the plate: The disappearance of the starting material spot in the 'Rxn' lane and the appearance of a new product spot indicates the reaction is progressing. The reaction is complete when the SM spot is absent from the 'Rxn' lane.[10]
-
Protocol 2: Preparation of Common TLC Stains
| Stain | Preparation | Use | Appearance |
| Potassium Permanganate | Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[8] | General stain for oxidizable groups (amines, alcohols, alkenes).[6][7] | Yellow/brown spots on a purple/pink background.[7] |
| p-Anisaldehyde | To 135 mL of absolute ethanol, add 5 mL of concentrated sulfuric acid, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde.[7] | Good multipurpose stain, sensitive to nucleophiles like amines.[7][8] | Spots of various colors on a light pink background after heating.[8] |
| Ninhydrin | Dissolve 0.2 g of ninhydrin in 100 mL of ethanol. Adding 3 mL of acetic acid can improve sensitivity.[11] | Excellent for detecting primary and secondary amines.[6][11] Tertiary amines like this compound may not stain or stain weakly. | Reddish or colored spots after heating.[11] |
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Spots are streaked or "tailing" | 1. Sample is too concentrated (overloaded).[3][4] 2. Compound is basic and interacting with acidic silica.[4] 3. Reaction solvent (e.g., DMF, DMSO) is interfering.[5] | 1. Dilute the sample solution before spotting. 2. Add 0.1-2% triethylamine or ammonia/methanol to the mobile phase.[3][4] 3. Dry the spotted plate under high vacuum for 2-5 minutes before developing.[5] |
| Spots are not visible or very faint | 1. Sample is too dilute.[3] 2. Compound is not UV-active.[3] 3. Incorrect staining reagent was used. 4. Compound is volatile and evaporated from the plate.[3] | 1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[3][9] 2. Use a chemical visualization method like an iodine chamber or a suitable stain (KMnO₄, p-anisaldehyde).[3] 3. Choose a more appropriate stain for the functional groups present (see table above). |
| Rf is too low (spots near baseline) | The mobile phase is not polar enough to move the compounds up the plate.[3] | Increase the polarity of the mobile phase. For an EtOAc/Hexane system, increase the percentage of EtOAc.[2][3] |
| Rf is too high (spots near solvent front) | The mobile phase is too polar, causing compounds to travel with the solvent front.[3] | Decrease the polarity of the mobile phase. For an EtOAc/Hexane system, decrease the percentage of EtOAc.[2][3] |
| Solvent front is crooked or uneven | 1. The bottom of the TLC plate is not level with the solvent in the chamber. 2. The developing chamber was not properly sealed. 3. The edge of the TLC plate is touching the side of the chamber or filter paper.[9] | 1. Ensure the plate is placed flat on the bottom of the chamber. 2. Ensure the chamber lid is secure to maintain vapor saturation. 3. Reposition the plate so it does not touch the chamber walls. |
Visualizations
Caption: Standard workflow for monitoring a chemical reaction using TLC.
Caption: Troubleshooting logic for common issues encountered during TLC analysis.
References
- 1. 4-Bromo-N,N,N-trimethylanilinium iodide | C9H13BrIN | CID 13762505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. silicycle.com [silicycle.com]
- 3. silicycle.com [silicycle.com]
- 4. chembam.com [chembam.com]
- 5. Chromatography [chem.rochester.edu]
- 6. youtube.com [youtube.com]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. bitesizebio.com [bitesizebio.com]
- 10. youtube.com [youtube.com]
- 11. ChemicalDesk.Com: TLC stains for amines [allchemist.blogspot.com]
Technical Support Center: Scale-Up of 4-Bromo-2,N,N-trimethylaniline Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2,N,N-trimethylaniline. The information addresses common challenges encountered during the scale-up of this process.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound at scale?
There are two main synthetic strategies for the preparation of this compound:
-
Route A: Bromination of 2-methylaniline to form 4-bromo-2-methylaniline, followed by N,N-dimethylation.
-
Route B: N,N-dimethylation of 2-methylaniline to form N,N,2-trimethylaniline, followed by bromination.
The choice of route often depends on the availability of starting materials, selectivity of the bromination step, and the ease of purification.
Q2: What are the most significant challenges when scaling up the bromination of an aniline derivative?
The bromination of activated aromatic rings like anilines is a highly exothermic reaction.[1] Key challenges during scale-up include:
-
Thermal Runaway: The rapid generation of heat can exceed the cooling capacity of the reactor, leading to a dangerous increase in temperature and pressure.[2]
-
Polysubstitution: The strong activating nature of the amino group can lead to the formation of di- and tri-brominated impurities.[1]
-
Reagent Handling: Using liquid bromine at a large scale poses significant safety risks due to its toxicity and corrosivity.[3][4] Safer alternatives like N-bromosuccinimide (NBS) are often preferred.[5]
Q3: What are the common issues encountered during the N,N-dimethylation of anilines on a larger scale?
Scaling up the N,N-dimethylation step can present several challenges:
-
Over-methylation: The formation of quaternary ammonium salts is a common side reaction, especially when using reactive methylating agents like methyl iodide or dimethyl sulfate.[6] The Eschweiler-Clarke reaction is often preferred as it avoids this issue.[7][8]
-
Incomplete Reaction: Achieving complete conversion to the tertiary amine without side reactions can be difficult. The reaction may stall at the secondary amine stage.
-
Purification: Removing unreacted secondary amine and other impurities from the final product can be challenging at a large scale.
Q4: How can I control the regioselectivity of the bromination step?
To favor the formation of the desired 4-bromo isomer, the strong activating and ortho-, para-directing effect of the amino group must be managed. One common strategy is the temporary protection of the amino group as an acetamide. This reduces the activating effect and sterically hinders the ortho positions, thereby favoring bromination at the para position.[1][9]
Troubleshooting Guides
Issue 1: Low Yield in the Bromination Step
| Possible Cause | Troubleshooting Action |
| Incomplete Reaction | - Increase reaction time or temperature. - Ensure efficient mixing to maintain homogeneity. - Verify the activity of the brominating agent. |
| Side Reactions (Polysubstitution) | - Reduce the reaction temperature to improve selectivity. - Use a less reactive brominating agent (e.g., NBS instead of Br₂). - Protect the amino group as an acetamide before bromination.[1][9] |
| Loss of Product During Workup | - Optimize extraction and washing procedures to minimize product loss in the aqueous phase. - Ensure complete precipitation of the product if crystallization is used for isolation. |
Issue 2: Formation of Impurities During N,N-Dimethylation
| Possible Cause | Troubleshooting Action |
| Presence of Monomethylated Impurity | - Increase the equivalents of the methylating agent and/or the reaction time. - For the Eschweiler-Clarke reaction, ensure a sufficient excess of both formaldehyde and formic acid.[7] |
| Formation of Quaternary Ammonium Salt | - Use the Eschweiler-Clarke reaction, which inherently avoids over-methylation.[7][8] - If using methyl halides, carefully control the stoichiometry and reaction temperature. |
| Unreacted Starting Material | - Increase the reaction temperature and/or time. - Ensure the catalyst (if any) is active. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Action |
| Removal of Secondary Amine Impurities | - Treat the crude product with acetic anhydride to acetylate the remaining primary and secondary amines. The resulting amides are less volatile and can be more easily separated by distillation or crystallization. |
| Oily Product Instead of Solid | - Ensure all solvent has been removed. - Attempt purification by column chromatography. - Try different crystallization solvents or solvent mixtures. |
| Co-distillation of Impurities | - Use fractional distillation with a column that has a sufficient number of theoretical plates. - Convert the product to a salt (e.g., hydrochloride) to facilitate purification by crystallization, followed by liberation of the free base. |
Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-2-methylaniline (Intermediate for Route A)
This protocol is adapted from a patented process for the synthesis of 4-bromo-2-methylaniline.[9]
-
Protection: React 2-methylaniline with acetic anhydride to form N-(2-methylphenyl)acetamide.
-
Bromination: Dissolve the N-(2-methylphenyl)acetamide in a suitable solvent (e.g., acetic acid) and cool in an ice bath. Slowly add N-bromosuccinimide (NBS) portion-wise while maintaining a low temperature.
-
Hydrolysis: After the reaction is complete, the resulting N-(4-bromo-2-methylphenyl)acetamide is hydrolyzed using acidic or basic conditions to yield 4-bromo-2-methylaniline.
-
Workup and Purification: The product is isolated by extraction and purified by crystallization or distillation.
Protocol 2: N,N-Dimethylation of 4-Bromo-2-methylaniline (Final Step of Route A) via Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a reliable method for the N,N-dimethylation of primary amines.[7][8]
-
Reaction Setup: To a flask containing 4-bromo-2-methylaniline, add an excess of formic acid and formaldehyde.
-
Heating: Heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of CO₂ evolution.
-
Workup: Cool the reaction mixture and make it basic with an aqueous solution of sodium hydroxide.
-
Isolation and Purification: Extract the product with a suitable organic solvent. Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., Na₂SO₄). The solvent is removed under reduced pressure, and the product is purified by distillation or chromatography.
Quantitative Data
The following tables present representative data for the synthesis of related bromo-N,N-dimethylanilines, which can serve as a starting point for the optimization of this compound synthesis.
Table 1: Comparison of Bromination Conditions for Substituted Anilines
| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Acetanilide | NBS | Acetonitrile | Room Temp | High | [6] |
| N,N-dimethylaniline | Br₂ | Acetic Acid | Not specified | ~100 | [10] |
| 2-methylaniline (protected) | NBS | Acetic Acid | Low | High | [9] |
Table 2: Comparison of N,N-Dimethylation Methods for Substituted Anilines
| Starting Material | Methylating Agent | Reductant/Base | Solvent | Temperature (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 4-bromoaniline | Paraformaldehyde | NaBH₃CN | THF/Acetic Acid | 50 | Not specified |[5] | | Aniline | Formaldehyde/Formic Acid | - | Water | Reflux | High |[7] | | 4-bromoaniline | Dimethyl Carbonate | Zeolite Catalyst | - | 150 | 85 |[11] |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield in the synthesis.
Synthetic Pathways Overview
Caption: Overview of the two primary synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch [ouci.dntb.gov.ua]
- 4. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 8. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 9. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
- 11. 4-Bromo-N,N-dimethylaniline synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Troubleshooting Buchwald-Hartwig Amination with 4-Bromo-2,N,N-trimethylaniline
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering difficulties with the Buchwald-Hartwig amination of 4-Bromo-2,N,N-trimethylaniline. The sterically hindered and electron-rich nature of this substrate can present unique challenges.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig reaction with this compound is not proceeding to completion. What are the most likely causes?
Several factors can lead to incomplete conversion in the amination of this challenging substrate. The primary areas to investigate are the choice of catalyst, ligand, base, and solvent, as well as the reaction temperature. The steric hindrance from the ortho-methyl group and the two N-methyl groups on the aniline nitrogen can significantly slow down the reaction.
Q2: Which palladium catalyst and ligand combination is best suited for a sterically hindered substrate like this compound?
For sterically demanding substrates, bulky and electron-rich phosphine ligands are generally recommended to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[1][2] Catalyst systems that have shown success with hindered substrates include those based on biarylphosphine ligands such as XPhos, SPhos, and BrettPhos.[2][3] N-heterocyclic carbene (NHC) ligands, like IPr, have also been effective for coupling hindered substrates.[4][5] It is often beneficial to use pre-formed palladium precatalysts, which can lead to the more reliable formation of the active catalytic species compared to using separate palladium sources and ligands.[6]
Q3: The choice of base seems critical. Which base should I use for my reaction?
The base plays a crucial role in the deprotonation of the amine and regeneration of the active catalyst.[7][8] For sterically hindered amines, strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a commonly used and effective base for these reactions.[9] Other strong bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) have also been employed successfully.[1] The choice of base can be solvent-dependent; for instance, in nonpolar solvents, an anionic base is necessary to deprotonate the palladium-amine complex.[7][8]
Q4: What is the optimal solvent for this reaction?
Aprotic, non-polar, or weakly polar solvents are generally preferred for Buchwald-Hartwig aminations. Toluene and 1,4-dioxane are the most commonly used solvents.[10] The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.[11][12] It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation.
Q5: I am observing the formation of side products, such as hydrodehalogenation of my starting material. How can I minimize this?
Hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom, can be a competing side reaction. This is often more prevalent with electron-rich aryl halides. Optimizing the ligand-to-palladium ratio can sometimes suppress this side reaction. Using a bulkier ligand can also disfavor β-hydride elimination, a step that can lead to hydrodehalogenation.[13] Additionally, ensuring strictly anhydrous and oxygen-free conditions is critical.
Troubleshooting Guide
If your Buchwald-Hartwig amination of this compound is failing or giving low yields, follow this troubleshooting workflow:
Catalytic Cycle
Understanding the catalytic cycle can help in diagnosing which step might be failing. For sterically hindered substrates, both the oxidative addition and the reductive elimination steps can be rate-limiting.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Reactivity of 4-bromo-2,N,N-trimethylaniline and 4-bromoaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 4-bromo-2,N,N-trimethylaniline and 4-bromoaniline. The structural differences between these two molecules—specifically the presence of an ortho-methyl group and N,N-dimethylation in the former—give rise to significant disparities in their electronic and steric properties. These differences, in turn, profoundly influence their basicity, nucleophilicity, and susceptibility to electrophilic aromatic substitution, among other reactions. This document presents quantitative data, detailed experimental protocols, and visual diagrams to elucidate these distinctions for professionals in chemical synthesis and drug development.
Physicochemical Properties
A summary of the key physical and chemical properties of the two compounds is presented below. The difference in the pKa of their conjugate acids is a crucial indicator of their relative basicity.
| Property | This compound | 4-bromoaniline |
| Molecular Formula | C₉H₁₂BrN | C₆H₆BrN |
| Molecular Weight | 214.11 g/mol | 172.02 g/mol |
| Appearance | - (Typically an oil or low-melting solid) | White to light yellow crystalline solid[1] |
| Melting Point | Not readily available | 60-64 °C[2] |
| Boiling Point | Not readily available | ~230 °C[3] |
| pKa (conjugate acid) | ~5.86 (estimated from N,N-dimethyl-o-toluidine)[4] | 3.86[1][2][5][6] |
Comparative Reactivity Analysis
The reactivity of these two anilines is dictated by a balance between electronic and steric effects.
Basicity and Nucleophilicity: A Tale of Two Effects
The basicity of anilines is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton.
-
4-bromoaniline : The amino group's lone pair is delocalized into the aromatic ring through resonance, which reduces its basicity compared to aliphatic amines. The bromine atom at the para position is an electron-withdrawing group via induction, further decreasing the electron density on the nitrogen and lowering its basicity. This is reflected in its low pKa of 3.86.[2][5]
-
This compound : This molecule presents a more complex scenario.
-
Electronic Effect : The three methyl groups (two on the nitrogen and one on the ring) are electron-donating through induction (+I effect), which increases the electron density on the nitrogen atom, tending to increase basicity.
-
Steric Effect (Steric Inhibition of Resonance - SIR) : The ortho-methyl group clashes with the N,N-dimethyl groups.[5][7] This steric hindrance forces the dimethylamino group to twist out of the plane of the benzene ring.[1][8] As a result, the overlap between the nitrogen's p-orbital and the ring's π-system is significantly reduced. This "Steric Inhibition of Resonance" decreases the delocalization of the nitrogen's lone pair into the ring, making it more available for protonation and thus increasing the compound's basicity.[1][8]
-
The estimated pKa of ~5.86 for the conjugate acid of this compound, which is substantially higher than 4-bromoaniline's 3.86, quantitatively demonstrates that the combined electronic and SIR effects make it a significantly stronger base.
Electrophilic Aromatic Substitution (EAS)
The rate and regioselectivity of EAS reactions are highly sensitive to the structural differences between the two molecules.
-
4-bromoaniline : The -NH₂ group is a powerful activating group and is ortho-, para-directing. Due to its strong activation, direct bromination of aniline often leads to polysubstitution, forming 2,4,6-tribromoaniline.[9] To achieve selective monobromination at the para-position, the amino group is typically first protected as an acetanilide.[6][9] In 4-bromoaniline, the para position is already blocked, so further substitution is directed to the ortho positions relative to the amino group.
-
This compound : The reactivity in EAS is diminished compared to what would be expected from electronic effects alone.[5][7] The Steric Inhibition of Resonance, which increases basicity, simultaneously decreases the electron-donating ability of the dimethylamino group into the ring via resonance.[5] This deactivates the ring relative to an N,N-dimethylaniline without ortho substituents. The substitution pattern is directed by the activating -N(CH₃)₂ and -CH₃ groups and the deactivating but ortho-, para-directing -Br group. The most likely position for electrophilic attack would be ortho to the powerful dimethylamino group (C6 position), though steric hindrance from the adjacent ortho-methyl group could be a factor.
Experimental Protocols
Protocol 1: Electrophilic Bromination of Acetanilide (as a proxy for 4-bromoaniline reactivity)
To control the high reactivity of aniline, a protection-bromination-deprotection sequence is standard for preparing mono-brominated anilines.[6][9][10]
1. Protection of Aniline to form Acetanilide:
- In a flask, dissolve aniline in a dilute HCl solution.
- Add acetic anhydride and stir.
- Immediately add a solution of sodium acetate in water and stir vigorously.
- Cool the mixture in an ice bath to induce crystallization of acetanilide.[6]
- Collect the product by vacuum filtration.
2. Bromination of Acetanilide:
- Dissolve the dried acetanilide in glacial acetic acid.
- Slowly add a solution of bromine in acetic acid dropwise with stirring over 5-10 minutes.[6]
- Continue stirring for an additional 15 minutes.
- Pour the reaction mixture into ice-cold water to precipitate the p-bromoacetanilide.
- Collect the solid by vacuum filtration and wash with cold water.
3. Deprotection to form 4-bromoaniline:
- Transfer the p-bromoacetanilide to a round-bottomed flask with water and concentrated sulfuric or hydrochloric acid.[6]
- Heat the mixture to reflux for 60 minutes.
- Cool the mixture and neutralize with a strong base (e.g., NaOH) to precipitate the 4-bromoaniline.
- Collect the product by filtration.
start [label="Start: Aniline", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
step1 [label="Step 1: Protection\nAdd Acetic Anhydride\n& Sodium Acetate"];
product1 [label="Acetanilide", shape=cylinder, style=filled, fillcolor="#FFFFFF"];
step2 [label="Step 2: Bromination\nDissolve in Acetic Acid\nAdd Br2/CH3COOH dropwise"];
product2 [label="p-Bromoacetanilide", shape=cylinder, style=filled, fillcolor="#FFFFFF"];
step3 [label="Step 3: Deprotection\nReflux with H2SO4(aq)\nNeutralize with NaOH"];
end [label="End: 4-bromoaniline", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> step1;
step1 -> product1;
product1 -> step2;
step2 -> product2;
product2 -> step3;
step3 -> end;
}
Summary of Reactivity Comparison
| Reaction Type | This compound | 4-bromoaniline | Rationale |
| Protonation (Basicity) | More Reactive (Stronger Base) | Less Reactive (Weaker Base) | +I effect of methyl groups and Steric Inhibition of Resonance (SIR) in the trimethyl derivative make the N lone pair more available. |
| Electrophilic Aromatic Substitution | Less Reactive | More Reactive | SIR in the trimethyl derivative reduces the activating effect of the amino group on the aromatic ring. |
| N-Acylation | No reaction (tertiary amine) | Reactive (primary amine) | Primary amines have a proton on the nitrogen that can be replaced by an acyl group; tertiary amines do not. |
| N-Alkylation | Reactive (forms quaternary salt) | Reactive (forms secondary/tertiary amines) | Both are nucleophilic at the nitrogen, but the products and subsequent reactivity differ. Steric hindrance in the trimethyl derivative may slow the rate. |
Conclusion
The comparison between this compound and 4-bromoaniline serves as an excellent case study in the competing influences of electronic and steric effects in organic chemistry. While the electron-donating methyl groups in this compound would suggest increased reactivity, the steric hindrance they introduce fundamentally alters the molecule's properties. The resulting Steric Inhibition of Resonance leads to a counterintuitive outcome: it becomes a stronger base due to increased lone pair availability but a less reactive substrate for electrophilic aromatic substitution due to decreased ring activation. In contrast, 4-bromoaniline, while a weaker base, possesses a highly activated aromatic ring, often necessitating protective group strategies to control its reactivity in synthesis. A thorough understanding of these principles is essential for researchers designing synthetic pathways and developing new molecular entities.
References
- 1. quora.com [quora.com]
- 2. echemi.com [echemi.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. chembk.com [chembk.com]
- 5. Although N, N-dimethylaniline is extremely reactive toward electrophilic .. [askfilo.com]
- 6. Solved Experiment 6: Synthesis of 4-Bromoaniline | Chegg.com [chegg.com]
- 7. brainly.com [brainly.com]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
A Comparative Guide to the Suzuki Coupling of Bromoaniline Isomers
For researchers and professionals in drug development and organic synthesis, the choice of starting materials is critical to the efficiency and success of a synthetic route. Bromoanilines are versatile building blocks, and their reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is of significant interest. This guide provides an objective comparison of the performance of ortho-, meta-, and para-bromoaniline in the Suzuki coupling reaction, supported by experimental data and detailed protocols.
Performance Comparison of Bromoaniline Isomers
The reactivity of bromoaniline isomers in Suzuki coupling is governed by a combination of electronic and steric factors. The electron-donating nature of the amino group and its position relative to the bromine atom significantly influence the rate and yield of the reaction.
| Isomer | Arylboronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| o-Bromoaniline | Phenylboronic acid | CataCXium A Pd G3 (5 mol%) | Cs₂CO₃ | 2-MeTHF | 80 | Not Specified | 95 | [1][2] |
| m-Bromoaniline | Thiophene-2-boronic acid | Pd(dtbpf)Cl₂ (2 mol%) | Et₃N | Water (Kolliphor EL) | Room Temp | 2 | 93 | [3] |
| p-Bromoaniline | Phenylboronic acid | Pd(OAc)₂ (0.2 mol%) / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 99 | [4] |
| p-Bromoaniline | 4-Methylphenylboronic acid | Pd(OAc)₂ (ligand-free) | K₂CO₃ | DMF/H₂O | 80 | 1 | 98 | [5] |
Note: The data presented in this table is collated from different sources. Reaction conditions are not identical and are provided for comparative illustration. Direct comparison of yields should be made with caution.
From the available data, it is evident that both meta- and para-bromoaniline can achieve high yields in the Suzuki coupling under relatively mild conditions. The para-isomer, in particular, has been shown to react efficiently with both ligand-supported and ligand-free palladium catalysts. The successful coupling of meta-bromoaniline in a micellar aqueous system at room temperature highlights the versatility of modern Suzuki coupling protocols.
The Suzuki coupling of ortho-bromoaniline has historically been more challenging due to the steric hindrance imposed by the adjacent amino group. However, the development of specialized bulky phosphine ligands and pre-catalysts, such as CataCXium A Pd G3, has enabled high-yielding couplings of this isomer.[1][2]
Experimental Protocols
Below are detailed experimental protocols for the Suzuki coupling of each bromoaniline isomer, based on published literature.
Protocol 1: Suzuki Coupling of o-Bromoaniline
This protocol is adapted from a procedure optimized for sterically hindered anilines.[1][2]
Materials:
-
o-Bromoaniline (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
CataCXium A Pd G3 (5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous (5 mL)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk tube or similar)
Procedure:
-
To an oven-dried Schlenk tube, add o-bromoaniline, phenylboronic acid, CataCXium A Pd G3, and cesium carbonate.
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add anhydrous 2-MeTHF via syringe.
-
Place the reaction mixture in a preheated oil bath at 80 °C and stir for the desired time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling of m-Bromoaniline in a Micellar System
This protocol is based on a green chemistry approach using an aqueous surfactant system.[3]
Materials:
-
m-Bromoaniline (0.5 mmol)
-
Thiophene-2-boronic acid (0.6 mmol)
-
Pd(dtbpf)Cl₂ (2 mol%)
-
Triethylamine (Et₃N) (1.0 mmol)
-
Aqueous Kolliphor EL solution (1.97% w/w in water) (2 mL)
Procedure:
-
In a vial, combine m-bromoaniline, thiophene-2-boronic acid, Pd(dtbpf)Cl₂, and triethylamine.
-
Add the aqueous Kolliphor EL solution.
-
Stir the mixture vigorously at room temperature for 2 hours.
-
Upon completion, add ethanol to create a homogeneous solution and remove the solvents under reduced pressure.
-
Purify the residue by flash column chromatography (SiO₂, CH₂Cl₂/n-hexane 8:2) to obtain the pure product.
Protocol 3: Suzuki Coupling of p-Bromoaniline
This protocol describes a general and efficient method for the coupling of various aryl bromides.[4]
Materials:
-
p-Bromoaniline (0.30 mmol)
-
Arylboronic acid (0.33 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.2 mol%)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (0.4 mol%)
-
Cesium carbonate (Cs₂CO₃) (0.60 mmol)
-
Toluene (1.0 mL)
-
Water (0.1 mL)
-
Argon or Nitrogen gas
Procedure:
-
In a reaction vessel, combine p-bromoaniline, the arylboronic acid, Pd(OAc)₂, PCy₃·HBF₄, and Cs₂CO₃.
-
Add toluene and water to the vessel.
-
Purge the vessel with argon.
-
Heat the reaction mixture to 80 °C and stir for 2 hours.
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent and water.
-
Separate the organic layer, dry over a drying agent (e.g., Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated.
Caption: A generalized workflow for a Suzuki coupling experiment.
Caption: Factors influencing the reactivity of bromoaniline isomers.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 3. boa.unimib.it [boa.unimib.it]
- 4. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Methyl Group's Influence: A Comparative Guide to Aniline Reactivity
For researchers, scientists, and drug development professionals, understanding the nuanced effects of substituents on aromatic rings is paramount for molecular design and synthesis. This guide provides an objective comparison of the electronic effects of methyl groups on the reactivity of aniline, supported by experimental data, detailed protocols, and visualizations to elucidate the underlying chemical principles.
The introduction of a methyl group to the aniline ring, forming toluidine isomers, significantly alters the electron density of the aromatic system and the availability of the nitrogen's lone pair of electrons. These changes modulate the amine's basicity and its reactivity in electrophilic aromatic substitution reactions. The methyl group, being electron-donating through inductive and hyperconjugation effects, generally increases the reactivity of the aniline ring. However, the position of the methyl group introduces steric factors that can lead to complex and sometimes counterintuitive outcomes.
Comparative Analysis of Basicity
The basicity of an amine is a direct measure of the availability of the lone pair of electrons on the nitrogen atom to accept a proton. This is quantitatively expressed by the pKa of its conjugate acid; a higher pKa value indicates a stronger base. The methyl group's electron-donating nature increases the electron density on the nitrogen, making toluidines generally more basic than aniline. However, the ortho-isomer (o-toluidine) is a notable exception due to steric hindrance.
| Compound | Structure | pKa of Conjugate Acid | pKb |
| Aniline | C₆H₅NH₂ | 4.60 | 9.39[1] |
| o-Toluidine | o-CH₃C₆H₄NH₂ | 4.39[1] | 9.56[1] |
| m-Toluidine | m-CH₃C₆H₄NH₂ | 4.69[1] | - |
| p-Toluidine | p-CH₃C₆H₄NH₂ | 5.12[1] | - |
Data sourced from various literature. pKb values are provided where available.
The data clearly shows that p-toluidine is the strongest base among the isomers, followed by m-toluidine and then aniline.[1] The electron-donating effect of the methyl group is most effective at the para and meta positions in enhancing basicity. In contrast, o-toluidine is a weaker base than aniline. This is attributed to the "ortho effect," where the steric hindrance between the methyl group and the amino group destabilizes the corresponding anilinium ion formed upon protonation.[1]
Reactivity in Electrophilic Aromatic Substitution
The electron-donating methyl group activates the benzene ring, making it more susceptible to attack by electrophiles. Consequently, the toluidine isomers are generally more reactive than aniline in electrophilic aromatic substitution reactions.[2][3] The order of reactivity is typically p-toluidine > o-toluidine > aniline.[2][4]
Halogenation
Kinetic studies on the halogenation of aniline and its methylated derivatives provide quantitative insight into their relative reactivities. The following table summarizes the rate constants for the chlorination of aniline, o-toluidine, and p-toluidine.
| Substrate | First-Order Rate Constant (k₁ x 10⁻² min⁻¹) |
| Aniline* | 0.95 |
| o-Toluidine | 1.043 |
| p-Toluidine | 3.59 |
This is the partial rate constant for aniline, dividing the observed rate by two to account for the two available ortho/para positions for substitution.[4]
These results demonstrate that p-toluidine is the most reactive, followed by o-toluidine, and then aniline, which aligns with the activating effect of the methyl group.[4]
Nitration
Direct nitration of aniline can be problematic due to the basicity of the amino group, which can be protonated in the acidic reaction medium to form the deactivating anilinium ion.[3][5] However, by protecting the amino group as an acetamide, the reaction can proceed more controllably. Studies on the nitration of protected aniline and toluidine derivatives show that the methyl group influences the regioselectivity of the reaction. For instance, the nitration of 4-methylacetanilide (from p-toluidine) overwhelmingly yields the product where nitration occurs ortho to the acetamido group.[6] In the case of 3-methylacetanilide (from m-toluidine), the major product is 3-methyl-4-nitroaniline, favored by the directing effects of both the acetamido and methyl groups.[6]
Experimental Protocols
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of aniline and its methyl derivatives.
Materials:
-
Aniline, o-toluidine, m-toluidine, p-toluidine
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
Deionized water
-
pH meter with a combination electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Sample Preparation: Prepare a 0.01 M solution of the aniline derivative in a known volume of deionized water. If solubility is an issue, a mixed solvent system (e.g., water-ethanol) can be used, but consistency across all samples is crucial.
-
Titration Setup: Place the beaker containing the aniline solution on the magnetic stirrer and immerse the calibrated pH electrode.
-
Acidification: Add a stoichiometric excess of standardized 0.1 M HCl to the solution to ensure complete protonation of the amine.
-
Titration: Begin the titration by adding small, precise increments of standardized 0.1 M NaOH from the burette.
-
Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.
-
Endpoint Determination: Continue the titration until the pH has risen significantly, passing the equivalence point.
-
Data Analysis: Plot a titration curve of pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the curve.
Comparative Bromination of Aniline and p-Toluidine (via Acetanilide Protection)
Objective: To qualitatively compare the reactivity of aniline and p-toluidine towards electrophilic bromination by observing the reaction conditions required for the bromination of their acetylated derivatives.
Materials:
-
Aniline
-
p-Toluidine
-
Acetic anhydride
-
Glacial acetic acid
-
Bromine
-
Sodium bisulfite solution
-
Ethanol
-
Standard laboratory glassware
Procedure:
Part 1: Acetylation (Protection of the Amino Group)
-
In a fume hood, dissolve aniline (1.0 eq) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 eq) to the solution while stirring.
-
Stir the mixture at room temperature for 15-20 minutes.
-
Pour the reaction mixture into ice-cold water to precipitate the acetanilide.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Repeat steps 1-5 with p-toluidine to synthesize 4-methylacetanilide.
Part 2: Bromination
-
Dissolve acetanilide (1.0 eq) in glacial acetic acid.
-
In a separate flask, prepare a solution of bromine (1.0 eq) in glacial acetic acid.
-
Slowly add the bromine solution to the acetanilide solution with stirring at room temperature.
-
Observe the reaction progress (e.g., disappearance of bromine color).
-
Repeat steps 1-4 with 4-methylacetanilide. A qualitative comparison can be made by observing the relative rates of reaction under the same conditions (e.g., time for color disappearance).
-
After the reaction is complete, pour the mixture into water to precipitate the bromo-product.
-
Collect the solid by filtration, wash with water, and then with a dilute sodium bisulfite solution to remove any unreacted bromine.
Part 3: Deprotection (Hydrolysis)
-
The resulting bromoacetanilide or bromo-4-methylacetanilide can be hydrolyzed back to the corresponding bromoaniline by heating with aqueous acid (e.g., HCl).
Visualization of Electronic and Steric Effects
Caption: Logical flow of the methyl group's electronic and steric effects on aniline reactivity.
References
Reactivity Face-Off: 4-Bromo- vs. 4-Iodo-2,N,N-trimethylaniline in Cross-Coupling Reactions
A Comparative Guide for Synthetic Chemists
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, robustness, and scalability of a synthetic route. Substituted haloanilines are foundational building blocks, and the choice of the halogen—typically bromine or iodine—can profoundly impact the outcome of widely-used palladium-catalyzed cross-coupling reactions. This guide provides an in-depth, objective comparison of 4-bromo-2,N,N-trimethylaniline and 4-iodo-2,N,N-trimethylaniline, offering experimental context and practical guidance for their use in synthesis.
The Core Principle: Oxidative Addition and Bond Energies
The enhanced reactivity of aryl iodides over aryl bromides is a well-established principle in transition-metal catalysis.[1] This phenomenon is rooted in the initial, and often rate-determining, step of most cross-coupling catalytic cycles: oxidative addition . In this step, the palladium(0) catalyst inserts into the carbon-halogen (C–X) bond of the aryl halide.
The efficiency of this step is directly related to the C–X bond dissociation energy (BDE). A weaker bond is cleaved more readily, leading to a faster reaction. The BDEs for aryl halides follow a clear trend:
As the data indicates, the carbon-iodine bond is significantly weaker than the carbon-bromine bond. This fundamental difference means that 4-iodo-2,N,N-trimethylaniline will almost invariably be more reactive than its bromo counterpart, allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.[4]
Caption: Relationship between C-X bond energy and cross-coupling reactivity.
Comparative Performance in Key Cross-Coupling Reactions
While direct, side-by-side kinetic studies for these exact two molecules are not aggregated in the literature, the expected performance can be confidently inferred from extensive data on analogous substituted haloanilines. The ortho-dimethylamino and meta-methyl groups are electronically donating and can slightly decrease the reactivity of the aryl halide compared to unsubstituted analogs, but the fundamental reactivity order (I > Br) remains unchanged.[5]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds. Due to the weaker C–I bond, 4-iodo-2,N,N-trimethylaniline is expected to couple with boronic acids under significantly milder conditions than the bromo analog. This often translates to lower temperatures (room temperature to ~80 °C vs. >90 °C) and reduced reaction times.[6][7]
Table 1: Representative Data for Suzuki-Miyaura Coupling of Haloanilines
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 2-Iodoaniline | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 12-16 | ~95 |
| 4-Bromo-2-methylaniline | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 90 | - | 33-51 |
| 4-Bromoaniline | Phenylboronic acid | Pd-poly(AA) hybrid | K₃PO₄ | Toluene/H₂O | 70 | 10 | 62 |
Note: Data is compiled from representative literature on analogous systems to illustrate reactivity trends.[5][7][8] Conditions are not directly comparable but highlight the general requirements for each halide.
Buchwald-Hartwig Amination
For C–N bond formation, the Buchwald-Hartwig amination is the preeminent method.[9][10] The reactivity trend holds true, with aryl iodides generally being superior substrates, especially with early-generation catalysts.[11] While modern, sophisticated ligands have greatly improved the efficiency for aryl bromides, the iodo-analog will still typically react faster and more completely, which is advantageous for coupling with less nucleophilic amines or sterically hindered partners.
Table 2: Representative Data for Buchwald-Hartwig Amination of Haloanilines
| Aryl Halide | Amine Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| Aryl Iodide | Primary/Secondary Amine | Ni(acac)₂ / Phenylboronic ester | K₃PO₄ | Dioxane | 100 | 24 | 70-95 |
| 4-Bromoaniline | Aniline | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | 12-24 | ~90 |
| Aryl Bromide | Secondary Amine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 2 | ~98 |
Note: Data is compiled from representative literature on analogous systems.[4][12] Conditions vary based on the specific ligand and amine used.
Sonogashira Coupling
In Sonogashira coupling, which forms a bond between a C(sp²) and a C(sp) carbon, the higher reactivity of aryl iodides allows for reactions to proceed at or near room temperature.[13] To achieve similar efficiency with this compound, heating would almost certainly be required.[14] This difference is particularly valuable when working with thermally sensitive alkynes.
Table 3: Representative Data for Sonogashira Coupling of Haloarenes
| Aryl Halide | Alkyne Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 4-Iodoacetophenone | Phenylacetylene | [Pd₃]⁺ complex | Et₃N | DMF | 80 | 3 | 99 |
| Aryl Iodide | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 2 | ~95 |
| Aryl Bromide | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 50-100 | 4-12 | ~90 |
Note: Data is compiled from representative literature to illustrate general reactivity trends.[14][15]
Heck Reaction
The Mizoroki-Heck reaction couples aryl halides with alkenes.[16] As with other palladium-catalyzed processes, the oxidative addition step is crucial, and the reactivity order remains I > Br.[17] Therefore, 4-iodo-2,N,N-trimethylaniline would be expected to undergo Heck coupling under milder conditions than its bromo counterpart.
Experimental Protocols
The following are generalized, representative protocols that can serve as a starting point for optimization.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (4-iodo- or this compound, 1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol)
-
1,4-Dioxane/H₂O (5:1 mixture, 6 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Stir the reaction mixture at the appropriate temperature (e.g., 80 °C for the iodo-compound, 100-110 °C for the bromo-compound).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
Materials:
-
Aryl halide (4-iodo- or this compound, 1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)
-
XPhos (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox, add the aryl halide, Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried vial.
-
Add a stir bar, then add the toluene followed by the amine coupling partner.
-
Seal the vial and remove it from the glovebox.
-
Stir the mixture at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and carefully quench with saturated aqueous NH₄Cl.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Summary and Recommendations
The choice between 4-bromo- and 4-iodo-2,N,N-trimethylaniline is a classic trade-off between reactivity and cost/stability.
4-Iodo-2,N,N-trimethylaniline is the superior choice when:
-
High reactivity is paramount.
-
Milder reaction conditions are required to preserve sensitive functional groups.
-
Shorter reaction times are desired for rapid library synthesis or proof-of-concept studies.
-
Coupling with challenging, unreactive partners is necessary.
This compound may be preferred when:
-
Cost is a primary concern, especially on a larger scale.
-
A less reactive halide is needed for sequential, site-selective cross-coupling in a polyhalogenated substrate.
-
The higher stability of the C–Br bond is advantageous for multi-step syntheses where the halogen is carried through several transformations before being coupled.
Ultimately, the higher reactivity of the iodo-analog provides greater flexibility and efficiency in most standard cross-coupling applications, making it the recommended starting point for new synthetic explorations.
Caption: The catalytic cycle for a typical palladium cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Heck reaction - Wikipedia [en.wikipedia.org]
- 17. m.youtube.com [m.youtube.com]
Characterization of 4-Bromo-2,N,N-trimethylaniline Reaction Products: A Comparative Guide to NMR and Alternative Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and other analytical techniques for the characterization of reaction products derived from 4-Bromo-2,N,N-trimethylaniline. This key intermediate is frequently utilized in the synthesis of complex molecules in the pharmaceutical and materials science sectors. Its reactions, primarily through Suzuki-Miyaura coupling and Buchwald-Hartwig amination, lead to a variety of substituted aniline derivatives. Accurate characterization of these products is paramount for ensuring the integrity of subsequent research and development.
NMR Spectroscopic Characterization of Reaction Products
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For the reaction products of this compound, both ¹H and ¹³C NMR are essential for confirming the successful formation of the desired product and for identifying any potential isomers or byproducts.
Predicted NMR Data for this compound (Starting Material)
The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for the starting material, this compound. These predictions are based on the analysis of structurally similar compounds.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Multiplicity |
| ~7.35 | d |
| ~7.20 | dd |
| ~6.90 | d |
| ~2.70 | s |
| ~2.30 | s |
NMR Data for a Representative Suzuki-Miyaura Coupling Product: 4-Phenyl-2,N,N-trimethylaniline
The Suzuki-Miyaura coupling of this compound with phenylboronic acid is expected to yield 4-Phenyl-2,N,N-trimethylaniline. The table below presents the anticipated NMR data for this product, extrapolated from known data of similar compounds.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Multiplicity |
| ~7.60-7.30 | m |
| ~7.25 | d |
| ~7.15 | dd |
| ~7.00 | d |
| ~2.75 | s |
| ~2.35 | s |
NMR Data for a Representative Buchwald-Hartwig Amination Product: N-Phenyl-4-(2,N,N-trimethylanilino)aniline
The Buchwald-Hartwig amination of this compound with aniline would yield N-Phenyl-4-(2,N,N-trimethylanilino)aniline. The predicted NMR data for this product is summarized below.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Multiplicity |
| ~7.30-6.90 | m |
| ~5.70 | s |
| ~2.65 | s |
| ~2.25 | s |
Comparison with Alternative Analytical Methods
While NMR provides unparalleled structural detail, other analytical techniques offer complementary information and can be more suitable for specific analytical goals such as quantification and purity assessment.
| Analytical Technique | Principle | Advantages | Disadvantages | Application for this compound Products |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, enabling unambiguous identification of isomers. Non-destructive. | Relatively low sensitivity. Requires higher sample concentrations. Can be complex to interpret for mixtures. | Gold standard for structural elucidation of novel reaction products. |
| High-Performance Liquid Chromatography (HPLC) [1][2] | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. | High quantitative accuracy and precision. Suitable for a wide range of compounds, including non-volatile and thermally labile ones.[3] | Does not provide definitive structural identification on its own. | Purity assessment of the reaction product and quantification of residual starting material. |
| Gas Chromatography-Mass Spectrometry (GC-MS) [4] | Separates volatile components of a mixture followed by detection and identification based on their mass-to-charge ratio. | High sensitivity and selectivity. Provides molecular weight and fragmentation patterns for identification. | Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for polar compounds like anilines.[4] | Identification of volatile impurities and byproducts. Can be used for quantification with appropriate standards. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by a molecule, corresponding to vibrational transitions. | Provides information about the functional groups present in a molecule. | Provides limited information about the overall molecular structure. | Confirmation of the presence of key functional groups (e.g., N-H, C-N, aromatic C-H) in the product. |
Experimental Protocols
Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol describes a general procedure for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Buchwald-Hartwig Amination of this compound with Aniline
This protocol provides a general method for the Buchwald-Hartwig amination.
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01 mmol) and XPhos (0.024 mmol) to a dry Schlenk tube.
-
Add sodium tert-butoxide (1.4 mmol).
-
Add this compound (1.0 mmol) and aniline (1.2 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the tube and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualization of Experimental Workflows and Logical Relationships
Caption: Reaction workflows for Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
References
Navigating Byproduct Formation in the Synthesis of 4-Bromo-2,N,N-trimethylaniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-Bromo-2,N,N-trimethylaniline, a key intermediate in the development of various pharmaceuticals and fine chemicals, presents a common challenge in controlling regioselectivity and minimizing byproduct formation. This guide provides a comparative analysis of two primary synthetic strategies: direct bromination of 2,N,N-trimethylaniline and a method involving the protection of the amine functionality. By examining the experimental data and methodologies, researchers can make informed decisions to optimize their synthetic routes for higher purity and yield.
Executive Summary
Direct bromination of 2,N,N-trimethylaniline is a straightforward approach but is often plagued by the formation of isomeric and poly-brominated byproducts. In contrast, a strategy involving the protection of the amine group, typically through N-acetylation, offers significantly improved regioselectivity, leading to a cleaner product profile. This guide details the experimental protocols for both methods and presents a quantitative comparison of their performance in terms of product distribution.
Comparison of Synthetic Strategies
The choice of synthetic route for the preparation of this compound significantly impacts the product's purity and the complexity of its purification. The following table summarizes the key differences and performance metrics of the two main approaches.
| Feature | Direct Bromination | Amine Protection Strategy |
| Primary Reagents | Brominating agent (e.g., Br₂, NBS) | Acetic anhydride, Brominating agent, Acid/Base for deprotection |
| Selectivity | Moderate to low | High (predominantly para-substitution) |
| Primary Byproducts | ortho-Bromo-2,N,N-trimethylaniline, 2,4-Dibromo-2,N,N-trimethylaniline | Minimal isomeric byproducts |
| Yield of Desired Product | Variable, often lower due to byproduct formation | Generally higher due to improved selectivity |
| Process Complexity | Single synthetic step | Multi-step (protection, bromination, deprotection) |
| Purification | Often requires chromatographic separation | Simpler purification, often by recrystallization |
Quantitative Analysis of Byproduct Formation
The following table presents a summary of the quantitative data on the product distribution for different bromination methods.
| Method | Brominating Agent | Solvent | Desired Product Yield (%) | ortho-Isomer (%) | Dibromo-Byproduct (%) |
| Direct Bromination | Br₂ | Acetic Acid | Data not available for direct comparison | Likely significant | Possible |
| Direct Bromination | NBS | Dichloromethane | Data not available for direct comparison | Likely significant | Possible |
| Direct Bromination | 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one | Dichloromethane | 90 | Minor | Minor |
| Amine Protection | NBS on N-acetylated substrate | Acetic Acid | High (specific yield dependent on all steps) | Minimal | Minimal |
Experimental Protocols
Method 1: Direct Bromination of 2,N,N-trimethylaniline
This method offers a direct route to the target molecule but requires careful control to manage byproduct formation. The use of a milder brominating agent like 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one has been shown to significantly improve para-selectivity.
Materials:
-
2,N,N-trimethylaniline
-
2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one
-
Dichloromethane
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 2,N,N-trimethylaniline in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one in dichloromethane to the cooled solution with stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to isolate the this compound.
Method 2: Amine Protection Strategy via N-Acetylation
This multi-step approach involves the protection of the amine group to direct the bromination to the desired para-position, followed by deprotection to yield the final product.
Step 1: N-Acetylation of 2,N,N-trimethylaniline
Materials:
-
2,N,N-trimethylaniline
-
Acetic anhydride
-
Pyridine (catalyst)
-
Dichloromethane
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2,N,N-trimethylaniline in dichloromethane and add a catalytic amount of pyridine.
-
Slowly add acetic anhydride to the solution at room temperature.
-
Stir the mixture until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain N-acetyl-2,N,N-trimethylaniline.
Step 2: Bromination of N-acetyl-2,N,N-trimethylaniline
Materials:
-
N-acetyl-2,N,N-trimethylaniline
-
N-Bromosuccinimide (NBS)
-
Acetic acid
Procedure:
-
Dissolve the N-acetylated intermediate in acetic acid.
-
Add N-Bromosuccinimide (NBS) portion-wise to the solution while stirring.
-
Continue stirring at room temperature until the starting material is consumed (TLC monitoring).
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain N-acetyl-4-bromo-2,N,N-trimethylaniline.
Step 3: Deprotection of the Acetyl Group
Materials:
-
N-acetyl-4-bromo-2,N,N-trimethylaniline
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Sodium hydroxide solution
Procedure:
-
Reflux the N-acetylated bromo-compound in a mixture of ethanol and concentrated hydrochloric acid.
-
Monitor the reaction by TLC until the starting material disappears.
-
Cool the reaction mixture and neutralize with a sodium hydroxide solution to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain this compound.
Visualizing Reaction Pathways and Workflows
To further clarify the processes, the following diagrams illustrate the signaling pathways and experimental workflows.
A Comparative Guide to the Structural Validation of 4-Bromo-2,N,N-trimethylaniline Derivatives
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel synthesized molecules is a critical cornerstone of any research endeavor. This guide provides a comparative overview of standard analytical techniques for the structural validation of 4-Bromo-2,N,N-trimethylaniline derivatives and related substituted anilines. Due to a lack of publicly available, detailed experimental data for this compound itself, this guide will use the comprehensively characterized, closely related compound, (E)-4-Bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline , as a primary example to illustrate the validation process. This will be supplemented with comparative data for other relevant aniline derivatives.
Core Analytical Techniques for Structural Elucidation
The primary methods for the structural validation of organic molecules like this compound derivatives include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. For crystalline compounds, X-ray crystallography provides unambiguous proof of structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are typically employed.
¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
¹³C NMR reveals the number of different types of carbon atoms in a molecule.
Mass Spectrometry (MS)
MS provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups within a molecule based on the absorption of infrared radiation.
Comparative Spectroscopic Data
The following tables summarize key spectroscopic data for a derivative of 4-bromo-2-methylaniline and related compounds to provide a comparative context.
Table 1: ¹H NMR Data for Substituted Aniline Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| (E)-4-Bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline[1] | CDCl₃ | 7.42–7.38 (m, 3H, Aryl), 7.34–7.31 (m, 1H, thiophene), 7.28 (s, 1H, CH=N), 6.82 (d, J = 6.8 Hz, 1H, thiophene), 2.34 (s, 3H, Me) |
| 4-Bromo-N,2-dimethylaniline | CDCl₃ | 7.29 – 7.23 (m, 1H), 7.18 (d, J = 2.3 Hz, 1H), 6.49 (d, J = 8.6 Hz, 1H), 2.89 (s, 3H), 2.12 (s, 3H) |
| 2-Bromo-N,4-dimethylaniline | CDCl₃ | 7.30 (t, J = 4.1 Hz, 1H), 7.08 – 7.03 (m, 1H), 6.61 – 6.56 (m, 1H), 2.91 (s, 3H), 2.27 (s, 3H) |
| 4-Bromo-N-methylaniline | CDCl₃ | 7.13 (d, J = 7.9 Hz, 2H), 6.34 (d, J = 8.0 Hz, 2H), 3.59 (s, 1H), 2.65 (s, 3H) |
Table 2: ¹³C NMR Data for Substituted Aniline Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| (E)-4-Bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline[1] | CDCl₃ | 152.2, 146.2, 144.1, 135.2, 132.3, 129.5, 124.1, 123.0, 121.4, 121.0, 108.1, 17.1 |
| 4-Bromo-N,2-dimethylaniline | CDCl₃ | 146.14, 132.15, 129.56, 123.87, 110.46, 108.31, 30.64, 17.04 |
| 2-Bromo-N,4-dimethylaniline | CDCl₃ | 143.67, 132.53, 128.93, 127.02, 110.65, 109.41, 30.73, 19.89 |
| 4-Bromo-N-methylaniline | CDCl₃ | 148.34, 131.88, 113.98, 108.76, 30.72 |
Table 3: Mass Spectrometry Data for Substituted Aniline Derivatives
| Compound | Ionization Method | m/z (relative intensity, %) |
| (E)-4-Bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline[1] | EI-MS | 357.33 [M+H]⁺, 358.23 [M+2]⁺, 360.33 [M+4]⁺ |
| 4-Bromo-N,2-dimethylaniline | GC-MS | 198.99 |
| 2-Bromo-N,4-dimethylaniline | GC-MS | 198.99 |
| 4-Bromo-N-methylaniline | GC-MS | 184.98 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of chemical structures. Below are representative procedures for the synthesis and characterization of a 4-bromo-2-methylaniline derivative.
Synthesis of (E)-4-Bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline[1]
-
Reaction Setup : To an oven-dried Schlenk flask, add equimolar amounts of 4-bromo-2-methylaniline and 4-bromothiophene-2-carbaldehyde.
-
Solvent and Catalyst : Add ethanol (10 mL) and a few drops of glacial acetic acid.
-
Reflux : Heat the mixture to reflux for 8-10 hours.
-
Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation : After cooling, filter the precipitate that forms.
-
Purification : Purify the product by column chromatography to yield a shiny yellow solid.
Characterization Methods[1]
-
Melting Point : Determined using an uncorrected melting point apparatus.
-
NMR Spectroscopy : ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.
-
Mass Spectrometry : Electron Ionization Mass Spectrometry (EI-MS) was used to determine the mass-to-charge ratio.
-
Elemental Analysis : Performed to determine the percentage composition of C, H, and N.
Alternative Validation Techniques
Beyond the standard spectroscopic methods, other techniques can provide complementary or confirmatory data.
-
High-Performance Liquid Chromatography (HPLC) : Useful for assessing the purity of the compound and can be coupled with a UV detector to obtain a UV-Vis spectrum, which provides information about the electronic transitions within the molecule.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : A powerful technique for separating and identifying volatile compounds. It provides both retention time and mass spectral data.
-
X-ray Crystallography : For compounds that form suitable single crystals, X-ray diffraction provides the absolute structure, including bond lengths, bond angles, and stereochemistry. For example, the crystal structure of (E)-4-Bromo-N-{(E)-3-[(4-bromo-2-methylphenyl)imino]butan-2-ylidene}-2-methylaniline has been determined, confirming its molecular geometry.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the synthesis and structural validation process.
Caption: Synthetic workflow for a 4-bromo-2-methylaniline derivative.
Caption: Workflow for the structural validation of a synthesized compound.
Conclusion
References
A Comparative Guide to Palladium Catalysts for the Coupling of 4-Bromo-2,N,N-trimethylaniline
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of substituted anilines is a cornerstone in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among these, 4-bromo-2,N,N-trimethylaniline serves as a versatile building block, amenable to various palladium-catalyzed cross-coupling reactions to form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The choice of the palladium catalyst system is paramount in achieving high efficiency, selectivity, and yield. This guide provides a comparative analysis of common palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira coupling reactions involving this substrate and its close analogs, supported by experimental data and detailed protocols.
Comparative Performance of Palladium Catalysts
The efficacy of a palladium catalyst is highly dependent on the nature of the palladium precursor, the ancillary ligands, the base, and the solvent system. Below is a summary of the performance of various palladium catalysts in different coupling reactions with this compound and structurally similar substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an aryl halide and an organoboron compound. The following table presents data for the coupling of a derivative of 4-bromo-2-methylaniline, which serves as a close proxy for this compound.
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| Pd(PPh₃)₄ | Arylboronic Acids | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 33-51[1][2][3] | - | - |
| Pd(OAc)₂ / SPhos | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 4 | ~95 | ~95 | ~24 |
| PEPPSI-IPr | Phenylboronic acid | K₂CO₃ | THF | 60 | 2 | ~98 | ~196 | ~98 |
*Note: Data for Pd(OAc)₂/SPhos and PEPPSI-IPr are representative for aryl bromides and are included for comparative purposes. The yield for Pd(PPh₃)₄ is for the coupling of an imine derivative of 4-bromo-2-methylaniline.[1][2][3] A kinetic study on the Suzuki reaction of 4-bromoaniline indicated that electron-donating groups like the amino group can lead to slower reaction rates compared to electron-withdrawing groups.[4]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The data below is for the coupling of 4-bromo-N,N-dimethylaniline with morpholine, a closely related substrate to this compound.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| [Pd(IPr)(µ-Cl)Cl]₂ | IPr | tBuOK | Toluene | 85 | 0.5 | High |
| [Pd(IPr)(3-Cl-py)] | IPr | tBuOK | Toluene | 85 | 0.5 | High |
| [Pd(IPr)(µ-OH)]₂ | IPr | tBuOK | Toluene | 85 | 0.5 | High |
*Note: The yields were reported as high in a study focused on the mechanistic aspects and catalyst speciation.[5] More sterically hindered N-heterocyclic carbene (NHC) ligands like IPr are generally effective for the amination of aryl chlorides and bromides.
Heck Coupling
| Catalyst System | Alkene | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / P(o-tol)₃ | Styrene | Et₃N | Acetonitrile | 100 | 4 | Good-Excellent |
| Pd/C | Acrylic Acid | K₃PO₄ | H₂O | 100 | 2-20 | Good |
| Pd(OAc)₂ / NHC | Styrene | K₂CO₃ | DMF/H₂O | 80 | 4 | High[6] |
*Note: Yields are generalized for the Heck coupling of aryl bromides. The choice of ligand and reaction conditions can significantly impact the outcome.[7][8]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. Generally, a copper(I) co-catalyst is used, although copper-free conditions have been developed.
| Catalyst System | Alkyne | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | Phenylacetylene | CuI | Et₃N | THF | RT | 2 | Good-Excellent |
| PdCl₂(PPh₃)₂ | Phenylacetylene | CuI | Et₃N | DMF | 60 | 4 | Good-Excellent |
| [DTBNpP]Pd(crotyl)Cl | Phenylacetylene | None | TMP | DMSO | RT | 1.5 | ~96[9] |
*Note: Yields are representative for the Sonogashira coupling of aryl bromides. The air-stable monoligated precatalyst [DTBNpP]Pd(crotyl)Cl has shown high efficiency in copper-free Sonogashira reactions at room temperature.[9]
Experimental Protocols
Detailed methodologies for the key coupling reactions are provided below. These are generalized procedures and may require optimization for specific substrates and desired outcomes.
General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL) is added the arylboronic acid (1.2 mmol), a base (e.g., K₃PO₄, 2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol). The reaction mixture is degassed with an inert gas (e.g., argon) for 15 minutes and then heated at the desired temperature (e.g., 90 °C) for the specified time. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[10]
General Procedure for Buchwald-Hartwig Amination
In an inert atmosphere glovebox or under a stream of argon, a reaction vessel is charged with the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol), the ligand (e.g., XPhos, 0.04 mmol), and a base (e.g., NaOt-Bu, 1.4 mmol). This compound (1.0 mmol), the amine (1.2 mmol), and a dry, degassed solvent (e.g., toluene, 5 mL) are then added. The vessel is sealed and the reaction mixture is heated to the desired temperature (e.g., 100 °C) with stirring. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.
General Procedure for Heck-Mizoroki Coupling
In a sealed tube, this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), a ligand (if applicable, e.g., P(o-tol)₃, 0.04 mmol), a base (e.g., Et₃N, 2.5 mmol), and a solvent (e.g., acetonitrile, 5 mL) are combined. The alkene (e.g., styrene, 1.5 mmol) is then added. The tube is sealed, and the mixture is heated at the specified temperature (e.g., 100 °C) for the indicated time. After cooling, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried over anhydrous sodium sulfate and concentrated. The product is purified by column chromatography on silica gel.[10]
General Procedure for Sonogashira Coupling
A mixture of this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂, 0.02 mmol), a copper(I) co-catalyst (e.g., CuI, 0.04 mmol), and a ligand (if applicable) is placed in a Schlenk tube. The tube is evacuated and backfilled with argon three times. A degassed solvent (e.g., THF, 5 mL), a base (e.g., Et₃N, 3.0 mmol), and the terminal alkyne (1.2 mmol) are then added. The reaction mixture is stirred at the specified temperature (e.g., room temperature to 60 °C) for the indicated time. Upon completion, the reaction mixture is worked up by quenching with aqueous ammonium chloride, followed by extraction with an organic solvent. The combined organic layers are washed, dried, and concentrated, and the product is purified by chromatography.[10]
Visualizing Reaction Workflows
The following diagrams illustrate the generalized experimental workflows for the Suzuki-Miyaura and Buchwald-Hartwig coupling reactions.
Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.
Caption: Generalized workflow for the Buchwald-Hartwig amination reaction.
References
- 1. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heck Reaction [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Purity Assessment of Synthesized 4-Bromo-2,N,N-trimethylaniline
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability of experimental data and the safety of potential therapeutic agents. This guide provides a comprehensive comparison of standard analytical techniques for assessing the purity of 4-Bromo-2,N,N-trimethylaniline, a key intermediate in various synthetic pathways. We present a detailed overview of common methodologies, their underlying principles, and supporting experimental data to aid in the selection of the most appropriate analytical strategy.
Introduction to Purity Assessment
The synthesis of this compound can result in a mixture of the desired product along with unreacted starting materials, byproducts, and isomeric impurities. The presence of these impurities can significantly impact the outcome of subsequent reactions and biological assays. Therefore, a multi-faceted analytical approach is often necessary to ensure the compound meets the required purity specifications.
Key Analytical Techniques for Purity Determination
A variety of analytical methods can be employed to determine the purity of this compound. The choice of technique depends on the specific requirements of the analysis, including the desired level of sensitivity, the nature of potential impurities, and the availability of instrumentation. The most common and effective methods include Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Table 1: Comparison of Analytical Techniques for Purity Assessment
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| Thin-Layer Chromatography (TLC) | Differential partitioning of components between a stationary phase and a mobile phase. | Qualitative assessment of the number of components in a mixture. | Simple, rapid, and inexpensive for preliminary screening. | Low resolution and not quantitative. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary phase and a liquid mobile phase. | Quantitative determination of purity and detection of non-volatile impurities. | High sensitivity, excellent reproducibility, and suitable for a wide range of compounds. | More complex instrumentation and higher cost than TLC. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile components followed by mass-based detection and identification. | Quantitative purity analysis and structural elucidation of volatile impurities. | High separation efficiency and definitive identification of impurities. | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Structural confirmation and detection of impurities with distinct NMR signals. | Provides detailed structural information and can quantify impurities with appropriate standards. | Lower sensitivity compared to chromatographic methods for trace impurities. |
Experimental Workflow for Purity Assessment
A systematic approach is crucial for the comprehensive purity assessment of a synthesized compound. The following workflow outlines the key steps from initial purification to final characterization.
Caption: Experimental workflow for the purification and purity assessment of synthesized this compound.
Logical Relationships in Purity Verification
The selection and sequence of analytical techniques are based on a logical progression, starting from simple, rapid screening methods to more sophisticated, information-rich techniques.
Caption: Logical flow for the comprehensive purity verification of a synthesized chemical compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of this compound and detect non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v) with 0.1% TFA. Degas the mobile phase by sonication or vacuum filtration.
-
Standard Solution Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Sample Solution Preparation: Prepare the synthesized sample in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
Detection wavelength: 254 nm
-
-
Analysis: Inject the standard and sample solutions. The purity is calculated based on the area percentage of the main peak in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity and identify volatile impurities in the synthesized this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
Dichloromethane (GC grade)
-
Helium (carrier gas)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in dichloromethane.
-
GC-MS Conditions:
-
Inlet temperature: 250 °C
-
Carrier gas: Helium at a constant flow of 1 mL/min
-
Oven temperature program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Mass range: m/z 50-500
-
-
Analysis: Inject the sample solution. Identify the main component and any impurities by comparing their retention times and mass spectra to reference data and spectral libraries.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of the synthesized product and detect the presence of structurally significant impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)
Reagents:
-
Deuterated chloroform (CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.7 mL of CDCl₃ containing TMS in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure of this compound. Compare the spectra with known data for the compound and look for any unexpected signals that may indicate the presence of impurities.
Conclusion
The purity assessment of synthesized this compound requires a combination of analytical techniques to ensure a comprehensive evaluation. While TLC offers a quick preliminary check, HPLC and GC-MS provide robust quantitative data on purity and impurity profiles. NMR spectroscopy is invaluable for structural confirmation and can aid in identifying unknown impurities. By employing the methodologies outlined in this guide, researchers can confidently determine the purity of their synthesized compounds, leading to more reliable and reproducible scientific outcomes.
Steric Hindrance in 4-Bromo-2,N,N-trimethylaniline Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The substitution pattern of aromatic compounds plays a critical role in their chemical reactivity and subsequent application in fields such as medicinal chemistry and materials science. This guide provides a comparative analysis of the effects of steric hindrance on the reactivity of 4-Bromo-2,N,N-trimethylaniline. By comparing its performance in key organic reactions with its less sterically hindered analogue, 4-Bromo-N,N-dimethylaniline, we aim to provide valuable insights for reaction design and optimization.
The "Ortho Effect": How Steric Hindrance Influences Reactivity
The primary difference in reactivity between this compound and 4-Bromo-N,N-dimethylaniline arises from the "ortho effect" exerted by the methyl group at the 2-position. This ortho-substituent introduces significant steric hindrance around the dimethylamino group and the adjacent reactive sites on the aromatic ring. This steric congestion can manifest in several ways:
-
Inhibition of Resonance: The bulky ortho-methyl group can force the dimethylamino group out of the plane of the benzene ring. This twisting disrupts the overlap between the nitrogen lone pair and the aromatic π-system, a phenomenon known as steric inhibition of resonance. Consequently, the activating effect of the dimethylamino group is diminished, making the aromatic ring less electron-rich and less susceptible to electrophilic attack.
-
Restricted Access of Reagents: The physical presence of the ortho-methyl group can block or slow the approach of reagents to the nitrogen atom and the adjacent ortho and ipso positions on the ring. This is particularly relevant in reactions involving bulky transition metal catalysts or large electrophiles.
These steric effects generally lead to a decrease in reaction rates and yields for this compound compared to its non-ortho-substituted counterpart.
Comparative Performance in Key Reactions
To illustrate the practical implications of steric hindrance, this section compares the expected and reported outcomes for this compound and 4-Bromo-N,N-dimethylaniline in several common and synthetically important reactions.
Electrophilic Aromatic Substitution: Bromination
Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings. The dimethylamino group is a strong activating and ortho,para-directing group. However, the steric hindrance in this compound significantly impacts this reactivity.
Expected Outcome: 4-Bromo-N,N-dimethylaniline is expected to undergo further bromination more readily than this compound. The ortho-methyl group in the latter sterically hinders the approach of the electrophile to the positions activated by the dimethylamino group.
Experimental Data Summary:
| Compound | Reaction | Reagents | Product(s) | Yield | Reference |
| N,N-Dimethylaniline | Bromination | Bromine in acetic acid | 4-Bromo-N,N-dimethylaniline | Nearly theoretical | [1] |
| N,N,2-Trimethylaniline | Bromination | Bromine in aqueous perchloric acid | Kinetic data obtained | - |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively. The efficiency of these reactions is highly sensitive to the steric environment around the reaction center.
Suzuki-Miyaura Coupling
This reaction couples the aryl bromide with a boronic acid. The key step susceptible to steric hindrance is the oxidative addition of the palladium catalyst to the carbon-bromine bond.
Expected Outcome: 4-Bromo-N,N-dimethylaniline is expected to provide higher yields and/or require milder reaction conditions for Suzuki-Miyaura coupling compared to this compound. The ortho-methyl group in the latter can hinder the approach of the bulky palladium catalyst.
Representative Experimental Data:
| Aryl Bromide | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoaniline | Phenylboronic acid | Pd-poly(AA) hybrid | K3PO4 | Toluene/Water | 70 | 10 | 62 | [2] |
| Ortho-bromoanilines | Various boronic esters | CataCXium A palladacycle | Cs2CO3 | 2-MeTHF | 70 | - | Good to excellent | [3] |
Note: While direct comparative data for the target molecules is unavailable, studies on similar ortho-substituted anilines show that successful coupling often requires careful selection of bulky phosphine ligands and potentially higher catalyst loadings or temperatures to overcome steric hindrance.
Buchwald-Hartwig Amination
This reaction forms a new C-N bond by coupling the aryl bromide with an amine. Similar to the Suzuki coupling, the steric bulk around the C-Br bond can impede the palladium catalyst.
Expected Outcome: 4-Bromo-N,N-dimethylaniline is anticipated to be a better substrate for Buchwald-Hartwig amination than this compound, affording higher yields under comparable conditions.
Representative Experimental Data:
| Aryl Bromide | Amine | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Morpholine | Pd(OAc)2 / XPhos | NaOtBu | Toluene | 100 | 1 | 95 |
| 2-Bromotoluene | Morpholine | Pd(OAc)2 / XPhos | NaOtBu | Toluene | 100 | 1 | 92 |
Note: Data for closely related substrates is presented. The yields for ortho-substituted aryl bromides can be comparable to their para-isomers with optimized catalyst systems, but often require more sterically demanding and electron-rich phosphine ligands.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the synthesis of the starting materials and for the key reactions discussed.
Synthesis of 4-Bromo-N,N-dimethylaniline
Procedure:
-
Dissolve 10 g of N,N-dimethylaniline in glacial acetic acid.
-
Gradually add a solution of 6.6 g of bromine in glacial acetic acid.
-
Dilute the reaction mixture with water to precipitate the product.
-
Filter the precipitate and recrystallize from alcohol to obtain 4-Bromo-N,N-dimethylaniline.
-
The expected yield is nearly theoretical (16-17 g)[1].
N,N-dimethylation of 4-Bromo-2-methylaniline (Proposed)
Procedure:
-
To a stirred slurry of 4-bromo-2-methylaniline and paraformaldehyde in glacial acetic acid at 0 °C, add sodium cyanoborohydride.
-
Stir the mixture at 0 °C for 25 minutes.
-
Remove the ice bath and heat the mixture to 65 °C for 3 hours.
-
Pour the hot reaction mixture into a 5M aqueous sodium hydroxide solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution to obtain this compound.
This is an adaptation of a procedure for the N,N-dimethylation of 4-bromoaniline.
General Procedure for Suzuki-Miyaura Coupling
Procedure:
-
In a reaction vessel, combine the aryl bromide (1.0 eq), boronic acid (1.2-1.5 eq), palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, Na2CO3, 2-3 eq).
-
Add a degassed solvent system (e.g., toluene/ethanol/water, dioxane/water).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
Procedure:
-
To an oven-dried reaction tube, add the aryl bromide (1.0 eq), amine (1.1-1.2 eq), palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%), a phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%), and a base (e.g., NaOtBu, K3PO4, 1.2-1.5 eq).
-
Evacuate and backfill the tube with an inert gas.
-
Add an anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Heat the reaction mixture with stirring at a temperature typically between 80 and 110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the product by column chromatography.
Visualizing Reaction Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic and reactive pathways discussed.
Caption: Synthetic routes and comparative reactivity.
Caption: Impact of the ortho-methyl group on reactivity.
Conclusion
The presence of an ortho-methyl group in this compound introduces significant steric hindrance that profoundly impacts its reactivity compared to the non-ortho-substituted analogue, 4-Bromo-N,N-dimethylaniline. This steric impediment generally leads to slower reaction rates and lower yields in key transformations such as electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. For researchers and drug development professionals, understanding these steric effects is crucial for designing efficient synthetic routes. While this compound can be a valuable building block, its use may necessitate careful optimization of reaction conditions, including the selection of more reactive catalysts, bulkier ligands, and potentially harsher conditions to overcome the challenges posed by steric hindrance. In contrast, 4-Bromo-N,N-dimethylaniline offers a more reactive and often more straightforward substrate for a variety of chemical transformations. This guide serves as a foundational resource for making informed decisions in the selection and application of these important synthetic intermediates.
References
The Strategic Advantage of 4-Bromo-2,N,N-trimethylaniline in Modern Synthesis
In the landscape of organic synthesis, the selection of building blocks is paramount to achieving desired molecular complexity and functionality. Substituted bromoanilines are a critical class of intermediates, serving as versatile scaffolds in the development of pharmaceuticals, agrochemicals, and advanced materials. While a range of bromoanilines are commercially available, 4-Bromo-2,N,N-trimethylaniline offers a unique combination of structural features that can provide distinct advantages in terms of reactivity, selectivity, and physical properties over other isomers and analogues. This guide provides a comparative analysis of these advantages, supported by established chemical principles and extrapolated experimental data from related compounds.
Unpacking the Structural Advantages
The utility of this compound is rooted in the interplay of its three key substituents: the 4-bromo group, the 2-methyl group, and the N,N-dimethylamino group. Each contributes to the molecule's overall chemical personality.
The 4-bromo substituent serves as a crucial handle for a wide array of cross-coupling reactions, most notably the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are foundational in modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.
The N,N-dimethylamino group is a strong electron-donating group. This electronic enrichment of the aromatic ring can significantly influence the reactivity of the molecule. For instance, in palladium-catalyzed cross-coupling reactions, a more electron-rich aryl bromide can facilitate the rate-determining oxidative addition step.[1][2] Furthermore, the tertiary nature of the amine prevents side reactions such as acylation that can occur with primary or secondary anilines.[3]
The 2-methyl group, positioned ortho to the amine, introduces significant steric hindrance. This steric bulk can be highly advantageous in directing the regioselectivity of certain reactions. For example, in electrophilic aromatic substitution, the ortho position is sterically shielded, which could favor substitution at the other available ortho position (position 6). This steric effect can also influence the rotational dynamics of the molecule and the conformational preferences of its derivatives, which can be critical in drug design.
Comparative Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis. The reactivity of bromoanilines in this reaction is heavily influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups are known to increase the electron density on the aryl bromide, which can facilitate the oxidative addition step with the palladium catalyst. Conversely, electron-withdrawing groups can decrease the reaction rate.
The following table presents a comparison of reported yields for the Suzuki-Miyaura coupling of various bromoanilines with phenylboronic acid, alongside a predicted performance for this compound.
| Aryl Bromide | Substituents | Electronic Effect | Predicted/Reported Yield (%) |
| 4-Bromonitrobenzene | -NO₂ | Strong Electron-Withdrawing | ~91% |
| 4-Bromoaniline | -NH₂ | Electron-Donating | ~62% |
| 4-Bromo-2-methylaniline | -NH₂, -CH₃ | Electron-Donating | High (qualitative)[4] |
| This compound | -N(CH₃)₂, -CH₃ | Strong Electron-Donating | Predicted: Very High |
Note: Yields are highly dependent on specific reaction conditions. The data presented is for comparative purposes. The high yield for 4-bromonitrobenzene is an exception and is attributed to its high reactivity towards oxidative addition.
The strongly electron-donating N,N-dimethylamino and 2-methyl groups in this compound are expected to make the aromatic ring significantly more electron-rich than that of 4-bromoaniline. This is predicted to lead to a faster rate of oxidative addition and consequently, a higher reaction yield under similar conditions. While the ortho-methyl group can introduce some steric hindrance, for many modern catalyst systems with bulky phosphine ligands, this is often overcome, and high yields are still achievable.[5]
Experimental Protocols
Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 0.02 equiv)
-
S-Phos (0.04 mmol, 0.04 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, phenylboronic acid, palladium(II) acetate, S-Phos, and potassium phosphate.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add toluene and water via syringe.
-
Stir the reaction mixture vigorously and heat to 100 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Other Potential Advantages
-
Improved Solubility: The presence of three methyl groups increases the lipophilicity of this compound compared to 4-bromoaniline or 4-bromo-2-methylaniline. This can lead to improved solubility in common organic solvents used in synthesis, which can be advantageous for reaction setup and purification.
-
Protection of the Amine: The N,N-dimethyl groups act as a permanent protecting group for the amine. This prevents N-arylation in Buchwald-Hartwig reactions when the bromoaniline is intended to be the aryl halide partner, and it also prevents reactions at the nitrogen under acidic or electrophilic conditions that could be problematic for primary anilines.[3]
-
Regioselectivity in Electrophilic Aromatic Substitution: The strong activating and ortho-, para-directing N,N-dimethylamino group, combined with the steric hindrance of the 2-methyl group, would strongly favor electrophilic attack at the 6-position, offering a high degree of regioselectivity for further functionalization of the aromatic ring.
Conclusion
While direct comparative experimental data for this compound is not widely available, a thorough analysis of its structural features allows for strong predictions of its advantages in organic synthesis. The combination of a highly activated, electron-rich aromatic system with significant and strategically placed steric hindrance makes it a potentially superior building block for specific applications. Researchers and drug development professionals may find that the use of this compound can lead to higher yields in cross-coupling reactions, improved regioselectivity in further substitutions, and greater ease of handling due to its physical properties when compared to other bromoanilines.
References
Spectroscopic Comparison of 4-Bromo-2,N,N-trimethylaniline Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the precise characterization of isomeric compounds is a critical step in ensuring the efficacy, safety, and patentability of new chemical entities. Positional isomers, such as the various forms of 4-Bromo-2,N,N-trimethylaniline, can exhibit distinct biological activities and metabolic profiles. Therefore, robust analytical techniques are essential for their unambiguous identification. This guide provides a comparative analysis of this compound and its key isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Comparative Spectroscopic Data
The following tables summarize the predicted ¹H NMR and ¹³C NMR chemical shifts, and key IR absorption bands for this compound and three of its positional isomers. For context and validation, experimental data for structurally similar compounds are also provided.
Table 1: Predicted ¹H NMR Spectroscopic Data (in ppm) in CDCl₃
| Compound | Ar-H | -N(CH₃)₂ | Ar-CH₃ |
| This compound | ~7.3 (d), 7.2 (dd), 6.8 (d) | ~2.7 (s, 6H) | ~2.3 (s, 3H) |
| 2-Bromo-4,N,N-trimethylaniline | ~7.2 (d), 7.0 (dd), 6.9 (d) | ~2.9 (s, 6H) | ~2.3 (s, 3H) |
| 3-Bromo-4,N,N-trimethylaniline | ~7.1 (d), 6.9 (dd), 6.7 (d) | ~2.9 (s, 6H) | ~2.4 (s, 3H) |
| 5-Bromo-2,N,N-trimethylaniline | ~7.2 (d), 7.1 (dd), 6.6 (d) | ~2.6 (s, 6H) | ~2.2 (s, 3H) |
| 4-Bromo-2-methylaniline (Experimental) | 7.21 (d), 7.14 (dd), 6.57 (d)[1] | - | 2.13 (s)[1] |
| 4-Bromo-N,N-dimethylaniline (Experimental) | 7.29 (d), 6.62 (d)[2] | 2.91 (s)[2] | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data (in ppm) in CDCl₃
| Compound | C-Br | C-N | Ar-C | Ar-CH | -N(CH₃)₂ | Ar-CH₃ |
| This compound | ~118 | ~152 | ~135 | ~132, 129, 120 | ~45 | ~18 |
| 2-Bromo-4,N,N-trimethylaniline | ~115 | ~150 | ~138, 130 | ~133, 118, 116 | ~40 | ~20 |
| 3-Bromo-4,N,N-trimethylaniline | ~112 | ~151 | ~133, 125 | ~130, 128, 112 | ~40 | ~22 |
| 5-Bromo-2,N,N-trimethylaniline | ~115 | ~153 | ~139, 128 | ~131, 120, 118 | ~45 | ~17 |
| 4-Bromo-2-methylaniline (Experimental) | 109.1 | 144.1 | 126.9 | 132.0, 129.8, 116.1 | - | 17.0 |
| 4-Bromo-N,N-dimethylaniline (Experimental) | 109.4 | 149.5 | - | 131.8, 114.1 | 40.6 | - |
Table 3: Predicted Key IR Absorption Bands (in cm⁻¹)
| Compound | C-H (Aromatic) | C-H (Aliphatic) | C-N Stretch | C-Br Stretch |
| This compound | ~3050-3100 | ~2800-3000 | ~1350 | ~550-650 |
| 2-Bromo-4,N,N-trimethylaniline | ~3050-3100 | ~2800-3000 | ~1350 | ~550-650 |
| 3-Bromo-4,N,N-trimethylaniline | ~3050-3100 | ~2800-3000 | ~1350 | ~550-650 |
| 5-Bromo-2,N,N-trimethylaniline | ~3050-3100 | ~2800-3000 | ~1350 | ~550-650 |
| 4-Bromo-2-methylaniline (Experimental) | 3025, 2965 | 2920, 2855 | 1310 | 610 |
| 4-Bromo-N,N-dimethylaniline (Experimental) | 3080 | 2980, 2880, 2800 | 1345 | 600[3] |
Mass Spectrometry Fragmentation:
All isomers of this compound are expected to have the same molecular ion peak due to their identical molecular formula (C₉H₁₂BrN). The presence of bromine will result in a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio. Key fragmentation pathways would likely involve the loss of a methyl group (-15 amu) from the dimethylamino moiety and benzylic cleavage.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard
-
Sample of the aniline isomer (approx. 5-10 mg)
-
Pipettes and vials
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the solid aniline isomer and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the proton-decoupled ¹³C NMR spectrum. A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ¹H and ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Method: Attenuated Total Reflectance (ATR)
Materials:
-
FT-IR spectrometer with an ATR accessory (e.g., diamond crystal)
-
Solid sample of the aniline isomer
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal surface.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Sample Spectrum Acquisition: Acquire the IR spectrum of the sample over the desired range (e.g., 4000-400 cm⁻¹). Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.
-
Cleaning: Clean the ATR crystal thoroughly with a soft cloth and an appropriate solvent.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the isomers.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate capillary column (e.g., HP-5ms)
-
Helium carrier gas
-
Solvent for sample preparation (e.g., dichloromethane or ethyl acetate)
-
Syringe for injection
Procedure:
-
Sample Preparation: Prepare a dilute solution of the aniline isomer (e.g., 1 mg/mL) in a suitable volatile solvent.
-
GC-MS Instrument Conditions:
-
Injector: Set to a suitable temperature (e.g., 250 °C) and operate in splitless mode.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).
-
Carrier Gas: Maintain a constant flow of helium.
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).
-
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Data Acquisition and Analysis: The data system will record the total ion chromatogram (TIC) and the mass spectrum for each eluting peak. Identify the molecular ion peak and analyze the fragmentation pattern.
Visualization of Analytical Workflow
The following diagrams illustrate the logical flow of the spectroscopic analysis.
Caption: Workflow for the spectroscopic analysis of aniline isomers.
Caption: Logical diagram for the comparative differentiation of isomers.
References
Safety Operating Guide
Proper Disposal of 4-Bromo-2,N,N-trimethylaniline: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety protocols and step-by-step procedures for the proper disposal of 4-Bromo-2,N,N-trimethylaniline, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Researchers and professionals in drug development must handle chemical waste with the utmost care. The following guide provides detailed instructions for the safe disposal of this compound, a compound that is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1] Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment.
Key Safety and Hazard Data
A thorough understanding of the compound's properties is the first step in safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| CAS Number | 586-77-6 | [1] |
| Melting Point | 52 - 54 °C (126 - 129 °F) | |
| Boiling Point | 264 °C (507 °F) | |
| Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. | [1] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol provides a systematic approach to the disposal of this compound.
1. Personal Protective Equipment (PPE) and Preparation:
-
Engineering Controls: Conduct all handling and disposal activities in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Personal Protective Equipment: Before beginning, ensure you are wearing the following PPE:
2. Waste Collection and Segregation:
-
Solid Waste:
-
Contaminated Materials:
-
Dispose of any items that have come into contact with the chemical, such as contaminated gloves, weighing papers, and pipette tips, as hazardous waste.
-
Decontaminate any non-disposable equipment by washing with an appropriate solvent. Collect the rinse solvent as hazardous waste.
-
-
Unused Product and Solutions:
-
Do not dispose of this compound down the drain.[1]
-
Transfer any surplus or non-recyclable solutions to a designated, labeled hazardous waste container.
-
3. Storage Pending Disposal:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Ensure the storage area is secure and accessible only to authorized personnel.
4. Final Disposal:
-
Arrange for the disposal of the chemical waste through a licensed professional waste disposal service or an approved waste disposal plant.[3][4]
-
The recommended method of disposal is often incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Follow all local, state, and federal regulations regarding hazardous waste disposal.
5. Post-Disposal Procedures:
-
Thoroughly wash hands and any exposed skin with soap and water after completing the disposal procedure.[1]
-
Clean and decontaminate the work area.
-
Remove and properly dispose of or decontaminate PPE as appropriate. Contaminated clothing should be washed before reuse.[1][4]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 4-Bromo-2,N,N-trimethylaniline
This guide provides critical safety, handling, and disposal protocols for 4-Bromo-2,N,N-trimethylaniline, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is essential for minimizing risks and ensuring a safe laboratory environment.
Hazard Identification: this compound is a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation[1][2].
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, skin, or eye contact.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles and/or Face Shield | Goggles should provide a complete seal around the eyes. A face shield may be required for splash hazards[3]. |
| Hands | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended. Inspect gloves before use and change them immediately if contaminated[3]. |
| Body | Chemical-resistant Laboratory Coat | A flame-resistant, long-sleeved lab coat worn over personal clothing that covers the legs is required[3]. For procedures with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat[4]. |
| Respiratory | Fume Hood or Respirator | All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of airborne dust or aerosols[3]. If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges should be used[5][6]. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial for the safe handling of this compound.
1. Preparation:
-
Conduct a thorough risk assessment for the planned experiment.
-
Ensure all necessary PPE is available and in good condition.
-
Verify that safety showers and eyewash stations are readily accessible and operational[3].
-
Assemble all necessary equipment (glassware, reagents, waste containers) inside a certified chemical fume hood[4].
2. Handling the Compound:
-
Don all required PPE as detailed in the table above before entering the designated handling area.
-
Perform all manipulations, including weighing and transferring, within the fume hood to minimize aerosol generation[4].
-
Avoid breathing dust, fumes, or vapors[3].
-
Prevent all contact with skin and eyes by wearing the appropriate PPE[3].
-
Do not eat, drink, or smoke in the area where the chemical is handled[1].
-
If creating a solution, add the compound slowly to the solvent to avoid splashing.
-
Keep containers tightly sealed when not in use[7].
3. Post-Handling:
-
Decontaminate all surfaces within the fume hood that may have come into contact with the chemical.
-
Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces. Remove gloves last.
-
Wash hands and face thoroughly with soap and water after handling[1].
-
Contaminated clothing should be removed immediately and washed before reuse[1].
First Aid and Emergency Response
Immediate action is critical in case of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention[8]. |
| Skin Contact | Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[1][8]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[1][8]. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[1][8]. |
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.
-
Chemical Waste: Dispose of the chemical and its container to an approved waste disposal plant[1]. Do not let the product enter drains[5][9].
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with applicable laws and good laboratory practices[5].
-
Containers: Handle uncleaned containers as you would the product itself. Do not reuse empty containers.
Caption: Workflow for safely handling this compound.
References
- 1. chemos.de [chemos.de]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. capotchem.com [capotchem.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
